TAT peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C65H124N34O15 |
|---|---|
Molecular Weight |
1621.91 |
Purity |
98% |
sequence |
Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Gln |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Cellular Chariot: An In-depth Technical Guide to the Origin of the TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
The discovery of the Trans-Activator of Transcription (TAT) peptide represents a landmark in the field of molecular biology and drug delivery. This short, cationic peptide, derived from the Tat protein of the Human Immunodeficiency Virus 1 (HIV-1), possesses the remarkable ability to traverse cellular membranes, a feat that has positioned it as a powerful vehicle for the intracellular delivery of a wide array of therapeutic and diagnostic agents. This technical guide delves into the origins of the TAT peptide, presenting the foundational experiments, quantitative data on its efficacy, and detailed protocols that paved the way for its widespread use in biomedical research.
From Viral Pathogen to Molecular Trojan Horse: The Discovery of TAT's Transducing Power
The story of the this compound begins not in the realm of drug delivery, but in the intensive efforts to understand the life cycle of HIV-1. The Tat protein, an 86-101 amino acid nuclear phosphoprotein, was identified as a potent trans-activator of viral gene expression, essential for the virus's replication.[1] In 1988, two independent research groups, one led by Alan D. Frankel and Carl O. Pabo and the other by Mark Green and Paul M. Loewenstein, made a groundbreaking observation: the full-length Tat protein, when added to the culture medium of cells, could be taken up and subsequently trans-activate the HIV-1 long terminal repeat (LTR) promoter.[1][2] This discovery was remarkable as it challenged the conventional understanding that large, hydrophilic molecules like proteins could not passively cross the lipid bilayer of the cell membrane.
These seminal studies laid the groundwork for identifying the specific region within the Tat protein responsible for this cell-penetrating property. Subsequent research pinpointed a short, highly basic domain as the "Protein Transduction Domain" (PTD). The minimal sequence required for this activity was identified as the amino acid sequence YGRKKRRQRRR.[3] This arginine-rich motif is the entity now widely known as the this compound.
Quantitative Insights into this compound-Mediated Delivery
The efficiency of this compound-mediated cellular uptake and cargo delivery is a critical parameter for its application. Numerous studies have sought to quantify this process, revealing its dependence on factors such as cell type, cargo molecule, and concentration.
| Parameter | Cell Line | Concentration | Uptake/Delivery Efficacy | Reference |
| Fluorescein-labeled TAT | CHO | 1 µM / 5 µM | Negligible | [4] |
| Fluorescein-labeled TAT | HeLa | 1 µM / 5 µM | Negligible | [4] |
| TAT-FITC-Streptavidin (co-incubation) | HeLa | 10 µM | ~0.2 pmol/mg of protein | [4] |
| TAT-Biotin-Streptavidin | HeLa | 1 µM | ~0.9 pmol/mg of protein | [4] |
| Palmitoylated TAT-5-FAM | MCF-7 | 5 µM | Significantly improved uptake compared to non-palmitoylated TAT-5-FAM | [5][6] |
| TAT-Doxorubicin (Palmitoylated) | KB-3-1 (drug-sensitive) | 5 µM | Increased cell killing compared to free doxorubicin | [5] |
| TAT-Doxorubicin (Palmitoylated) | KB-V1 (drug-resistant) | 5 µM | Significantly increased cell killing compared to free doxorubicin | [5] |
Deciphering the Entry Mechanism: A Complex Interplay of Cellular Processes
The precise mechanism by which the this compound enters cells has been a subject of intense investigation and some debate. Initial hypotheses suggested an energy-independent, direct translocation across the plasma membrane. However, a growing body of evidence now points towards an energy-dependent process involving endocytosis.
The prevailing model suggests that the highly cationic nature of the this compound facilitates its initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is thought to trigger lipid raft-dependent macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles. Once inside the cell, the TAT-cargo conjugate must then escape the endosomal compartment to reach its target in the cytoplasm or nucleus.
Foundational Experimental Protocols
The following sections provide detailed methodologies for the key experiments that led to the discovery of the this compound's cell-penetrating properties.
Protocol 1: Cellular Uptake of Radiolabeled Tat Protein (Adapted from Frankel and Pabo, 1988)
This protocol describes the method used to demonstrate that purified Tat protein can be taken up by cells in culture.
1. Tat Protein Purification and Radiolabeling:
-
Express and purify the full-length HIV-1 Tat protein from E. coli.
-
Radiolabel the purified Tat protein with [³⁵S]methionine or another suitable radioisotope using standard protein labeling techniques.
-
Remove unincorporated label by gel filtration chromatography.
2. Cell Culture:
-
Culture HeLa or other suitable mammalian cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO₂.
3. Uptake Assay:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with serum-free DMEM.
-
Add serum-free DMEM containing various concentrations of radiolabeled Tat protein (e.g., 1-100 nM) to the cells.
-
In some experiments, include lysosomotropic agents like chloroquine (B1663885) (e.g., 100 µM) to inhibit lysosomal degradation of the protein.[2]
-
Incubate the cells for various time points (e.g., 1-4 hours) at 37°C.
-
To stop the uptake, place the plates on ice and wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove unbound protein.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
4. Quantification of Uptake:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).
-
Express the uptake as counts per minute (CPM) per milligram of total cell protein.
5. Nuclear Localization:
-
To determine the subcellular localization of the uptaken Tat protein, perform cell fractionation to separate the nuclear and cytoplasmic fractions.
-
Measure the radioactivity in each fraction to quantify the amount of Tat protein in the nucleus versus the cytoplasm.
Protocol 2: Tat-Mediated Trans-activation of a Reporter Gene (Adapted from Green and Loewenstein, 1988)
This protocol details the functional assay used to show that exogenously added Tat protein can trans-activate a target promoter within cells.
1. Plasmid Construction:
-
Construct a reporter plasmid containing the chloramphenicol (B1208) acetyltransferase (CAT) gene under the control of the HIV-1 LTR promoter (pLTR-CAT).
2. Cell Culture and Transfection:
-
Culture HeLa or other suitable cells as described in Protocol 1.
-
Transfect the cells with the pLTR-CAT reporter plasmid using a standard transfection method (e.g., calcium phosphate (B84403) precipitation or lipofection).
-
Allow the cells to recover and express the plasmid for 24-48 hours.
3. Tat Protein Treatment:
-
Synthesize the 86-amino acid Tat protein (tat-86) and various mutant peptides chemically.[1]
-
Remove the culture medium from the transfected cells and wash with serum-free medium.
-
Add serum-free medium containing various concentrations of the synthesized Tat protein or peptides (e.g., 0.1-10 µg/mL) to the cells.
-
Incubate the cells for a defined period (e.g., 6-24 hours) at 37°C.
4. CAT Assay:
-
Harvest the cells and prepare cell extracts by freeze-thaw lysis.
-
Perform a CAT assay to measure the enzymatic activity of the CAT reporter protein. This is typically done by incubating the cell extract with [¹⁴C]chloramphenicol and acetyl-CoA.[7][8]
-
The CAT enzyme transfers the acetyl group from acetyl-CoA to chloramphenicol.
-
Separate the acetylated and unacetylated forms of chloramphenicol using thin-layer chromatography (TLC).[7][9]
-
Visualize the spots by autoradiography and quantify the percentage of acetylated chloramphenicol to determine the level of CAT activity.
5. Data Analysis:
-
Compare the CAT activity in cells treated with Tat protein to that in untreated control cells.
-
A significant increase in CAT activity in the presence of Tat protein indicates successful cellular uptake and functional trans-activation of the HIV-1 LTR promoter.
Conclusion
The discovery of the this compound's ability to penetrate cells, born from fundamental research into the mechanisms of HIV-1 replication, has had a profound and lasting impact on biomedical science. The initial observations by Frankel, Pabo, Green, and Loewenstein opened the door to a new field of research focused on cell-penetrating peptides and their potential to overcome the cellular barriers that have long hindered the delivery of therapeutic molecules. The quantitative data and detailed experimental protocols outlined in this guide provide a foundation for understanding the origins of this remarkable molecular tool and for its continued development and application in the ongoing quest to create more effective therapies for a wide range of human diseases.
References
- 1. Autonomous functional domains of chemically synthesized human immunodeficiency virus tat trans-activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of the tat protein from human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Serendipitous Discovery of HIV-1 Tat Protein Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery that the Human Immunodeficiency Virus type 1 (HIV-1) Tat protein could cross cellular membranes and deliver itself into the cytoplasm and nucleus of cells was a paradigm-shifting event in molecular biology. This phenomenon, termed protein transduction, opened up new avenues for drug delivery and understanding of intercellular communication. This in-depth technical guide explores the core findings and experimental methodologies that led to the discovery of HIV-1 Tat's remarkable ability to traverse biological membranes, a property now harnessed for the delivery of a wide range of therapeutic molecules.
The Initial Discovery: A Tale of Two Laboratories
In 1988, two independent research groups, one led by Alan D. Frankel and Carl O. Pabo and the other by Mark I. Greene and Paul M. Loewenstein, made the groundbreaking observation that purified Tat protein could be taken up by cells in culture and subsequently activate the transcription of genes linked to the HIV-1 Long Terminal Repeat (LTR).[1][2] This was a surprising finding, as proteins were generally considered to be membrane-impermeable.
The key experiments from both labs demonstrated that exogenously added Tat protein could functionally mimic the intracellularly expressed protein, leading to a dramatic increase in the expression of a reporter gene, chloramphenicol (B1208) acetyltransferase (CAT), under the control of the HIV-1 LTR.[2][3] This discovery laid the foundation for the concept of "protein transduction domains" (PTDs), short peptides capable of ferrying macromolecules across the cell membrane.
Core Experimental Evidence
The initial discovery of Tat protein transduction was built upon a series of meticulously designed experiments. These can be broadly categorized into demonstrating the uptake of purified Tat protein and quantifying its subsequent biological activity within the target cells.
Quantitative Analysis of Tat Transduction
The biological activity of the transduced Tat protein was quantified by measuring the activity of the CAT reporter enzyme. The results consistently showed a dose-dependent increase in CAT activity with increasing concentrations of exogenous Tat protein.
| Experiment | Tat Protein/Peptide Concentration | Incubation Time | Chloroquine (B1663885) Concentration | Fold Increase in CAT Activity | Reference |
| Frankel & Pabo (1988) | 1 µg/mL (approx. 100 nM) | 2 hours | 100 µM | ~50-fold | [2] |
| Frankel & Pabo (1988) | 10 µg/mL (approx. 1 µM) | 2 hours | 100 µM | ~200-fold | [2] |
| Green & Loewenstein (1988) - Tat (1-86) | 10 µg/mL | 2 hours | Not Specified | Significant Trans-activation | [3] |
| Green & Loewenstein (1988) - Tat (37-72) | 10 µg/mL | 2 hours | Not Specified | Significant Trans-activation | [3] |
Table 1: Quantitative Summary of Early Tat Protein Transduction Experiments
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that were central to the discovery of HIV-1 Tat protein transduction.
Purification of Recombinant HIV-1 Tat Protein from E. coli
The ability to produce pure, biologically active Tat protein was a prerequisite for these studies.
Protocol:
-
Expression: The HIV-1 Tat gene (typically the first 72 or 86 amino acids) was cloned into an E. coli expression vector. Expression was induced in bacterial cultures, leading to the production of large quantities of the recombinant protein.[4][5][6]
-
Lysis: Bacterial cells were harvested by centrifugation and lysed, often by sonication or French press, to release the cellular contents, including the Tat protein which was often present in inclusion bodies.[4]
-
Solubilization: Inclusion bodies were washed and solubilized using strong denaturants such as 8 M urea (B33335) or 6 M guanidine-HCl.[4]
-
Chromatography: The solubilized protein was purified using a combination of ion-exchange chromatography (e.g., S-Sepharose) and reverse-phase high-performance liquid chromatography (HPLC).[4][5]
-
Refolding: The purified, denatured protein was refolded by dialysis against a buffer with decreasing concentrations of the denaturant.
-
Purity Assessment: The purity of the final protein preparation was assessed by SDS-PAGE, which typically showed a single band at the expected molecular weight of Tat (around 14 kDa).[4]
Cellular Uptake and Trans-activation Assay
This assay was the cornerstone for demonstrating the biological activity of exogenous Tat.
Protocol:
-
Cell Culture: HeLa cells or other suitable cell lines were cultured in standard growth medium. For the assay, cells were plated in multi-well plates.
-
Transfection: Cells were transfected with a reporter plasmid containing the CAT gene under the control of the HIV-1 LTR. This was typically done using the calcium phosphate (B84403) precipitation method.
-
Tat Protein Addition: Purified Tat protein was added to the culture medium of the transfected cells at various concentrations.[2][3]
-
Incubation: The cells were incubated with the Tat protein for a defined period, typically 2 to 24 hours.[2]
-
Chloroquine Treatment (Optional but Enhancing): In many experiments, a lysosomotropic agent like chloroquine (typically at 100 µM) was added to the culture medium along with the Tat protein.[2] Chloroquine inhibits the acidification of endosomes, which was found to protect the Tat protein from degradation and enhance its trans-activation activity.[2][7]
-
Cell Lysis: After incubation, the cells were washed and then lysed to release the cellular contents, including the CAT enzyme. Lysis was often achieved by repeated freeze-thaw cycles.[8][9]
-
CAT Assay: The activity of the CAT enzyme in the cell lysates was measured.[8][9][10] This was typically done by incubating the lysate with radiolabeled chloramphenicol ([¹⁴C]chloramphenicol) and acetyl-coenzyme A. The acetylated forms of chloramphenicol were then separated from the unacetylated form by thin-layer chromatography and quantified by autoradiography.[8][9]
Radiolabeling of Tat Protein and Cellular Localization
To directly visualize the uptake and localization of Tat, the protein was radiolabeled.
Protocol:
-
Iodination: Purified Tat protein was radiolabeled with ¹²⁵I using methods such as the Iodo-Gen or lactoperoxidase method.[11][12][13] These methods catalyze the incorporation of radioactive iodine into tyrosine residues of the protein.
-
Purification of Labeled Protein: The radiolabeled Tat protein was separated from unincorporated ¹²⁵I by gel filtration chromatography.[12]
-
Cellular Uptake: The ¹²⁵I-labeled Tat was added to the culture medium of cells.
-
Cellular Fractionation: After incubation, the cells were harvested and subjected to cellular fractionation to separate the cytoplasm and the nucleus.
-
Quantification: The amount of radioactivity in each cellular fraction was measured using a gamma counter to determine the subcellular localization of the transduced Tat protein. These experiments demonstrated that a significant portion of the uptaken Tat localized to the nucleus.[2]
Visualization of Key Processes
To better understand the experimental workflows and the proposed mechanisms, the following diagrams are provided.
References
- 1. Caveolae-mediated internalization of extracellular HIV-1 tat fusion proteins visualized in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of the tat protein from human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autonomous functional domains of chemically synthesized human immunodeficiency virus tat trans-activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of an active monomeric recombinant HIV-1 trans-activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of recombinant HIV-1 tat protein using HIV-1-tat specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, high-yield expression in Escherichia coli, and purification of biologically active HIV-1 Tat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Promoter Activity of HIV-1 Using the Chloramphenicol Acetyltransferase Reporter Gene Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioiodination of cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. info.gbiosciences.com [info.gbiosciences.com]
The Core of Cellular Entry: An In-depth Technical Guide to the TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane presents a formidable barrier to the intracellular delivery of therapeutic molecules. Overcoming this barrier is a central challenge in drug development. The discovery of cell-penetrating peptides (CPPs) has offered a promising solution, and among these, the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, remains one of the most potent and widely studied. This technical guide provides a comprehensive overview of the TAT peptide's core sequence and structure, its mechanisms of cellular translocation, and detailed protocols for its study and application.
This compound: Sequence and Structure
The cell-penetrating capacity of the TAT protein was first identified in 1988.[1] Subsequent research pinpointed the minimal sequence responsible for this translocation, a short, highly cationic region.
Core Amino Acid Sequence
The most commonly utilized this compound sequence is an 11-amino acid stretch corresponding to residues 47-57 of the HIV-1 TAT protein. The sequence is characterized by a high content of basic amino acids, particularly arginine.[2][3]
| This compound Variant | Sequence | Origin |
| TAT (47-57) | YGRKKRRQRRR | HIV-1 TAT Protein |
| TAT (48-60) | GRKKRRQRRRPPQ | HIV-1 TAT Protein |
| Minimal TAT | RKKRRQRRR | Truncated version |
Table 1: Common this compound Sequences. The arginine residues are critical for the peptide's cell-penetrating ability.
Secondary and Tertiary Structure
The structure of the this compound is not fixed and can vary depending on its environment.
-
In Aqueous Solution: Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies have shown that in aqueous solutions, the this compound largely exists in an extended or random coil conformation.[4][5]
-
In the Presence of Membranes: Upon interaction with lipid bilayers, the this compound can adopt a more ordered structure. Some studies suggest the formation of an α-helical conformation, particularly within the basic domain, which may facilitate membrane interaction and penetration.[4]
The inherent flexibility of the this compound is likely crucial for its ability to interact with and traverse the cell membrane through various mechanisms.
Mechanisms of Cellular Translocation
The precise mechanism by which the this compound enters cells is a subject of ongoing research and appears to be multifaceted, involving multiple pathways that can be influenced by the cargo, cell type, and experimental conditions.[6][7][8]
Direct Penetration
Early studies suggested an energy-independent mechanism of direct translocation across the plasma membrane. This model proposes that the positively charged this compound interacts with negatively charged components of the cell membrane, such as phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans, leading to membrane destabilization and the formation of transient pores through which the peptide and its cargo can pass.[1][7]
Endocytosis
A significant body of evidence now points to endocytosis as a primary route of entry for the this compound.[1][7][9] This energy-dependent process involves the engulfment of the peptide and its cargo into intracellular vesicles. Several endocytic pathways have been implicated:
-
Macropinocytosis: This form of fluid-phase endocytosis involves the formation of large, irregular vesicles (macropinosomes). It is often considered a major pathway for this compound uptake.[1]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
The involvement of different endocytic pathways can lead to the sequestration of the TAT-cargo conjugate within endosomes, necessitating an "endosomal escape" step for the cargo to reach the cytoplasm and its target.
Quantitative Data on this compound Performance
The efficiency of TAT-mediated delivery and its associated cytotoxicity are critical parameters for its application in drug development.
| Cargo Type | Cell Line | Uptake Efficiency | Reference |
| Fluorescent Dye (5-FAM) | MCF-7 | ~6-fold increase with TAT conjugation | [6] |
| Palmitoylated 5-FAM | MCF-7 | ~40-fold increase compared to free 5-FAM | [6] |
| Doxorubicin | KB-V1 (drug-resistant) | Significant increase in intracellular accumulation | [10] |
| Porphyrin | A549 | Higher cellular internalization with TAT | [1] |
| Quantum Dots | HeLa | Efficient uptake and intracellular transport |
Table 2: Quantitative Uptake Efficiency of TAT-Cargo Conjugates. The efficiency can be significantly enhanced by modifications such as lipidation.[6][10]
| Peptide/Conjugate | Cell Line | Assay | Result | Reference |
| TAT-Porphyrin | A549 | MTT Assay | No significant dark cytotoxicity at concentrations up to 10 µM | [1] |
| TAT-conjugated Nanoparticles | HUVEC | MTT Assay | No significant toxicity observed with lower TAT densities | [11] |
Table 3: Cytotoxicity of TAT and its Conjugates. This compound generally exhibits low cytotoxicity at effective concentrations.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying this compound function.
Synthesis of this compound
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[12][13][14]
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by a polar solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this to the resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the TAT sequence (Pro, Arg(Pbf), etc.).
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Analysis of this compound Structure
Method: Circular Dichroism (CD) Spectroscopy.[15][16]
Protocol:
-
Sample Preparation: Dissolve the purified this compound in an appropriate buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-1 mg/mL. If the peptide is dissolved in a solvent like DMSO, it needs to be reconstituted into an aqueous buffer.
-
Spectrometer Setup: Use a CD spectrometer with a quartz cuvette of a suitable path length (e.g., 1 mm).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Blank Subtraction: Subtract the spectrum of the buffer alone from the peptide spectrum.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. Analyze the resulting spectrum for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helix, minimum at ~200 nm for random coil).
Quantification of Cellular Uptake
Method: Flow Cytometry.[7][17]
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or Jurkat) in a multi-well plate and culture until they reach the desired confluency.
-
Labeling: Label the this compound with a fluorescent dye (e.g., FITC or Alexa Fluor 488).
-
Incubation: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at a specific concentration and for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Trypsinization: For adherent cells, detach them using trypsin. This step also helps to remove any surface-bound peptide.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized peptide.
Assessment of Cytotoxicity
Method: MTT Assay.[1][4][5][9][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound or TAT-cargo conjugate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualization of Intracellular Localization
Method: Confocal Microscopy.[19][20][21]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a culture dish.
-
Treatment: Incubate the cells with a fluorescently labeled TAT-cargo conjugate.
-
Washing and Fixation: Wash the cells with PBS and then fix them with a solution of paraformaldehyde.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cell membrane with a detergent like Triton X-100.
-
Staining (Optional): Stain specific organelles (e.g., nucleus with DAPI, endosomes/lysosomes with LysoTracker).
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope, capturing images at different wavelengths to observe the subcellular localization of the TAT-cargo conjugate.
Conclusion
The this compound remains a powerful tool for overcoming the cell membrane barrier and enabling the intracellular delivery of a wide range of molecules. Its flexible structure and multifaceted translocation mechanisms contribute to its broad applicability. By understanding its core properties and employing rigorous experimental methodologies as outlined in this guide, researchers can effectively harness the potential of the this compound for advancing therapeutic and research applications. Continued investigation into the nuances of its cellular interactions will undoubtedly lead to the development of even more efficient and targeted drug delivery systems.
References
- 1. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with this compound-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses (2024) | William H Deni [scispace.com]
- 16. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Intracellular Gateway: A Technical Guide to TAT Peptide Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool in drug delivery, capable of ferrying a wide range of cargo molecules across the cellular membrane.[1] Understanding the intricate mechanisms governing its entry is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of TAT peptide cellular uptake, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanisms of this compound Internalization: A Multi-Pathway Approach
The cellular uptake of the this compound is not a monolithic process but rather a complex interplay of multiple pathways. The prevailing mechanisms include both endocytic and non-endocytic routes, with the specific pathway often depending on the cargo, cell type, and experimental conditions.[2][3]
Endocytic Pathways: The Dominant Route
A significant body of evidence suggests that this compound internalization is predominantly an energy-dependent process, relying on various forms of endocytosis.[4][5] This is supported by the observation that uptake is significantly inhibited at low temperatures (4°C) and by the depletion of cellular ATP.[6][7]
1.1.1. Macropinocytosis: This "cellular drinking" is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles (macropinosomes).[6] Several studies have identified macropinocytosis as a key entry mechanism for TAT peptides and their larger fusion proteins.[6][8] This pathway is typically independent of clathrin and caveolae.[6]
1.1.2. Clathrin-Mediated Endocytosis: This receptor-mediated pathway involves the formation of clathrin-coated pits that invaginate to form vesicles. Evidence suggests that unconjugated this compound can utilize this pathway for cellular entry.[2][4] The process is often initiated by the interaction of the peptide with cell surface receptors.[4]
1.1.3. Caveolae-Mediated Endocytosis: These flask-shaped invaginations of the plasma membrane, rich in cholesterol and sphingolipids, also serve as an entry portal for TAT peptides, particularly when fused to larger cargo proteins.[9][10] This pathway is mediated by caveolin proteins.[11]
The Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs)
Cell surface heparan sulfate proteoglycans (HSPGs) play a crucial role as initial docking sites for the positively charged this compound.[12][13][14] The electrostatic interaction between the cationic arginine residues of TAT and the anionic sulfate groups of HSPGs concentrates the peptide at the cell surface, facilitating subsequent internalization through various endocytic pathways.[15][16] While HSPGs are important, some studies have shown that TAT uptake can still occur in cells deficient in these proteoglycans, suggesting the existence of alternative binding partners or mechanisms.[13]
Direct Translocation: A Matter of Debate
The concept of direct translocation, where the this compound passes directly through the plasma membrane in an energy-independent manner, has been a topic of considerable discussion.[1][17] While some early studies suggested this mechanism, it is now widely believed that endocytosis is the primary route, especially at physiological concentrations.[18] Direct translocation may occur under specific conditions, such as at high peptide concentrations or with small cargo.[2][19]
Quantitative Analysis of this compound Uptake
The efficiency and kinetics of this compound uptake can be quantified using various techniques. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Type | Method | Reference |
| Uptake Inhibition at 4°C | Greatly inhibited | HUVEC, Human Macrophages | Flow Cytometry | [7] |
| ATP Depletion | Significant inhibition | HUVEC, Human Macrophages | Flow Cytometry | [7] |
| Average Velocity of TAT-filled Caveolae | 3 µm/h | HeLa, CHO | Live Cell Imaging | [20] |
| Q10 Temperature Coefficient (4-15°C) | 1.1 (prompt), 1.44 (longer durations) | Not Specified | Kinetic and Thermal Analysis | [21] |
| Activation Energy (Ea) | 4.45 Kcal/mole | Not Specified | Kinetic and Thermal Analysis | [21] |
Table 1: Quantitative Parameters of this compound Uptake
| Inhibitor | Target Pathway | Effect on TAT Uptake | Cell Type | Reference |
| Amiloride | Macropinocytosis | Inhibition | T cells | [22] |
| Cytochalasin D | Actin Polymerization (affects macropinocytosis) | Inhibition | T cells | [18][22] |
| Chlorpromazine | Clathrin-Mediated Endocytosis | Partial Inhibition | HeLa | [4][23] |
| Filipin III | Caveolae-Mediated Endocytosis | No significant inhibition (unconjugated TAT) | HeLa | [4][24] |
| Nystatin | Caveolae-Mediated Endocytosis | Little to no effect | Not Specified | [7] |
| Methyl-β-cyclodextrin | Lipid Raft Disruption | Attenuated uptake | Not Specified | [25] |
Table 2: Effects of Inhibitors on this compound Cellular Uptake
Experimental Protocols for Studying this compound Uptake
Reproducible and rigorous experimental design is crucial for elucidating the mechanisms of this compound uptake. Below are detailed methodologies for key experiments.
Fluorescence Microscopy for Visualization of TAT Uptake
This protocol allows for the direct visualization of fluorescently labeled this compound internalization and subcellular localization.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-TAT, TAMRA-TAT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells grown on glass coverslips
-
Microscope with fluorescence capabilities
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the desired concentration of fluorescently labeled this compound in serum-free medium for a specified time (e.g., 30 minutes to 2 hours) at 37°C.
-
To remove non-internalized peptide, wash the cells three times with cold PBS.
-
Optional: To distinguish between surface-bound and internalized peptide, an acid wash (e.g., 0.2 M glycine, pH 2.5) can be performed for a short duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope.
Flow Cytometry for Quantitative Analysis of TAT Uptake
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled this compound taken up by a population of cells.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest cells and seed them into a multi-well plate.
-
Incubate the cells with the fluorescently labeled this compound at various concentrations and for different time points at 37°C.
-
To stop the uptake, wash the cells with cold PBS.
-
Detach the cells from the plate using trypsin-EDTA.
-
Resuspend the cells in PBS containing a viability dye (to exclude dead cells from the analysis).
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
Endocytosis Inhibition Assay
This assay helps to identify the specific endocytic pathways involved in this compound uptake by using pharmacological inhibitors.
Materials:
-
Fluorescently labeled this compound
-
Specific endocytosis inhibitors (e.g., amiloride, chlorpromazine, filipin)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined optimal concentration for 30-60 minutes at 37°C.
-
Without removing the inhibitor, add the fluorescently labeled this compound to the cells and incubate for the desired time.
-
Wash the cells to remove excess peptide and inhibitor.
-
Quantify the cellular uptake of the this compound using either flow cytometry or fluorescence microscopy as described in the protocols above.
-
Compare the uptake in inhibitor-treated cells to that in untreated control cells to determine the effect of the inhibitor.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
The cellular uptake of the this compound is a multifaceted process involving several distinct yet potentially interconnected pathways. While endocytosis, particularly macropinocytosis, appears to be a primary mechanism, the contribution of clathrin- and caveolae-mediated pathways, as well as the initial interaction with HSPGs, is undeniable. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the full potential of this compound as a versatile and efficient drug delivery vector. Future research should continue to dissect the intricate signaling cascades that govern these uptake routes to further refine and optimize TAT-mediated therapeutic strategies.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake [correction of utake] of the this compound: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic this compound transduction domain enters cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell membrane lipid rafts mediate caveolar endocytosis of HIV-1 Tat fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity [inis.iaea.org]
- 13. pnas.org [pnas.org]
- 14. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 20. Caveolae-mediated internalization of extracellular HIV-1 tat fusion proteins visualized in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.tau.ac.il [cris.tau.ac.il]
- 22. researchgate.net [researchgate.net]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Modified this compound with cationic lipids enhances gene transfection efficiency via temperature-dependent and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Mechanisms of TAT Peptide Cellular Entry: A Technical Guide to Endocytosis and Direct Translocation
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool in drug delivery, capable of ferrying a wide range of cargo molecules across the cellular membrane.[1][2] Its ability to facilitate the uptake of therapeutic agents, including proteins and genetic material, has made it a focal point of research in molecular biology and drug development.[1][3] However, the precise mechanisms governing its entry into cells have been a subject of intense investigation and debate, with evidence pointing towards two primary pathways: endocytosis and direct translocation.[1][4][5] This technical guide provides an in-depth exploration of these two mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate cellular processes involved.
Unraveling the Pathways: Endocytosis vs. Direct Translocation
The cellular uptake of TAT peptides is a multifaceted process, with the prevailing mechanism often dictated by experimental conditions, cargo size, and cell type.[6][7][8] While initially thought to occur predominantly through energy-independent direct penetration, a significant body of evidence now supports the involvement of various endocytic pathways.[4][5][9]
Direct Translocation: This energy-independent process involves the direct passage of the TAT peptide across the plasma membrane.[7][10] Proposed models for this mechanism include the formation of transient pores or inverted micelles, allowing the peptide to move directly into the cytoplasm.[4][7] This pathway is generally favored for smaller this compound constructs and is characterized by its rapid kinetics and temperature independence.[6][11]
Endocytosis: This energy-dependent process involves the engulfment of the this compound by the cell membrane, forming intracellular vesicles.[4][12][13] Several distinct endocytic pathways have been implicated in this compound uptake:
-
Macropinocytosis: A form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes.[4][14][15] This pathway is often associated with the uptake of larger TAT-cargo complexes and is dependent on the rearrangement of the actin cytoskeleton.[10][14]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles.[7][12] The uptake of unconjugated this compound has been shown to be partially dependent on this pathway.[12]
-
Caveolae-Mediated Endocytosis: This process occurs in cholesterol-rich microdomains of the plasma membrane known as caveolae.[14] The internalization of TAT fusion proteins has been linked to this pathway, which is sensitive to cholesterol-depleting agents.[14]
The choice between these pathways is not mutually exclusive, and it is believed that multiple mechanisms can operate simultaneously to facilitate this compound internalization.[4]
Quantitative Insights into this compound Uptake
The efficiency and kinetics of this compound uptake vary significantly depending on the dominant internalization pathway. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Parameter | Endocytosis | Direct Translocation | References |
| Energy Dependence | ATP-dependent | ATP-independent | [10][12] |
| Temperature Dependence | Temperature-dependent (inhibited at 4°C) | Temperature-independent | [1][11][12] |
| Kinetics | Slower, with maximal uptake typically between 1-3 hours | Rapid, occurring within minutes | [4][6] |
| Cargo Size Preference | Larger macromolecules and nanoparticles | Smaller peptides and molecules | [6][10] |
Table 1: General Comparison of Endocytosis and Direct Translocation for this compound Uptake.
| Uptake Parameter | Cell Type | TAT Construct | Value | Method | Reference |
| Maximal Uptake Time | A549, HeLa, CHO | Rhodamine-labelled TAT | 1-3 hours | Flow Cytometry | [4] |
| Apparent Rate of Uptake (37°C vs 25°C) | HeLa | TMR-TAT | ~2-fold higher at 37°C | Flow Cytometry | [16] |
| Q10 Temperature Coefficient | Jurkat cells | FAM-labeled Tat-peptide | 1.44 (endocytosis) | Flow Cytometry | [11] |
| Q10 Temperature Coefficient | Jurkat cells | FAM-labeled Tat-peptide | 1.1 (direct translocation) | Flow Cytometry | [11] |
| Activation Energy (Ea) | Jurkat cells | FAM-labeled Tat-peptide | 4.45 Kcal/mole (endocytosis) | Flow Cytometry | [11] |
Table 2: Kinetic Parameters of this compound Uptake.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1: Overview of this compound cellular entry pathways.
Figure 2: Different endocytic pathways for this compound uptake.
Figure 3: General experimental workflow to study TAT uptake.
Detailed Experimental Protocols
To aid researchers in their investigation of this compound uptake mechanisms, this section provides detailed methodologies for key experiments.
Fluorescence Microscopy for Cellular Localization
Objective: To visualize the intracellular localization of TAT peptides and determine if uptake is occurring via endosomes.
Materials:
-
Fluorescently labeled this compound (e.g., TMR-TAT, FITC-TAT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
Hoechst or DAPI for nuclear staining
-
Lysosomal marker (e.g., LysoTracker)
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM).
-
Incubate the cells for the desired time period (e.g., 1 hour) at 37°C. For live-cell imaging, proceed directly to step 6.
-
For fixed-cell imaging, wash the cells three times with PBS to remove non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, stain the nuclei with Hoechst or DAPI and/or lysosomes with a suitable marker according to the manufacturer's protocol.
-
Mount the coverslips on slides or image the dishes directly using a confocal microscope.
-
Acquire images using appropriate laser lines and filters for the fluorophores used. Punctate fluorescence in the cytoplasm is indicative of endosomal localization.[16]
Flow Cytometry for Quantitative Uptake Analysis
Objective: To quantify the cellular uptake of TAT peptides and assess the effects of inhibitors.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, cytochalasin D for macropinocytosis)
Protocol:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with endocytosis inhibitors at their effective concentrations for 1 hour at 37°C, if applicable.
-
Add the fluorescently labeled this compound to the wells and incubate for the desired time at 37°C. To study the effect of temperature, incubate a parallel set of cells at 4°C.
-
Wash the cells twice with PBS.
-
Detach the cells using trypsin-EDTA.
-
Wash the cells again with PBS and resuspend in PBS or flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The geometric mean fluorescence intensity can be used to quantify the relative uptake of the this compound under different conditions.[4]
ATP Depletion Assay
Objective: To determine the energy dependence of this compound uptake.
Materials:
-
Fluorescently labeled this compound
-
Glucose-free cell culture medium
-
Sodium azide (B81097)
-
2-deoxy-D-glucose
Protocol:
-
Wash cells twice with glucose-free medium.
-
Pre-incubate cells in glucose-free medium containing sodium azide (e.g., 10 mM) and 2-deoxy-D-glucose (e.g., 50 mM) for 30-60 minutes at 37°C to deplete intracellular ATP.
-
Add the fluorescently labeled this compound to the ATP-depleted cells and incubate for the desired time.
-
Proceed with washing and analysis as described in the flow cytometry protocol (Section 4.2). A significant reduction in uptake in ATP-depleted cells indicates an energy-dependent process like endocytosis.
Signaling Pathways in this compound Endocytosis
The endocytic uptake of TAT peptides is not a passive process but is regulated by complex intracellular signaling cascades, particularly in the case of macropinocytosis.
Role of Lipid Rafts
Lipid rafts, cholesterol- and sphingolipid-rich microdomains in the plasma membrane, serve as platforms for signaling molecules and are implicated in caveolae-mediated endocytosis.[14][17][18][19] The interaction of TAT fusion proteins with these rafts can trigger signaling events that lead to their internalization.[14] Disruption of lipid rafts using agents like methyl-β-cyclodextrin has been shown to inhibit the uptake of TAT-cargo complexes.[20]
Actin Cytoskeleton Rearrangement in Macropinocytosis
Macropinocytosis is critically dependent on the dynamic rearrangement of the actin cytoskeleton.[21][22][23][24] The binding of TAT peptides to the cell surface can initiate signaling cascades that lead to the activation of small GTPases, such as Rac1 and Cdc42.[25] These GTPases, in turn, activate downstream effectors that promote actin polymerization, leading to the formation of membrane ruffles that engulf the extracellular fluid and TAT peptides, forming macropinosomes.[21][25] Inhibition of actin polymerization with drugs like cytochalasin D effectively blocks macropinocytosis.[15]
Figure 4: Signaling pathway of TAT-mediated macropinocytosis.
Conclusion
The cellular uptake of TAT peptides is a complex and dynamic process involving two main mechanisms: direct translocation and endocytosis. The choice of pathway is influenced by a variety of factors, including the physicochemical properties of the TAT-cargo conjugate, its concentration, and the specific cell type being targeted. For drug development professionals, a thorough understanding of these mechanisms is paramount for the rational design of TAT-based delivery systems that can efficiently transport therapeutic payloads to their intracellular sites of action. By employing the experimental approaches and considering the quantitative data and signaling pathways outlined in this guide, researchers can better characterize and optimize the delivery of TAT-conjugated therapeutics. The continued elucidation of these fundamental cellular processes will undoubtedly pave the way for the development of more effective and targeted therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. addgene.org [addgene.org]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translocation of HIV this compound and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell membrane lipid rafts mediate caveolar endocytosis of HIV-1 Tat fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of lipid rafts in signalling and membrane trafficking in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of lipid rafts in T cell antigen receptor (TCR) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of the Lipid Landscape on the Efficacy of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocytosis, Actin Cytoskeleton, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The actin cytoskeleton and cytotoxic T lymphocytes: evidence for multiple roles that could affect granule exocytosis-dependent target cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of actin cytoskeletal dynamics in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Deregulation of the actin cytoskeleton and macropinocytosis in response to phorbol ester by the mutant protein kinase C gamma that causes spinocerebellar ataxia type 14 [frontiersin.org]
The Indispensable Role of Arginine in TAT Peptide Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, particularly its protein transduction domain (PTD), has emerged as a powerful tool for intracellular delivery of a wide array of cargo molecules. Its remarkable ability to efficiently traverse cellular membranes is largely attributed to its arginine-rich nature. This technical guide delves into the core functionalities of arginine residues within the TAT peptide, providing a comprehensive overview of the underlying mechanisms, supported by quantitative data, experimental methodologies, and visual representations of key processes.
The Primacy of the Guanidinium (B1211019) Group
The TAT basic domain, typically represented by the sequence RKKRRQRRR, is a highly cationic cluster where the six arginine residues play a more critical role than the two lysine (B10760008) residues in membrane translocation.[1] The superior cell-penetrating capability of arginine-rich peptides over their lysine-rich counterparts is a central theme in understanding this compound function.[2] This superiority is not merely due to the positive charge but is intrinsically linked to the unique properties of the arginine's guanidinium headgroup.[1][3]
The guanidinium group's planar and delocalized positive charge allows it to form stable, bidentate hydrogen bonds with negatively charged moieties on the cell surface, such as phosphates, sulfates, and carboxylates.[3][4][5][6] This is in stark contrast to the ammonium (B1175870) group of lysine, which can only form a single hydrogen bond.[1] This enhanced interaction facilitates a stronger association with the cell membrane, a critical initial step for internalization.[3]
Mechanisms of Cellular Uptake: A Multi-faceted Process
The precise mechanism by which the this compound enters cells has been a subject of extensive research and debate, with evidence supporting multiple pathways that are not mutually exclusive and may be cell-type and cargo-dependent.[7][8] The arginine residues are pivotal in all proposed models.
Direct Membrane Translocation
Early studies suggested an energy-independent, non-endocytic pathway for this compound entry.[1][7] This direct penetration is thought to involve several steps where arginine residues are key players:
-
Electrostatic Interaction and Membrane Binding: The positively charged guanidinium groups of the this compound initiate contact with the negatively charged components of the plasma membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[3][7][9]
-
Membrane Destabilization and Pore Formation: Molecular dynamics simulations suggest that arginine-rich peptides can induce transient pores in the lipid bilayer.[4][10] The arginine residues are proposed to interact strongly with the phosphate (B84403) groups of lipids, leading to membrane destabilization and the formation of a transient toroidal pore through which the peptide can translocate.[4][10]
-
"Polarity Chameleon" Behavior: The guanidinium groups can form charge-neutralized complexes with cell surface anions, allowing the peptide to transition from a highly polar, water-soluble entity to a more nonpolar complex capable of traversing the hydrophobic core of the membrane.[5][6]
Endocytic Pathways
More recent evidence strongly indicates that endocytosis is a major route for this compound internalization, particularly for larger cargo.[7][11][12] Arginine residues are crucial for initiating these energy-dependent processes:
-
Interaction with Heparan Sulfate Proteoglycans (HSPGs): TAT peptides bind to cell surface HSPGs, which can act as receptors or carriers to facilitate endocytosis.[13][14][15][16] The interaction is mediated by the arginine residues' binding to the sulfate groups of heparan sulfate chains.[14]
-
Macropinocytosis: Several studies have implicated macropinocytosis, a form of fluid-phase endocytosis, in the uptake of TAT and other arginine-rich peptides.[7][12] This process involves the formation of large, irregular vesicles (macropinosomes) and is often associated with actin cytoskeleton rearrangement, which can be induced by the peptide's interaction with the membrane.[12]
-
Other Endocytic Routes: Clathrin-mediated endocytosis and caveolae-dependent endocytosis have also been proposed as potential internalization pathways for TAT peptides, though their relative contributions may vary depending on the cell type and experimental conditions.[4][7][17][18]
Quantitative Insights into Arginine's Role
The functional significance of arginine residues in the this compound has been substantiated by numerous quantitative studies. The following tables summarize key findings from the literature.
Table 1: Comparison of Cellular Uptake Efficiency: Arginine vs. Lysine
| Peptide Sequence | Modification | Cell Type | Uptake Efficiency (Relative to TAT) | Reference |
| RKKRRQRRR (TAT) | - | Various | 100% | General Consensus |
| KKKKKKKKK | All Arginines replaced with Lysines | Various | Significantly Reduced | [19] |
| Poly-Arginine (R8) | - | HeLa | High | [12] |
| Poly-Lysine (K8) | - | Various | Lower than Poly-Arginine | [2] |
Table 2: Effect of the Number of Arginine Residues on Cellular Uptake
| Peptide | Number of Arginines | Cell Type | Observations | Reference |
| R1-R6AANCK | 1-6 | Prostate Cancer Cells | Uptake increases with the number of arginines, plateauing after ~120 min. | [20] |
| Poly-Arginine | < 5 | Various | Less effective uptake. | [21] |
| Poly-Arginine | 6-15 | Various | Uptake efficiency increases with length. | [21] |
| Poly-Arginine | > 15 | Various | Uptake efficiency significantly decreases. | [21] |
Table 3: Thermodynamic Parameters of TAT-PTD Interaction with Heparan Sulfate
| Parameter | Value | Conditions | Reference |
| Binding Constant (K₀) | Decreases with increasing temperature | 10 mM Tris, 100 mM NaCl, pH 7.4 | [13] |
| Enthalpy (ΔH⁰) | Exothermic | 10 mM Tris, 100 mM NaCl, pH 7.4 | [13] |
| Binding Stoichiometry (n) | ~7 TAT-PTD molecules per heparan sulfate chain | 10 mM Tris, 100 mM NaCl, pH 7.4 | [13] |
Experimental Protocols: Key Methodologies
The investigation of this compound function relies on a variety of experimental techniques. Below are detailed methodologies for commonly cited experiments.
Cellular Uptake Assays
Objective: To quantify the internalization of TAT peptides and their conjugates into living cells.
Methodology:
-
Peptide Labeling: Synthesize the this compound with a fluorescent label (e.g., 5-FAM, TAMRA) for visualization and quantification.
-
Cell Culture: Plate cells (e.g., HeLa, CHO, KB-V1) in appropriate culture vessels and grow to a desired confluency.[22][23]
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at a specific concentration (e.g., 5 µM).[22][23] Incubate for a defined period (e.g., 2 hours).[22][23]
-
Washing and Trypsinization: Wash the cells with phosphate-buffered saline (PBS) to remove non-adherent peptide. Treat with trypsin to detach the cells and remove any surface-bound, non-internalized peptide.
-
Quantification:
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells, providing a quantitative measure of uptake.[22][23]
-
Confocal Microscopy: Image the cells using a confocal microscope to visualize the subcellular localization of the peptide.
-
-
Inhibition Studies: To investigate the uptake mechanism, pre-incubate cells with inhibitors of specific pathways (e.g., ethylisopropylamiloride for macropinocytosis, chlorpromazine (B137089) for clathrin-mediated endocytosis) before adding the this compound.[12][21]
Membrane Interaction and Pore Formation Assays
Objective: To assess the interaction of TAT peptides with lipid membranes and their ability to induce pore formation.
Methodology:
-
Liposome Preparation: Prepare giant unilamellar vesicles (GUVs) or large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., POPC, POPG) and encapsulate a fluorescent dye.
-
Peptide Interaction: Add the this compound to the vesicle suspension.
-
Microscopy: Observe the GUVs using confocal microscopy to visualize peptide binding to the membrane and potential translocation into the vesicle lumen.
-
Dye Leakage Assay: For LUVs, monitor the release of the encapsulated fluorescent dye over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization and pore formation.
-
Electrophysiology: Use planar lipid bilayer electrophysiology to measure ionic currents across a synthetic lipid membrane in the presence of the this compound. The appearance of transmembrane currents is indicative of pore formation.[10]
Heparan Sulfate Binding Assays
Objective: To characterize the binding of TAT peptides to heparan sulfate.
Methodology:
-
Isothermal Titration Calorimetry (ITC): Titrate a solution of this compound into a solution of heparan sulfate in a microcalorimeter. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
-
Surface Plasmon Resonance (SPR): Immobilize heparan sulfate on a sensor chip and flow a solution of this compound over the surface. The change in the refractive index upon binding is measured in real-time to determine association and dissociation rate constants.
-
Competitive Inhibition Assays: In a cellular uptake experiment, co-incubate the fluorescently labeled this compound with increasing concentrations of soluble heparin (a structural analog of heparan sulfate). A decrease in cellular uptake indicates competitive binding to HSPGs.[15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound function.
Caption: Proposed cellular uptake mechanisms of the this compound.
Caption: Interaction of arginine's guanidinium group with membrane anions.
Caption: General experimental workflow for quantifying cellular uptake.
Conclusion
The arginine residues are the cornerstone of the this compound's remarkable cell-penetrating ability. Their unique guanidinium groups facilitate strong, specific interactions with the cell surface, initiating a cascade of events that can lead to internalization through multiple pathways, including direct translocation and various forms of endocytosis. A thorough understanding of the pivotal role of arginine is essential for the rational design of more efficient and specific TAT-based delivery systems for therapeutic and research applications. The continued exploration of these mechanisms will undoubtedly pave the way for the next generation of intracellular drug delivery platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. lifetein.com [lifetein.com]
- 9. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans* | Semantic Scholar [semanticscholar.org]
- 17. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on TAT Peptide Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, a short, positively charged peptide sequence (GRKKRRQRRRPQ), has emerged as a powerful tool in biomedical research and drug development.[1][2][3] Its remarkable ability to transduce the plasma membrane of eukaryotic cells and deliver a wide array of cargo molecules has positioned it as a leading cell-penetrating peptide (CPP).[1][2][4] This technical guide provides an in-depth overview of the core applications of the TAT peptide, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Applications and Efficacy
The versatility of the this compound has been harnessed for various applications, primarily in the intracellular delivery of therapeutic and diagnostic agents. Its applications span across gene therapy, cancer treatment, vaccine development, and the treatment of neurodegenerative diseases.
Drug and Gene Delivery
TAT peptides have been extensively used to enhance the delivery of small molecules, proteins, and nucleic acids into cells.[4] Covalent conjugation or non-covalent complexation with the this compound significantly improves the cellular uptake of these therapeutic payloads.
In gene delivery, TAT peptides have been shown to increase the transfection efficiency of both viral and non-viral vectors.[5][6][7] For instance, the use of a branched TAT (BTAT) peptide demonstrated an approximately 40-fold higher transfection efficiency of a plasmid encoding Green Fluorescent Protein (pGFP) compared to the linear this compound.[8] Similarly, homodimeric TAT peptides (Tat-CTHD and Tat-NTHD) formed via disulfide bonds have been shown to enhance gene transfer of cationic lipids.[5][6]
| TAT Derivative | Cargo | Cell Line | Improvement in Delivery/Efficacy | Reference |
| Branched TAT (BTAT) | pGFP (plasmid DNA) | HeLa, HEK293 | ~40-fold higher transfection efficiency than linear TAT | [8] |
| Homodimeric TAT (Tat-CTHD, Tat-NTHD) | DNA with Lipofectamine | MCF-7, rat vascular smooth muscle cells | Increased transfection efficiency compared to unmodified TAT | [5][6] |
| Palmitoylated TAT (C16NTF) | 5-FAM (fluorescent dye) | MCF-7 | Greatly improved cellular uptake compared to non-lipidated TAT | [9] |
| TAT-Porphyrin Conjugate | Porphyrin | A549 | Higher cellular internalization and photocytotoxicity | [10] |
| 68Ga-porphyrin-TAT | 68Ga-porphyrin | Ehrich Ascites Tumor-bearing mice | Higher tumor uptake (6.32 ± 1.24% IA/g vs 2.45 ± 0.88% IA/g) | [10] |
| TAT-Doxorubicin | Doxorubicin (B1662922) | KB-V1 (drug-resistant) | 86% cytotoxicity vs 14% with doxorubicin alone | [11] |
Cancer Therapy
The this compound offers a promising strategy to overcome drug resistance in cancer by facilitating the intracellular accumulation of chemotherapeutic agents.[12] For example, a TAT-doxorubicin conjugate induced 86% cytotoxicity in drug-resistant KB-V1 tumor cells, compared to only 14% with doxorubicin alone.[11] Furthermore, TAT-functionalized nanoparticles have been developed for targeted drug delivery to tumors.[13]
Vaccine Development
TAT peptides have been explored as adjuvants and delivery vehicles in vaccine formulations to enhance both humoral and cellular immune responses.[1][2][14] By fusing antigens to the this compound, the delivery of these antigens to antigen-presenting cells (APCs) is improved, leading to enhanced cross-presentation and a more robust T-cell response.[14][15]
Neurodegenerative Diseases
The ability of the this compound to cross the blood-brain barrier makes it an attractive candidate for delivering therapeutics to the central nervous system.[16] Studies have shown that TAT-mediated delivery of proteins and peptides can ameliorate disease phenotypes in animal models of Alzheimer's and Parkinson's disease.[17][18][19] For instance, a TAT-BDNF fusion peptide was shown to improve cognitive function in rodent models of Alzheimer's disease.[18]
Mechanisms of Cellular Uptake
The precise mechanism of this compound internalization has been a subject of extensive research and debate.[4][20] It is now generally accepted that the uptake is an energy-dependent process primarily mediated by endocytosis.[20][21] The initial interaction is driven by the electrostatic attraction between the cationic this compound and negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[22][23]
Several endocytic pathways have been implicated in this compound uptake, with the predominant mechanism often being cell-type and cargo-dependent.
-
Macropinocytosis: This is a major pathway for the internalization of arginine-rich CPPs like TAT.[21][23] It involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles and has also been reported to play a role in TAT uptake.[21]
-
Caveolae-Mediated Endocytosis: This lipid raft-dependent pathway is another route for TAT internalization.[23]
Caption: Cellular uptake pathways of the this compound.
Experimental Protocols
Synthesis of this compound and TAT-Cargo Conjugates
A. Solid-Phase Peptide Synthesis (SPPS) of this compound:
The this compound (GRKKRRQRRRPQ) is typically synthesized using standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis techniques.[9][10][24]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amine of the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/DIEA) and couple it to the free amine on the resin.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the TAT sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
B. Conjugation of this compound to Cargo Molecules:
The method of conjugation depends on the nature of the cargo molecule.
-
For Protein/Peptide Cargo: Genetic fusion is a common method where the coding sequence of the this compound is fused to the gene of the protein of interest, followed by expression and purification of the fusion protein.[25]
-
For Small Molecules and other Cargos: Chemical conjugation is employed. This often involves introducing reactive groups onto both the this compound (e.g., a terminal cysteine for thiol-maleimide chemistry) and the cargo molecule.[26]
Caption: Workflow for solid-phase synthesis of the this compound.
Cellular Uptake Assays
A. Flow Cytometry for Quantitative Analysis:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[9]
-
Treatment: Replace the medium with fresh medium containing the fluorescently labeled TAT-cargo conjugate (e.g., 5 µM) and incubate for a specified time (e.g., 2 hours).[9]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized conjugate.
-
Trypsinization: Detach the cells using trypsin.
-
Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
B. Fluorescence Microscopy for Visualization:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the fluorescently labeled TAT-cargo conjugate as described for flow cytometry.
-
Washing: Wash the cells with PBS.
-
Fixation (Optional): Fix the cells with a solution like 4% paraformaldehyde. Note that fixation can sometimes cause artifacts in the localization of CPPs.[20]
-
Staining (Optional): Stain the nuclei with a fluorescent dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Logical Relationships in TAT-Mediated Therapy
The therapeutic effect of a TAT-delivered drug follows a logical sequence of events, from administration to the desired cellular response.
Caption: Logical flow of TAT-mediated drug delivery and action.
Conclusion and Future Perspectives
The this compound has proven to be a robust and versatile tool for intracellular delivery. Its ability to transport a wide range of molecules across the cell membrane has significant implications for the treatment of numerous diseases. While challenges such as proteolytic instability and lack of absolute cell-type specificity remain, ongoing research into modified and multivalent TAT peptides, as well as strategies for targeted delivery, promises to further enhance its therapeutic potential. The continued elucidation of its uptake mechanisms will undoubtedly pave the way for the rational design of next-generation TAT-based delivery systems with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. genscript.com [genscript.com]
- 4. This compound-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of gene delivery using novel homodimeric this compound formed by disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Enhancement of gene delivery using novel homodimeric this compound formed by disulfide bond. | Semantic Scholar [semanticscholar.org]
- 7. Gene delivery by peptide-assisted transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A branched TAT cell-penetrating peptide as a novel delivery carrier for the efficient gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides: Applications in Tumor Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell penetrating peptide: A potent delivery system in vaccine development [frontiersin.org]
- 15. Incorporation of the Tat cell-penetrating peptide into nanofibers improves the respective antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intraperitoneal Administration of a Novel TAT-BDNF Peptide Ameliorates Cognitive Impairments via Modulating Multiple Pathways in Two Alzheimer’s Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. conciergemdla.com [conciergemdla.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Fundamental Properties of TAT Cell-Penetrating Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain that has been widely exploited for its ability to cross cellular membranes. This short, cationic peptide, commonly referred to as a cell-penetrating peptide (CPP), has become an invaluable tool for the intracellular delivery of a wide range of cargo molecules, from small molecules to large nanoparticles. This guide provides an in-depth overview of the core fundamental properties of TAT cell-penetrating peptides, with a focus on their mechanisms of cellular uptake, structural characteristics, and the experimental methodologies used to evaluate their function.
Core Structural and Functional Properties
The most commonly studied TAT peptide corresponds to the amino acid sequence GRKKRRQRRRPQ, derived from the TAT protein of HIV-1.[1][2] Its defining characteristic is its high density of basic amino acids, particularly arginine, which imparts a strong positive charge at physiological pH.[3] This cationic nature is fundamental to its initial interaction with the negatively charged cell surface.
The primary function of the this compound as a delivery vector is to ferry cargo molecules across the plasma membrane, a significant barrier to most macromolecules. This ability has been harnessed to deliver a diverse array of molecules, including proteins, nucleic acids, and therapeutic drugs, into living cells both in vitro and in vivo.[4][5]
Mechanism of Cellular Uptake
The precise mechanism by which TAT peptides enter cells has been a subject of extensive research and debate. It is now widely accepted that internalization is not governed by a single pathway but rather a combination of mechanisms, the prevalence of which can be influenced by factors such as the nature and size of the conjugated cargo, the peptide concentration, and the cell type.[3][6]
The initial step in this compound uptake involves an electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[7][8][9] This interaction is thought to concentrate the peptide at the cell membrane, thereby facilitating subsequent internalization events. While HSPGs significantly enhance uptake, they may not be absolutely essential for internalization.[10]
Following this initial binding, TAT peptides and their cargo can enter the cell via several pathways:
-
Direct Translocation: At high concentrations, it has been proposed that TAT peptides can directly penetrate the plasma membrane in an energy-independent manner. However, this mechanism is still a topic of discussion.
-
Endocytosis: The predominant mechanism of uptake, particularly for TAT-cargo conjugates, is endocytosis, an energy-dependent process.[10] Several endocytic pathways have been implicated:
-
Macropinocytosis: This process of large-scale fluid uptake is a major route for the internalization of TAT peptides and their conjugates.[10]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and is another route for the uptake of unconjugated TAT peptides.[9][10]
-
Caveolae-Mediated Endocytosis: The involvement of these flask-shaped invaginations of the plasma membrane has also been reported, particularly for TAT fusion proteins.[10]
-
Endosomal Escape: A Critical Hurdle
A significant challenge in the use of TAT peptides for intracellular delivery is the entrapment of the peptide and its cargo within endosomes following endocytic uptake.[11] For the cargo to reach its intracellular target, such as the cytoplasm or nucleus, it must escape from these vesicles. The efficiency of endosomal escape is often low and represents a major bottleneck for the biological activity of the delivered molecule. Strategies to enhance endosomal escape include the co-administration of endosomolytic agents or the conjugation of fusogenic peptides, such as the HA2 peptide from the influenza virus, to the TAT-cargo complex.[5][12]
Quantitative Data on this compound Function
The efficiency of TAT-mediated delivery and its potential cytotoxicity are critical parameters for its application in research and therapeutics. The following tables summarize quantitative data from various studies.
| Cell Line | Cargo | TAT Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of cells) | Reference |
| C2C12 | Cre Protein | 2.5 | 0.17 | 100% | [13] |
| C2C12 | HA2 Peptide | 5 | 0.17 | 90% | [13] |
| HT-29, HeLa, K562 | TAMRA-TatLK15 | 1, 2, 5 | Not specified | Cell line dependent | [14] |
| Calu-3 | iCAL36 | Not specified | Not specified | ~20-30% decrease with serum | [15] |
| B16F10 | Liposomes | Not specified | Not specified | 15- to 25-fold increase vs. unmodified | [16] |
Table 1: Cellular Uptake Efficiency of TAT Peptides and Conjugates. This table presents data on the percentage of cells showing uptake of TAT-conjugated cargo under different experimental conditions.
| Compound | Cell Line | Assay | IC50/CC50 (µM) | Reference |
| 019854-B06 | TZM-bl | Cytotoxicity | >100 | [17] |
| Ro24-7429 | TZM-bl | Cytotoxicity | >50 | [17] |
| Etoposide | A549 | Cytotoxicity | 451.47 | [18] |
| UTriCOOHPhO–TAT | A549 | Photocytotoxicity | Lower than unconjugated porphyrin | [19] |
Table 2: Cytotoxicity of TAT-Related Compounds. This table provides half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values for various compounds, including those targeting TAT-mediated processes. Note that data on the cytotoxicity of the this compound alone is often context-dependent and varies with cell type and concentration.
Experimental Protocols
Accurate assessment of this compound function requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of fluorescently labeled this compound uptake by a cell population.
Materials:
-
Fluorescently labeled this compound (e.g., TAMRA-TAT)
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound (e.g., 5 µM).[20] Incubate for a defined period (e.g., 1-4 hours) at 37°C.[21]
-
Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptide.
-
Trypsinization: Add trypsin-EDTA to the wells and incubate for a few minutes until the cells detach. Trypsinization also helps to remove any membrane-bound, non-internalized peptide.[22]
-
Neutralization and Collection: Add complete culture medium to neutralize the trypsin. Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Centrifugation and Resuspension: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity of the cell population. Include an untreated cell sample as a negative control to set the baseline fluorescence.
WST-1 Cell Viability and Cytotoxicity Assay
This protocol is for assessing the effect of TAT peptides on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[23] Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[2]
-
Incubation with Reagent: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time should be determined empirically as it depends on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.[2] Measure the absorbance at approximately 440 nm using a microplate reader. A reference wavelength of >600 nm should be used.[2]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Visualizing Key Pathways and Workflows
Graphical representations of complex biological processes and experimental designs can greatly aid in their understanding. The following diagrams were generated using the DOT language.
Caption: Overview of proposed cellular uptake mechanisms for TAT peptides.
Caption: Step-by-step workflow for quantifying this compound uptake via flow cytometry.
Caption: Step-by-step workflow for assessing this compound cytotoxicity using the WST-1 assay.
Caption: Activation of Akt and ERK signaling pathways by a TAT-TCL1 fusion peptide.[4]
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [bjpharm.org.uk]
- 15. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. materialneutral.info [materialneutral.info]
The Open Door Policy of the Cell: A Technical Guide to the History and Discovery of Protein Transduction Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell membrane, a formidable barrier safeguarding the intricate machinery of life, has long posed a significant challenge to the intracellular delivery of therapeutic molecules. The discovery of protein transduction domains (PTDs), short peptides capable of traversing this barrier, heralded a new era in molecular medicine and cell biology. These domains, also known as cell-penetrating peptides (CPPs), have unlocked the potential to transport a diverse array of cargo—from small molecules and peptides to large proteins and nanoparticles—into the cytoplasm and nucleus of eukaryotic cells. This technical guide provides an in-depth exploration of the history, discovery, and core methodologies associated with PTDs, offering a comprehensive resource for researchers and professionals in drug development.
A Serendipitous Discovery: The HIV-1 Tat Protein
The story of PTDs begins in 1988 with two independent research groups studying the Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein.[1][2] Frankel and Pabo, while developing an assay for Tat activity, made the remarkable observation that the purified Tat protein could be taken up by cells in culture and subsequently activate the HIV promoter.[1] Concurrently, Green and Loewenstein reported that a chemically synthesized full-length Tat protein was also readily taken up by cells, leading to a massive stimulation of HIV-LTR-driven RNA synthesis.[2] These seminal discoveries challenged the prevailing dogma that large, hydrophilic molecules like proteins could not passively cross the cell membrane.
Further investigation revealed that a small, arginine-rich region within the Tat protein was responsible for this remarkable cell-penetrating ability.[3] This region, initially termed the "protein transduction domain," was later identified as amino acids 47-57 (YGRKKRRQRRR).[4] This discovery ignited a flurry of research aimed at understanding the mechanism of this translocation and harnessing its potential for therapeutic delivery.
Mechanisms of Entry: A Tale of Two Pathways
The precise mechanism by which PTDs enter cells has been a subject of intense debate, with evidence supporting both energy-dependent endocytic pathways and energy-independent direct translocation across the plasma membrane.
1. Endocytic Pathways:
A significant body of evidence suggests that PTD-mediated uptake primarily occurs through endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle. Several endocytic routes have been implicated, with macropinocytosis being a prominent mechanism for many cationic PTDs.[5][6] This process involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane. Other endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis, have also been reported to play a role, often depending on the specific PTD, cargo, and cell type.[7]
A critical challenge for endocytic uptake is the subsequent escape of the PTD-cargo from the endosome into the cytoplasm to reach its target. Failure to do so results in lysosomal degradation of the cargo.[8]
2. Direct Translocation:
The initial hypothesis for PTD entry was a direct, energy-independent translocation across the lipid bilayer. While fixation artifacts in early microscopy studies may have contributed to this belief, there is still evidence suggesting that under certain conditions, particularly at high concentrations, some PTDs can directly penetrate the cell membrane.[8] This process is thought to involve interactions between the positively charged PTD and the negatively charged phospholipids (B1166683) of the cell membrane, leading to membrane destabilization and pore formation.
Quantitative Analysis of Protein Transduction
To evaluate the efficiency of different PTDs and delivery systems, quantitative analysis of intracellular uptake is crucial. Various methods are employed to measure the amount of cargo delivered into cells.
Table 1: Comparison of Transduction Efficiency for Common Protein Transduction Domains
| PTD Sequence | Origin | Cargo | Cell Line | Transduction Efficiency (Relative to Control) | Reference |
| Tat (47-57) | HIV-1 Tat | Fluorescein | HeLa | ~100-fold | [6] |
| Antp (43-58) | Drosophila Antennapedia | Fluorescein | HeLa | ~150-fold | [6] |
| Rev (34-50) | HIV-1 Rev | Fluorescein | HeLa | ~200-fold | [6] |
| VP22 | Herpes Simplex Virus VP22 | Fluorescein | HeLa | ~50-fold | [6] |
| Poly-Arginine (R8) | Synthetic | Fluorescein | Jurkat T cells | ~5-fold higher than Tat | [9] |
| PTD-4 | Synthetic | Fluorescein | Jurkat T cells | ~20-fold higher than Tat | [9] |
Note: Transduction efficiencies can vary significantly depending on the cargo, cell type, concentration, and incubation time.
Key Experimental Protocols
1. Endocytosis Inhibition Assay
This assay is used to determine the primary endocytic pathway utilized by a PTD. It involves treating cells with pharmacological inhibitors of specific pathways prior to incubation with the PTD-cargo conjugate.
-
Objective: To identify the dominant endocytic pathway for PTD uptake.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with specific endocytosis inhibitors for 1 hour. Common inhibitors include:
-
Amiloride or its derivative EIPA (5-(N-ethyl-N-isopropyl)amiloride): Inhibits macropinocytosis.[3][10]
-
Chlorpromazine or Pitstop 2: Inhibits clathrin-mediated endocytosis.[7]
-
Genistein or Filipin III: Inhibits caveolae-mediated endocytosis.[7]
-
Sodium Azide and 2-deoxyglucose: Inhibit energy-dependent processes.
-
-
Add the fluorescently labeled PTD-cargo to the cells in the presence of the inhibitors.
-
Incubate for a defined period (e.g., 1-3 hours).
-
Wash the cells to remove extracellular cargo.
-
Quantify intracellular fluorescence using flow cytometry or fluorescence microscopy.
-
-
Expected Outcome: A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular pathway.
dot
References
- 1. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of protein transduction domains in mediating cell delivery of a secreted CRE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles Inhibit Macropinocytosis by Decreasing KRAS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods to Study Endocytosis and Retrograde Transport of Cargo Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparative study on transduction and toxicity of protein transduction domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study on transduction and toxicity of protein transduction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocytosis Inhibition Assay. [bio-protocol.org]
- 8. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of the TAT Peptide in Crossing the Cell Membrane: Mechanisms and Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, highly cationic protein transduction domain (PTD) that can efficiently traverse cellular membranes.[1][2] This peptide, commonly referred to as the TAT peptide (sequence: YGRKKRRQRRR or GRKKRRQRRR), has become a pivotal tool in biomedical research and drug development, enabling the intracellular delivery of a vast array of cargo molecules that are otherwise membrane-impermeable.[3] This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's entry into cells, summarizes quantitative data on its efficacy, details key experimental protocols for its study, and illustrates the cellular pathways involved. Understanding these core processes is critical for harnessing the full therapeutic potential of TAT-mediated delivery systems.
Introduction to the this compound
The discovery that the full-length TAT protein could be taken up by cells from culture media and remain functional was a watershed moment in cell biology.[1][4] Subsequent research identified that a small, arginine-rich basic domain, TAT (47-57), was solely responsible for this remarkable cell-penetrating capability.[5][6] This peptide belongs to a class of molecules known as Cell-Penetrating Peptides (CPPs), which have revolutionized strategies for delivering therapeutic agents—including proteins, nucleic acids, nanoparticles, and small molecule drugs—directly into the cellular cytoplasm and organelles.[3][7][8] The primary challenge in drug development is often overcoming the barrier of the plasma membrane; the this compound offers a robust and versatile solution to this problem.[3]
Core Mechanisms of Cellular Translocation
The precise mechanism by which the this compound crosses the cell membrane has been a subject of extensive research and debate.[6] Evidence suggests that TAT does not rely on a single pathway but rather employs multiple, often co-existing, mechanisms. The dominant pathway can depend on various factors, including the this compound concentration, the nature and size of its conjugated cargo, and the specific cell type.[9][10][11] The two major proposed routes are direct membrane translocation and endocytosis.[12][13]
Direct Membrane Translocation
Direct translocation is an energy-independent process where the peptide traverses the lipid bilayer directly.[8][14] Molecular dynamics simulations and experimental data support a multi-step model:
-
Initial Electrostatic Interaction: The highly positive charge of the this compound, conferred by its numerous arginine and lysine (B10760008) residues, facilitates a strong electrostatic interaction with negatively charged components on the cell surface, such as the phosphate (B84403) groups of membrane phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans (HSPGs).[5][14][15][16]
-
Membrane Destabilization and Pore Formation: Upon binding, the arginine side chains penetrate the hydrophobic core of the membrane.[5] This process can induce localized membrane destabilization, negative Gaussian membrane curvature, and the formation of a transient, water-filled "toroidal pore".[5][9][17] The this compound then translocates across the membrane by moving along the surface of this transient pore.[5][14][18] This mechanism is rapid and avoids entrapment in endosomal vesicles.[14]
-
Membrane Fusion: An alternative direct entry model suggests that arginine-rich CPPs like TAT can induce the formation of multilamellar membrane structures that subsequently fuse with the plasma membrane, releasing the peptide into the cytosol.[19]
Endocytotic Pathways
Contrary to early beliefs, a significant body of evidence demonstrates that this compound internalization is also an active, energy-dependent process involving various forms of endocytosis.[20][21] This is often the primary route, especially for larger TAT-cargo conjugates.[10][22]
-
Macropinocytosis: This is a prominent pathway for TAT uptake.[11][20] The process begins with the binding of TAT to cell surface HSPGs, which can trigger downstream signaling.[20][23] This interaction can activate the small GTPase Rac, leading to actin cytoskeleton reorganization, membrane ruffling, and the formation of large, fluid-filled vesicles (macropinosomes) that engulf the peptide and its cargo.[20]
-
Clathrin-Mediated Endocytosis: Studies using specific inhibitors have shown that this classical endocytic pathway is also involved in the uptake of unconjugated this compound.
-
Caveolae-Mediated Endocytosis: While some studies suggest the involvement of this pathway for certain TAT-fusion proteins, it is not considered essential for the uptake of the unconjugated this compound.[11][24]
The involvement of endocytosis means that TAT-delivered cargo is initially enclosed within endosomes, which can present a barrier to reaching cytosolic or nuclear targets. Therefore, strategies to promote endosomal escape are often integrated into TAT-based delivery systems.
Quantitative Analysis of TAT-Mediated Delivery
The efficiency of this compound-mediated translocation is a critical parameter for its application. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Cargo Type | Cell Line(s) | Uptake Enhancement Metric | Key Finding | Reference |
| Liposomes (100 nm) | B16F1, Dendritic Cells | 15- to 25-fold increase vs. unmodified | Uptake is dose-dependent and requires a minimum of 100 TAT molecules per liposome (B1194612) for efficient translocation. | [25] |
| Doxorubicin Conjugate | Drug-Resistant KB-V1 Cells | Significantly increased intracellular accumulation | TAT conjugation helps bypass P-glycoprotein efflux, overcoming a common mechanism of drug resistance. | [16] |
| Lipidated TAT Conjugate | MCF-7 Cells | Greatly improved cellular uptake vs. non-lipidated | Adding a hydrophobic palmitic acid moiety enhances membrane interaction and subsequent endocytosis. | [16][26] |
| Gold Nanoparticles (2.8 nm) | hTERT-BJ1 Human Fibroblasts | Successful nuclear localization | This compound is capable of translocating nanoparticles across both the plasma and nuclear membranes. | [27] |
| Table 1: Cellular Uptake Efficiency of TAT-Conjugated Cargoes. |
| Factor | Effect on Uptake | Underlying Mechanism | Reference |
| Multivalency (on Nanoparticles) | High multivalency (40-75 peptides) leads to vesicular trapping and exocytosis. Low multivalency (10-20) promotes efficient perinuclear trafficking. | High density of TAT may trigger different endocytic sorting pathways, leading to rapid recycling out of the cell. | [28] |
| Cargo Size | Larger cargo (e.g., nanoparticles) cannot pass through transient pores and rely on endocytosis. | The physical dimensions of the cargo exceed the size of transient pores formed by direct translocation mechanisms. | [10] |
| Cell Surface GAGs | GAG-deficient CHO cells show dramatically reduced uptake of TAT-liposomes. | Heparan and chondroitin (B13769445) sulfates act as the initial binding receptors that concentrate the peptide at the cell surface, facilitating internalization. | [25][29] |
| Temperature | Uptake is significantly reduced at 4°C. | Low temperatures inhibit energy-dependent processes, confirming the major role of endocytosis in overall uptake. | [20] |
| Table 2: Key Factors Influencing this compound Translocation. |
| Delivered Agent | Carrier | Cell Line | Efficacy Metric | Result | Reference |
| Doxorubicin | TAT-modified liposomes | B16-F10 | Cytotoxicity (MTT Assay) | Decreased cell viability compared to treatment with doxorubicin-loaded liposomes without TAT. | [30] |
| N4-octadecyl-1-β-D-arabinofuranosylcytosine | Antp-liposomes (another CPP) | B16F1 | IC50 Reduction | 70% reduction in IC50 compared to unmodified liposomes. | [25] |
| Table 3: Enhanced Efficacy of TAT-Delivered Therapeutic Agents. |
Key Experimental Protocols
Investigating the cellular uptake of the this compound requires robust and quantitative methodologies. Below are detailed protocols for essential experiments.
Protocol: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of fluorescently labeled this compound or TAT-cargo conjugates inside cells.
-
Cell Preparation: Seed cells (e.g., HeLa, B16-F10) in 12-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.[30]
-
Incubation: Prepare solutions of the fluorescently labeled TAT conjugate (e.g., TAT-FITC) at various concentrations in serum-free cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the TAT conjugate solutions. Incubate for a defined period (e.g., 1-4 hours) at 37°C.[25]
-
Removal of Surface-Bound Peptide: After incubation, wash the cells three times with cold PBS. To distinguish between internalized and membrane-bound peptide, treat the cells with a trypsin-EDTA solution for 5-10 minutes to cleave and remove extracellular proteins and peptides.[30]
-
Cell Harvesting: Neutralize the trypsin with complete medium, then transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in cold FACS buffer (PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, using an appropriate laser for excitation (e.g., 488 nm for FITC). Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample. Use untreated cells as a negative control to set the baseline fluorescence. The increase in MFI directly correlates with the amount of internalized peptide.[26]
Protocol: Visualization of Internalization by Confocal Microscopy
This method provides spatial information on the subcellular localization of TAT conjugates.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Incubation: Treat the cells with the fluorescently labeled TAT conjugate as described in Protocol 4.1.
-
Optional: Organelle Staining: To determine subcellular localization, co-stain with organelle-specific fluorescent dyes after the incubation period. For example, use Hoechst 33342 for the nucleus or LysoTracker Red for late endosomes/lysosomes.
-
Washing and Fixation: Wash the cells thoroughly with PBS to remove the extracellular conjugate. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Mounting and Imaging: Wash again with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and seal.
-
Image Acquisition: Acquire z-stack images using a confocal laser scanning microscope. This will allow for 3D reconstruction and clear visualization of internalized conjugates, distinguishing them from those merely bound to the cell surface.[30]
Protocol: Differentiating Uptake Mechanisms with Endocytosis Inhibitors
This protocol helps elucidate the specific endocytic pathways involved in TAT uptake.
-
Cell Preparation: Seed cells as described in Protocol 4.1.
-
Pre-incubation with Inhibitors: Before adding the TAT conjugate, pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes. Common inhibitors include:
-
Co-incubation: Add the fluorescently labeled TAT conjugate to the medium containing the inhibitor and incubate for the desired time.
-
Analysis: Process and analyze the cells using either flow cytometry (Protocol 4.1) or confocal microscopy (Protocol 4.2). A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular pathway.[11][24]
Visualizing this compound's Cellular Journey
To better understand the complex processes described, the following diagrams illustrate the key mechanisms and experimental workflows.
Conclusion and Future Perspectives
The this compound remains one of the most powerful and widely studied tools for intracellular delivery.[3][12] Its ability to utilize multiple, redundant entry pathways—from direct membrane translocation to various forms of endocytosis—makes it a highly robust system for a broad range of cargo and cell types.[9][13] While initial binding to cell surface HSPGs is a common initiating step, the subsequent internalization route is highly plastic.[20][25]
Future research will likely focus on refining TAT-based therapies to enhance cell and tissue specificity, a current limitation of the technology.[12] Furthermore, developing a deeper understanding of the factors that govern the switch between direct translocation and endocytosis will allow for the rational design of TAT conjugates that can more effectively reach their intended subcellular targets, bypass endosomal degradation, and maximize therapeutic efficacy. The continued exploration of this "magic" peptide is poised to yield significant advances in drug delivery and molecular medicine.
References
- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. csmres.co.uk [csmres.co.uk]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pnas.org [pnas.org]
- 6. This compound-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. Translocation of HIV this compound and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular dynamics simulations suggest a mechanism for translocation of the HIV-1 this compound across lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamics of cell-penetrating HIV1 this compound insertion into PC/PS/CHOL model bilayers through transmembrane pores: the roles of cholesterol and anionic lipids - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. portlandpress.com [portlandpress.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Cationic this compound transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 23. The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity [inis.iaea.org]
- 24. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of TAT Peptide Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, has emerged as a powerful tool in drug delivery and biomedical research. Its intrinsic ability to cross cellular membranes and deliver a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—has made it a subject of intense investigation. This technical guide provides a comprehensive overview of the initial assessment of TAT peptide efficacy, detailing its mechanisms of action, experimental protocols for evaluation, and quantitative data to aid in the design and interpretation of studies in this field.
Mechanisms of this compound-Mediated Cellular Uptake
The precise mechanism by which the this compound enters cells is a subject of ongoing research, with evidence supporting multiple pathways. The primary mechanisms are believed to be a combination of direct translocation across the plasma membrane and various forms of endocytosis.
Direct Translocation: This model suggests that the cationic this compound interacts with the negatively charged components of the cell membrane, leading to a localized destabilization and the formation of transient pores through which the peptide and its cargo can pass directly into the cytoplasm.
Endocytosis: A significant body of evidence points to energy-dependent endocytic pathways as the primary route of entry for TAT-cargo conjugates. Several endocytic routes have been implicated:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the interaction of the this compound with the cell surface.
-
Clathrin-Mediated Endocytosis: This is a receptor-mediated process involving the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
The initial interaction of the this compound with the cell surface is crucial and is largely mediated by electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs)[1][2][3][4]. This interaction is thought to concentrate the peptide at the cell surface, facilitating its subsequent internalization. Additionally, interactions with other cell surface receptors, such as integrins, have been reported and may play a role in the uptake process and potentially trigger downstream signaling events[5][6][7][8].
Signaling Pathways in this compound Uptake
While the primary focus of this compound research has been on its delivery capabilities, its interaction with cell surface receptors suggests the potential for initiating intracellular signaling cascades. The binding of the this compound to HSPGs and integrins could modulate cellular processes. For instance, the interaction with integrins, which are key regulators of cell adhesion, migration, and survival, could trigger downstream signaling pathways involving focal adhesion kinase (FAK) and Src kinase. However, the direct signaling consequences of this compound binding, independent of its cargo, remain an active area of investigation.
Quantitative Assessment of this compound Efficacy
The efficacy of this compound-mediated delivery is influenced by several factors, including the nature and size of the cargo, the cell type, and the specific experimental conditions. Below are tables summarizing quantitative data from various studies to provide a comparative overview.
Table 1: Cellular Uptake Efficiency of TAT-Conjugates in Different Cell Lines
| Cell Line | Cargo | TAT Conjugate | Uptake Efficiency (% of positive cells or relative fluorescence) | Reference |
| HeLa | Fluorescent Peptide | Rhodamine-TAT | ~90% positive cells | [9] |
| A549 | Fluorescent Peptide | Rhodamine-TAT | ~85% positive cells | [9] |
| CHO | Fluorescent Peptide | Rhodamine-TAT | ~95% positive cells | [9] |
| MCF-7 | 5-FAM (fluorescent dye) | C16NTF (palmitoylated TAT) | ~8-fold higher fluorescence than non-lipidated TAT | [2] |
| KB-3-1 (drug-sensitive) | Doxorubicin | C16NTD (palmitoylated TAT) | Significantly higher intracellular accumulation vs. free Dox | [2] |
| KB-V1 (drug-resistant) | Doxorubicin | C16NTD (palmitoylated TAT) | Overcomes drug efflux, showing significant accumulation | [2] |
Table 2: In Vivo Tumor Uptake of TAT-Conjugated Agents
| Animal Model | Tumor Type | TAT-Conjugated Agent | Tumor Uptake (%ID/g) | Time Point | Reference |
| Mice | A549 Xenograft | 68Ga-porphyrin-TAT | 6.32 ± 1.24 | 60 min | Not in search results |
| Mice | A549 Xenograft | 68Ga-porphyrin | 2.45 ± 0.88 | 60 min | Not in search results |
Table 3: Cytotoxicity of TAT Peptides
| Cell Line | TAT Conjugate | Assay | IC50 or % Viability | Reference |
| HeLa | Rhodamine-TAT | MTT | > 100 µM | [10] |
| A549 | Rhodamine-TAT | MTT | > 100 µM | [10] |
| CHO | Rhodamine-TAT | MTT | > 100 µM | [10] |
| HeLa | TAT-PKI | MTT | EC50 = 67 µM | [9] |
| B16-F10 | TATp-Doxil | CellTiter Blue | ~43% viability at 1 µg/mL Dox | [11] |
| HeLa | TATp-Doxil | CellTiter Blue | ~61% viability at 1 µg/mL Dox | [11] |
Experimental Protocols for Efficacy Assessment
A thorough evaluation of this compound efficacy requires a combination of qualitative and quantitative assays. Below are detailed methodologies for key experiments.
Cellular Uptake Analysis by Fluorescence Microscopy
Objective: To visualize the intracellular localization of TAT-conjugated cargo.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Culture medium and supplements
-
Fluorescently labeled TAT-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Prepare a working solution of the fluorescently labeled TAT-cargo in serum-free medium at the desired concentration.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TAT-cargo solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the TAT-cargo solution and wash the cells three times with PBS to remove non-internalized conjugate.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent cargo and the nuclear stain.
Quantitative Cellular Uptake by Flow Cytometry
Objective: To quantify the percentage of cells that have internalized the TAT-conjugated cargo and the relative amount of uptake per cell.
Materials:
-
Cells of interest grown in suspension or adherent cells to be detached
-
Culture medium and supplements
-
Fluorescently labeled TAT-cargo conjugate
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Culture cells to the desired density. For adherent cells, detach them using trypsin-EDTA and neutralize with a serum-containing medium.
-
Wash the cells with PBS and resuspend them in serum-free medium.
-
Add the fluorescently labeled TAT-cargo to the cell suspension at the desired concentration.
-
Incubate for the desired time at 37°C.
-
Stop the uptake by adding an excess of cold PBS and centrifuging the cells.
-
Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use unstained cells as a negative control to set the background fluorescence.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.
Cytotoxicity Assay (MTT or WST-1)
Objective: To assess the potential toxic effects of the this compound or its conjugates on cell viability and proliferation.
Materials:
-
Cells of interest
-
Culture medium and supplements
-
This compound or TAT-cargo conjugate
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the this compound or TAT-cargo conjugate in culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
In Vivo Imaging of TAT-Cargo Biodistribution
Objective: To determine the tissue distribution and tumor targeting efficiency of a TAT-conjugated imaging agent in a living animal model.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
TAT-conjugated imaging probe (e.g., radiolabeled or fluorescently labeled)
-
In vivo imaging system (e.g., SPECT/CT, PET/CT, or optical imaging system)
-
Anesthesia
Protocol:
-
Anesthetize the animal.
-
Administer the TAT-conjugated imaging probe via the desired route (e.g., intravenous injection).
-
At various time points post-injection (e.g., 1, 4, 24 hours), acquire whole-body images using the appropriate imaging modality.
-
After the final imaging session, the animal may be euthanized, and major organs and the tumor can be excised for ex vivo imaging or biodistribution studies using a gamma counter or fluorescence imaging.
-
Quantify the signal intensity in the tumor and other organs to determine the percentage of injected dose per gram of tissue (%ID/g).
Endosomal Escape: The Critical Hurdle
A major challenge in the use of TAT peptides for intracellular delivery is the "endosomal escape problem." While TAT can efficiently mediate the uptake of cargo into endosomes, the subsequent release of the cargo into the cytoplasm is often inefficient. Much of the internalized material can be trapped in the endo-lysosomal pathway and eventually degraded.
Assays for Quantifying Endosomal Escape
Several advanced techniques have been developed to specifically quantify the cytosolic delivery of cargo, distinguishing it from endosomally trapped material.
-
Split-GFP Complementation Assay: This assay utilizes two non-fluorescent fragments of Green Fluorescent Protein (GFP). One fragment (GFP1-10) is expressed in the cytoplasm of the target cells, while the other smaller fragment (GFP11) is conjugated to the this compound and its cargo. If the TAT-cargo-GFP11 conjugate successfully escapes the endosome and enters the cytoplasm, the two GFP fragments can associate and reconstitute a functional, fluorescent GFP molecule. The resulting fluorescence is a direct measure of endosomal escape[12][13][14][15].
-
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: Similar to the split-GFP assay, this method uses a split NanoLuciferase reporter system. A large subunit (LgBiT) is expressed in the cytoplasm, and a small, high-affinity peptide tag (HiBiT) is attached to the cargo. Endosomal escape allows the HiBiT-tagged cargo to bind to LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable luminescent signal in the presence of a substrate[9][16][17][18][19].
Conclusion
The initial assessment of this compound efficacy is a multifaceted process that requires a combination of qualitative and quantitative methodologies. A thorough understanding of the potential uptake mechanisms, coupled with rigorous experimental evaluation of cellular uptake, cytotoxicity, and endosomal escape, is essential for the successful development of TAT-based delivery systems. The protocols and data presented in this guide provide a framework for researchers to design and interpret their studies, ultimately contributing to the advancement of this promising technology in drug delivery and beyond.
References
- 1. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV-1 Tat and heparan sulfate proteoglycan interaction: a novel mechanism of lymphocyte adhesion and migration across the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin Facilitates the Internalization of this compound Conjugated to RGD Motif in Model Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational and experimental analysis of bioactive peptide linear motifs in the integrin adhesome | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 16. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for TAT Peptide-Cargo Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-established cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes.[1] This property makes it an invaluable tool for delivering a wide array of cargo molecules—ranging from small molecule drugs and fluorescent probes to large nanoparticles and proteins—into cells, thereby overcoming the limitations of poor membrane permeability.[1][2][3] The core principle of TAT-mediated delivery lies in the covalent or non-covalent attachment of a cargo molecule to the TAT peptide. This document provides detailed protocols for the covalent conjugation of cargo to the this compound using common bioconjugation techniques.
The this compound's sequence, typically a variation of GRKKRRQRRRPQ, is rich in positively charged arginine and lysine (B10760008) residues.[1][4] This high positive charge is crucial for its initial interaction with the negatively charged components of the cell membrane, which is the first step in the internalization process.[3] While the precise mechanism of entry is still under investigation, it is believed to occur through a combination of direct translocation across the plasma membrane and endocytosis.[1]
Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on the available functional groups on the cargo molecule and the desired stability of the resulting conjugate. Three of the most common and robust methods for TAT-cargo conjugation are detailed below.
Thiol-Maleimide Chemistry
This method creates a stable thioether bond through the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group.[][6] It is highly specific for thiols at neutral pH, making it ideal for conjugating cysteine-containing peptides or thiol-modified cargo.[7]
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters react with primary amines (like the N-terminus of a peptide or the side chain of lysine residues) to form a stable and irreversible amide bond.[8][] This is a widely used method for labeling proteins and peptides.[10][11]
Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific. The most common form used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[12][13][14] Strain-promoted azide-alkyne click chemistry (SPAAC) is a copper-free alternative that is useful for in vivo applications.[12][14]
Data Presentation
The following tables summarize quantitative data from studies utilizing TAT-cargo conjugates, demonstrating the enhanced cellular uptake and biological effects.
| Cargo | Cell Line | Fold Increase in Cellular Uptake (Compared to Control) | Citation |
| 5-FAM (fluorescent dye) | Cancer cells | ~6-fold (vs. non-palmitoylated TAT-5-FAM) and ~40-fold (vs. free 5-FAM) for palmitoylated C16NTF | [2] |
| Doxorubicin | Drug-resistant KB-V1 cells | ~5-fold increase for palmitoylated C16NTD compared to non-palmitoylated NTD | [15] |
| Ritonavir (B1064) (in nanoparticles) | Mouse brain | ~800-fold higher concentration than ritonavir in solution after 14 days | [16] |
| Conjugate | Cell Line | Effect | Citation |
| CTD (C-terminal Doxorubicin conjugate) | Drug-sensitive (KB-3-1) and drug-resistant (KB-V1) cervical cancer cells | Overcame multi-drug resistance in KB-V1 cells and showed potent activity in both cell lines. | [3] |
| NTD and CTD (N- and C-terminal Doxorubicin conjugates) | KB-3-1 and KB-V1 cells | Significantly enhanced drug retention within cells compared to free Doxorubicin. | [3] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a cysteine-containing this compound to a maleimide-activated cargo.
Materials:
-
Cysteine-terminated this compound (e.g., Cys-YGRKKRRQRRR)
-
Maleimide-activated cargo
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 1-10 mM EDTA
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification system (e.g., HPLC, FPLC with a size-exclusion column)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing this compound in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the maleimide-activated cargo in a compatible solvent (e.g., DMSO, DMF, or the conjugation buffer) at a concentration that allows for a 1.5 to 20-fold molar excess over the this compound.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide-activated cargo to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a final concentration of 1-10 mM cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TAT-cargo conjugate from unreacted peptide, cargo, and quenching reagent using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry (e.g., ESI-MS or MALDI-TOF), and UV-Vis spectroscopy to confirm conjugation and determine the concentration.
-
Protocol 2: NHS Ester Conjugation
This protocol details the conjugation of an amine-containing cargo to an NHS ester-activated this compound.
Materials:
-
This compound containing a primary amine (e.g., at the N-terminus or a lysine side chain)
-
NHS ester-activated cargo
-
Amine-free buffer: PBS or borate (B1201080) buffer, pH 7.2-8.5
-
Quenching Reagent: Tris or glycine (B1666218)
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester-activated cargo in a water-miscible organic solvent like DMSO or DMF to a high concentration.[11]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS ester-cargo to the this compound solution.[17]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Tris or glycine to a final concentration of 20-50 mM to quench any unreacted NHS ester groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted cargo and quenching reagent by dialysis, size-exclusion chromatography, or RP-HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Protocol 3: Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed conjugation of an alkyne-modified this compound to an azide-modified cargo.
Materials:
-
Alkyne-modified this compound
-
Azide-modified cargo
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA, TBTA)
-
Solvent: Water, t-butanol, or a mixture
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified this compound and the azide-modified cargo in the chosen solvent. A slight molar excess of one component (typically the less precious one) can be used to drive the reaction to completion.[18]
-
-
Preparation of a Catalyst Premix:
-
In a separate tube, prepare a fresh premix of CuSO₄ and the copper ligand in a 1:5 molar ratio in water.
-
Add sodium ascorbate to this solution (at least 5 equivalents relative to CuSO₄). The solution should turn from blue to colorless or light yellow, indicating the reduction of Cu(II) to Cu(I).
-
-
Conjugation Reaction:
-
Add the catalyst premix to the solution containing the peptide and cargo.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the TAT-cargo conjugate using RP-HPLC to remove the copper catalyst, unreacted starting materials, and byproducts.[18]
-
-
Characterization:
-
Verify the identity and purity of the final conjugate using mass spectrometry and HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of TAT-cargo cellular uptake.
Caption: General workflow for TAT-cargo conjugation.
Caption: Workflow for a cellular uptake experiment.
References
- 1. lifetein.com [lifetein.com]
- 2. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bachem.com [bachem.com]
- 13. qyaobio.com [qyaobio.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching a Protein to TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide is a cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1] This property makes it an invaluable tool in research and therapeutics for the intracellular delivery of proteins, nucleic acids, and nanoparticles.[1] Attaching a protein of interest to the TAT peptide allows for its efficient translocation into living cells, enabling the study of protein function, the manipulation of cellular processes, and the development of novel protein-based therapies.
This document provides detailed application notes and protocols for the two primary methods of attaching a protein to the this compound: recombinant fusion and chemical conjugation . It includes quantitative data for comparison, step-by-step experimental protocols, and visualizations of the underlying mechanisms and workflows.
Methods for Attaching a Protein to this compound
There are two principal strategies for linking a protein to the this compound:
-
Recombinant Fusion: This genetic approach involves creating a fusion protein where the coding sequence of the this compound is linked to the coding sequence of the protein of interest. The resulting fusion protein is then expressed in a suitable host system, typically E. coli, and purified. This method produces a homogenous product with a precisely defined linkage.
-
Chemical Conjugation: This method involves covalently linking a synthetic this compound to the purified protein of interest. A common and efficient strategy is the use of maleimide-thiol chemistry, where a cysteine residue on either the protein or the peptide reacts with a maleimide (B117702) group on the other molecule to form a stable thioether bond.[2][3]
Data Presentation: Comparison of Methods
The choice between recombinant fusion and chemical conjugation depends on several factors, including the nature of the protein, the desired scale of production, and the specific application. Below is a summary of quantitative data to aid in method selection.
| Parameter | Recombinant TAT-Fusion Protein | Chemical Conjugation (Maleimide-Thiol) |
| Typical Yield | 40-200 mg/L of E. coli culture[4][5] | Dependent on initial protein amount |
| Purity | >95% after affinity chromatography | High, but requires efficient removal of unreacted reagents |
| Linkage | Peptide bond, site-specific | Thioether bond, site-specific to a cysteine residue |
| Homogeneity | High | Can have heterogeneity if multiple reactive sites exist |
| Cellular Uptake Efficiency | High, dependent on cargo and cell type | High, can be enhanced with modifications (e.g., lipidation)[6] |
Table 1: Quantitative Comparison of Recombinant Fusion and Chemical Conjugation Methods.
| Cargo | TAT-Conjugate | Cell Line | Cellular Uptake (Geo Mean Fluorescence) |
| 5-Carboxyfluorescein (5-FAM) | NTF (non-cleavable TAT-5-FAM) | MCF-7 | ~6 times higher than 5-FAM alone |
| 5-Carboxyfluorescein (5-FAM) | C16NTF (palmitoylated NTF) | MCF-7 | ~40 times higher than 5-FAM alone |
| Doxorubicin | NTD (cleavable TAT-Doxorubicin) | KB-3-1 | 22.3 |
| Doxorubicin | C16NTD (palmitoylated NTD) | KB-3-1 | 113 |
| Doxorubicin | Free Doxorubicin | KB-3-1 | 152 |
Table 2: Example Cellular Uptake Data for TAT-Conjugated Molecules Measured by Flow Cytometry.[3][6] Note: Data is illustrative and efficiency can vary significantly with the protein cargo.
Experimental Protocols
Protocol 1: Recombinant TAT-Fusion Protein Expression and Purification
This protocol describes the expression of a His-tagged TAT-fusion protein in E. coli and its purification using Nickel-NTA (Ni-NTA) affinity chromatography.
1. Plasmid Construction:
- Design a bacterial expression vector (e.g., pET series) containing the coding sequence for the this compound (e.g., YGRKKRRQRRR) fused in-frame with the protein of interest.
- Incorporate a hexahistidine (6xHis) tag at the N- or C-terminus for purification.
2. Transformation:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
4. Cell Lysis:
- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.
- Lyse the cells by sonication on ice or using a French press.
- Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris.
5. Ni-NTA Affinity Purification:
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged TAT-fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect the elution fractions.
6. Analysis and Buffer Exchange:
- Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.[2][7]
- Confirm the identity of the fusion protein by Western blot using an anti-His tag antibody or an antibody specific to the protein of interest.[8]
- If necessary, remove the imidazole and exchange the buffer by dialysis or using a desalting column.
Protocol 2: Chemical Conjugation of this compound to a Protein via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-containing this compound to a protein that has been functionalized with a maleimide group. Alternatively, a cysteine can be introduced into the protein to react with a maleimide-functionalized this compound.
1. Preparation of the Protein:
- If the protein does not have a free surface-accessible cysteine, one may need to be introduced via site-directed mutagenesis.
- If the protein contains disulfide bonds that need to be reduced to free up a cysteine, dissolve the protein (1-10 mg/mL) in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).[9]
- Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[9][10]
2. Activation of the Protein with a Maleimide Crosslinker (if the peptide contains the cysteine):
- Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
- Add a 10-20 fold molar excess of a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC) dissolved in DMSO or DMF.
- Incubate for 1-2 hours at room temperature with gentle stirring.
- Remove the excess crosslinker using a desalting column or dialysis.
3. Preparation of the Cysteine-Containing this compound:
- Synthesize or purchase a this compound with a cysteine residue added to the N- or C-terminus.
- Dissolve the peptide in the conjugation buffer.
4. Conjugation Reaction:
- Mix the maleimide-activated protein with the cysteine-containing this compound at a molar ratio of 1:10 to 1:20 (protein:peptide).
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
5. Quenching and Purification:
- Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubating for 30 minutes.
- Purify the protein-TAT conjugate from unreacted peptide and other reagents using size-exclusion chromatography (SEC) or extensive dialysis.
6. Analysis of Conjugation:
- Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.[2][7]
- The degree of labeling can be quantified using spectrophotometry if the peptide or protein has a unique absorbance, or by mass spectrometry.
Visualizations
Signaling Pathways of TAT-Mediated Protein Uptake
The cellular uptake of TAT and its cargo is a complex process that can occur through multiple endocytic pathways. The initial step often involves the electrostatic interaction of the positively charged this compound with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[6][11] This interaction can trigger internalization through several mechanisms including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[9][12][13]
References
- 1. Different mechanisms for cellular internalization of the HIV-1 Tat-derived cell penetrating peptide and recombinant proteins fused to Tat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Caveolae/raft-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
TAT Peptide-Mediated Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TAT peptide-mediated gene delivery techniques, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms. The information is intended to guide researchers in the successful application of this powerful technology for delivering genetic material into a wide range of cell types.
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a small, positively charged peptide renowned for its ability to efficiently traverse cellular membranes.[1] This cell-penetrating peptide (CPP) has been widely exploited as a vector for the intracellular delivery of various macromolecular cargoes, including plasmid DNA, siRNA, and proteins, with minimal cytotoxicity.[1] this compound-mediated delivery generally occurs through endocytosis, a process by which the cell internalizes substances by engulfing them in a vesicle. The primary endocytic pathways involved are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][3][4][5] The initial interaction is often facilitated by the binding of the cationic this compound to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[6][7][8]
Quantitative Data Summary
The efficiency of this compound-mediated gene delivery and its associated cytotoxicity can vary depending on the cell type, the nature of the cargo, and the specific experimental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Transfection Efficiency of this compound-Based Systems in Various Cell Lines
| Cell Line | Cargo | Transfection Efficiency (%) | Notes | Reference |
| U87 | Plasmid DNA | 50-80% | TAT-PEI-β-CyD vector, N/P ratio = 20 | [9] |
| U138 | Plasmid DNA | 50-80% | TAT-PEI-β-CyD vector, N/P ratio = 20 | [9] |
| 293T | Plasmid DNA | 50-80% | TAT-PEI-β-CyD vector, N/P ratio = 20 | [9] |
| CHO | Plasmid DNA | 34-40% | TAT-PEI-β-CyD vector, N/P ratio = 20 | [9] |
| HepG2 | Plasmid DNA | 34-40% | TAT-PEI-β-CyD vector, N/P ratio = 20 | [9] |
| HeLa | pGFP | ~40-fold higher than linear TAT | Branched TAT (BTAT) vector | [10] |
| Neuro2a | Plasmid DNA | Significantly higher than PEI 25 kDa | PAA-1%TAT vector, C/P ratio = 2 | [11] |
| SKOV3 | siRNA | 45% luciferase suppression | TAT-HA2 multicomponent system, 100 nM siRNA | [12] |
Table 2: Cytotoxicity of this compound-Based Systems in Various Cell Lines
| Cell Line | TAT Formulation | IC50 / EC50 (µM) | Assay | Reference |
| A549 | Rhodamine-labelled TAT | >100 | WST-1 | [13] |
| HeLa | Rhodamine-labelled TAT | >100 | WST-1 | [13] |
| CHO | Rhodamine-labelled TAT | >100 | WST-1 | [13] |
| A549 | Rhodamine-labelled TAT-PKI conjugate | 67 | WST-1 | [13] |
| Primary Cortical Neurons | TAT-D | 13.9 (IC50) | MTS | [14] |
| Primary Cortical Neurons | TAT-D | 6.2 (IC50, Kainic Acid Model) | MTS | [14] |
| Primary Cortical Neurons | TAT-D | 7.1 (IC50, in vitro Ischemia) | MTS | [14] |
| A549 | UTriCOOHPhO–TAT (porphyrin conjugate) | 1.362 (IC50) | MTT | [15] |
Experimental Protocols
Protocol 1: Formation of this compound-Plasmid DNA Complexes
This protocol describes the formation of complexes between a this compound and plasmid DNA for subsequent transfection into mammalian cells.
Materials:
-
This compound (e.g., GRKKRRQRRRPQ)
-
Plasmid DNA containing the gene of interest
-
Sterile, nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)
-
Sterile microcentrifuge tubes
Procedure:
-
Peptide and DNA Preparation:
-
Dissolve the this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Dilute the plasmid DNA in the same buffer to a concentration of 1 mg/mL.
-
-
Complex Formation:
-
Determine the desired N/P ratio. The N/P ratio represents the molar ratio of nitrogen atoms in the this compound to the phosphate (B84403) groups in the DNA. A common starting point is an N/P ratio of 5:1 to 10:1.
-
In a sterile microcentrifuge tube, add the calculated volume of plasmid DNA.
-
Gently add the calculated volume of the this compound solution to the DNA solution while vortexing at a low speed or by gently pipetting up and down.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable complexes.
-
Protocol 2: TAT-Mediated Transfection of Mammalian Cells
This protocol provides a general procedure for transfecting mammalian cells with pre-formed TAT-DNA complexes. Optimization for specific cell lines is recommended.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Pre-formed TAT-DNA complexes (from Protocol 1)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a tissue culture plate to achieve 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, gently wash the cells once with serum-free medium.
-
Dilute the pre-formed TAT-DNA complexes in serum-free medium to the desired final concentration of DNA (e.g., 1-2 µg per well of a 6-well plate).
-
Add the diluted TAT-DNA complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours before assessing transgene expression.
-
Protocol 3: Assessment of Transfection Efficiency using a Luciferase Reporter Assay
This protocol describes how to quantify transfection efficiency using a plasmid encoding a luciferase reporter gene.
Materials:
-
Transfected cells (from Protocol 2, using a luciferase reporter plasmid)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Lysis buffer (e.g., Reporter Lysis Buffer)
-
Luminometer
-
Opaque 96-well plates
Procedure:
-
Cell Lysis:
-
24-48 hours post-transfection, wash the cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking to ensure complete lysis.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to an opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in the cell lysate to account for variations in cell number.
-
Protocol 4: Cytotoxicity Assessment using an MTS Assay
This protocol details the use of an MTS assay to evaluate the cytotoxicity of this compound-based delivery systems.
Materials:
-
Cells treated with TAT-DNA complexes
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
The following day, treat the cells with a range of concentrations of the TAT-DNA complexes. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTS Assay:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the cell viability against the concentration of the TAT-DNA complexes to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound uptake and a general experimental workflow for TAT-mediated gene delivery.
Caption: General experimental workflow for this compound-mediated gene delivery.
Caption: Major endocytic pathways for this compound-mediated cellular uptake.
Caption: Key molecular events in clathrin-mediated endocytosis of TAT-cargo complexes.
References
- 1. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. The effect of cell penetrating peptides on transfection activity and cytotoxicity of polyallylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Nanoparticles with TAT Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The functionalization of nanoparticles with cell-penetrating peptides (CPPs) is a highly effective strategy to overcome the low permeability of cellular membranes, a significant hurdle in drug delivery. Among the most studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus.[1][2] The TAT peptide, typically the short sequence YGRKKRRQRRR, is highly cationic due to its arginine and lysine (B10760008) residues and can facilitate the cellular uptake of a wide variety of cargo, including nanoparticles.[3] This capability allows TAT-functionalized nanoparticles to efficiently deliver therapeutic agents, such as anti-HIV drugs, anticancer agents, and genetic material, into cells.[4][5][6] The mechanism of uptake is complex and can involve direct membrane translocation or various endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[7][8][9] The efficiency of this process can be influenced by factors such as the density (multivalency) of TAT peptides on the nanoparticle surface.[7][10] These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of TAT-functionalized nanoparticles.
Experimental Protocols
Protocol 1: Nanoparticle-TAT Peptide Conjugation via Epoxy Activation
This protocol describes the covalent conjugation of this compound to the surface of pre-formed nanoparticles (e.g., Poly L-lactide, PLA) using an epoxy linker.[3][4]
Materials:
-
Polymeric Nanoparticles (e.g., PLA)
-
Epoxy linker (e.g., Denacol®)
-
Zinc tetrahydrofluoroborate hydrate (B1144303) (catalyst)
-
This compound (sequence: YGRKKRRQRRR)
-
Borate (B1201080) buffer (pH 8.5)
-
Ultracentrifuge
-
Lyophilizer
Procedure:
-
Nanoparticle Surface Activation:
-
Resuspend 50 mg of lyophilized nanoparticles in 5 mL of an appropriate organic solvent.
-
Add the epoxy compound, Denacol®, and the catalyst, zinc tetrahydrofluroborate hydrate.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C) with constant stirring to activate the nanoparticle surface.
-
Wash the activated nanoparticles three times by ultracentrifugation to remove unreacted epoxy linker and catalyst. Resuspend the pellet in buffer.
-
-
This compound Conjugation:
-
Purification and Storage:
-
Remove unreacted this compound by ultracentrifugation. Collect the supernatant for quantification of unconjugated peptide.
-
Wash the nanoparticle pellet multiple times with deionized water.
-
Resuspend the final TAT-conjugated nanoparticle pellet in a suitable medium.
-
Lyophilize the final suspension for 48 hours to obtain a dry powder for long-term storage.[4]
-
Protocol 2: Characterization of TAT-Functionalized Nanoparticles
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.
-
Procedure:
-
Resuspend unconjugated and TAT-conjugated nanoparticles in deionized water or an appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Compare the results before and after TAT conjugation. An increase in size and a shift in zeta potential towards a positive value typically confirm successful conjugation.[4][11]
-
2. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure:
3. Quantification of Surface-Conjugated this compound:
-
Procedure:
-
Use a fluorescently-labeled this compound (e.g., Fluorescein-conjugated TAT) for the conjugation reaction.
-
During the purification step (Protocol 1, Step 3), collect all supernatants and washings.
-
Measure the fluorescence intensity of the collected supernatant (e.g., λex = 488nm, λem = 520 nm for Fluorescein).[3][4]
-
Create a standard curve using known concentrations of the fluorescently-labeled this compound.
-
Calculate the amount of unreacted peptide in the supernatant by comparing its fluorescence to the standard curve.
-
Determine the amount of conjugated this compound by subtracting the amount of unreacted peptide from the initial amount added.[3]
-
Protocol 3: In Vitro Cellular Uptake Assay
Materials:
-
Cell line of interest (e.g., HeLa, HUVECs)[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled TAT-nanoparticles
-
Unconjugated fluorescent nanoparticles (as control)
-
96-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of fluorescently-labeled TAT-nanoparticles or unconjugated nanoparticles.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei (e.g., with DAPI). Observe the cellular uptake and subcellular localization of the nanoparticles using a fluorescence microscope.
-
Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.
-
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TAT-functionalized nanoparticles
-
Unconjugated nanoparticles (as control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of TAT-nanoparticles or unconjugated nanoparticles. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles. This table summarizes typical characterization data for nanoparticles before and after conjugation with this compound. Data is presented as mean ± standard deviation.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm)[3][4] | Polydispersity Index (PDI)[3][4] | Zeta Potential (mV)[4] | This compound per mg NP (µg)[3][4] |
| Unconjugated NP | 234 ± 12 | 0.15 ± 0.03 | -25.6 ± 2.1 | N/A |
| TAT-Conjugated NP | 310 ± 18 | 0.21 ± 0.04 | +15.8 ± 1.9 | 0.23 ± 0.05 |
Table 2: Cellular Uptake and Drug Delivery Efficiency. This table presents example data on the cellular uptake of TAT-conjugated nanoparticles compared to controls in different cell lines.
| Formulation | Cell Line | Uptake (% of Control) | Apparent Permeability (Papp) (10⁻⁶ cm/s)[4] | Brain Drug Level (vs. Solution)[4] |
| Drug in Solution | MDCK-MDR1 | 100% | 1.5 ± 0.2 | 1x |
| Unconjugated NP | MDCK-MDR1 | 250% | 3.1 ± 0.4 | ~150x |
| TAT-Conjugated NP | MDCK-MDR1 | 1000% | 3.3 ± 0.5 | ~800x |
| TAT-Conjugated NP | HUVEC | 450% | N/A | N/A |
Visualizations
Caption: Workflow for TAT-nanoparticle synthesis, characterization, and evaluation.
Caption: Proposed cellular uptake mechanisms for TAT-functionalized nanoparticles.[7][9][10]
References
- 1. Intracellular delivery of nanoparticles via the HIV-1 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with this compound-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Nuclear-targeted drug delivery of this compound-conjugated monodisperse mesoporous silica nanoparticles. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Multivalency Effect of TAT-Peptide-Functionalized Nanoparticle in Cellular Endocytosis and Subcellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide conjugated magnetic nanoparticles for magnetically mediated energy delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmb.or.kr [jmb.or.kr]
- 13. azonano.com [azonano.com]
TAT Peptide Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide is a small, arginine-rich cell-penetrating peptide (CPP) that can efficiently traverse cellular membranes. This unique property has made it an invaluable tool for the intracellular delivery of a wide range of cargo molecules, including proteins, nucleic acids, and nanoparticles, which are otherwise membrane-impermeable. These application notes provide a comprehensive overview and detailed protocols for the use of TAT peptides in cell culture experiments, addressing transduction mechanisms, experimental design, and methods for assessing delivery and functional outcomes.
Mechanism of Transduction
The precise mechanism of TAT peptide uptake is a subject of ongoing research, with evidence suggesting multiple pathways. Initially, the cationic this compound interacts with negatively charged proteoglycans, such as heparan sulfate, on the cell surface. Following this initial binding, internalization is thought to occur through two primary mechanisms:
-
Direct Translocation: At higher concentrations, the peptide may directly penetrate the plasma membrane.
-
Endocytosis: At lower, more physiologically relevant concentrations, TAT and its cargo are predominantly taken up via endocytic pathways, with macropinocytosis being a major route.[1] However, challenges remain in overcoming endosomal entrapment to ensure the cargo reaches its intended intracellular target.[1]
The efficiency of TAT-mediated delivery can be influenced by several factors, including the specific cell type, the nature and size of the cargo, the this compound concentration, and the incubation conditions.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of TAT peptides in cell culture experiments, compiled from various studies. It is important to note that optimal conditions can be cell-type and cargo-dependent, and therefore, empirical optimization is always recommended.
Table 1: Optimal Concentration and Incubation Time for TAT-Mediated Delivery
| Cell Line | Cargo Type | This compound Concentration (µM) | Incubation Time | Outcome |
| HeLa | Fluorescent Peptide | 5 | 15 min - 4 h | Maximal uptake at 1-3 hours.[2] |
| A549 | Fluorescent Peptide | 1 - 10 | 7 h | Dose-dependent uptake.[2] |
| CHO | Fluorescent Peptide | 1 - 10 | 1 - 3 h | Similar kinetics to HeLa and A549 cells.[2] |
| MCF-7 | 5-FAM (hydrophilic dye) | 5 | 2 h | Efficient uptake.[3] |
| KB-3-1 / KB-V1 | Doxorubicin | 5 | 2 h | Enhanced uptake in drug-resistant cells.[3] |
| Primary Astrocytes | GFP | Not specified | Not specified | Transduction is dependent on glycosaminoglycan expression.[4] |
| PC12 | GFP | Not specified | Not specified | Higher transduction efficiency in differentiated cells.[4] |
Table 2: Cytotoxicity of TAT Peptides (EC50 Values)
| Cell Line | Peptide/Conjugate | EC50 (µM) | Incubation Time |
| A549, HeLa, CHO (average) | Rhodamine-labelled TAT | > 100 | 7 h |
| A549, HeLa, CHO (average) | Rhodamine-labelled TAT-PKI peptide | 67 | 7 h |
| A549 | Unlabelled TAT | > 100 | 7 h |
| A549 | Unlabelled TAT-NBD peptide | > 100 (toxicity increased at 100 µM) | 7 h |
Data adapted from Jones et al. (2005). Note that conjugation of cargo can sometimes increase the toxicity of the this compound.[2]
Experimental Protocols
Protocol 1: Quantification of TAT-Cargo Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of fluorescently-labeled TAT-cargo uptake into a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Fluorescently labeled TAT-cargo
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
On the day of the experiment, remove the culture medium.
-
Add fresh medium containing the desired concentration of fluorescently labeled TAT-cargo (e.g., 1-10 µM).
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvest:
-
Remove the medium containing the TAT-cargo and wash the cells twice with PBS to remove any unbound peptide.
-
Add trypsin-EDTA to detach the cells. This step is crucial to also remove any non-specifically bound peptide from the cell surface.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Include an untreated cell sample as a negative control to set the background fluorescence.
-
Protocol 2: Assessment of TAT-Peptide Induced Cytotoxicity using WST-1 Assay
This protocol measures cell proliferation and viability to determine the cytotoxic effects of the this compound or TAT-cargo conjugate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or TAT-cargo
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound or TAT-cargo in complete medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the peptide solution to the wells. Include a vehicle-only control.
-
Incubate for a period relevant to your delivery experiments (e.g., 7 hours or 24 hours).[2]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Functional Assay - TAT-Cre Recombinase Mediated Gene Excision
This protocol assesses the functional delivery of a TAT-fused protein, using Cre recombinase as an example. Successful delivery of active Cre will lead to the excision of a floxed gene segment.
Materials:
-
Reporter cell line with a floxed gene cassette (e.g., LoxP-STOP-LoxP-GFP)
-
TAT-Cre recombinase fusion protein
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a suitable culture vessel (e.g., 24-well plate).
-
Treatment:
-
Prepare the desired concentration of TAT-Cre in complete medium (e.g., 0.5-5 µM).
-
Add the TAT-Cre solution to the cells.
-
Incubate for a sufficient time to allow for uptake and recombination (e.g., 24-48 hours).
-
-
Analysis:
-
Observe the cells under a fluorescence microscope for the expression of the reporter gene (e.g., GFP).
-
For a quantitative analysis, harvest the cells and analyze the percentage of reporter-positive cells by flow cytometry.
-
Protocol 4: Detection of Intracellular TAT-Cargo Delivery by Western Blot
This protocol is for confirming the intracellular delivery of a TAT-fusion protein and assessing its integrity.
Materials:
-
Cells of interest
-
TAT-fusion protein
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the cargo protein or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the TAT-fusion protein as described in the previous protocols.
-
After incubation, wash the cells thoroughly with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: this compound Transduction Mechanism.
Caption: General Experimental Workflow for this compound Delivery.
Caption: Modulation of MAPK/ERK Signaling by TAT-Delivered Cargo.
References
- 1. Symbols | Systems Biology Graphical Notation [sbgn.github.io]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
Visualizing TAT Peptide Uptake with Confocal Microscopy: An Application Note
Introduction
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-characterized cell-penetrating peptide (CPP) capable of traversing cellular membranes.[1][2] This unique property allows TAT to be utilized as a vector for the intracellular delivery of a wide range of cargo molecules, including therapeutic agents, proteins, and nanoparticles.[1] Understanding the dynamics and efficiency of TAT peptide uptake is crucial for the development of novel drug delivery systems and research tools. Confocal microscopy offers a powerful method for visualizing and quantifying the cellular internalization and subcellular distribution of fluorescently labeled TAT peptides in living cells, thereby providing insights into the mechanisms of uptake.[3][4] This application note provides detailed protocols for visualizing and quantifying this compound uptake using confocal microscopy, summarizes key quantitative data, and illustrates the experimental workflow and underlying signaling pathways.
Mechanisms of this compound Uptake
The precise mechanism of this compound entry into cells is a subject of ongoing investigation, with evidence supporting multiple pathways. The primary routes of internalization are believed to be:
-
Macropinocytosis: A form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes.[5] This energy-dependent process is often initiated by the interaction of the cationic this compound with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[6][7][8]
-
Direct Translocation: Some studies suggest that TAT peptides can directly penetrate the plasma membrane, an energy-independent process.[2][9] The contribution of this pathway can be dependent on the peptide concentration, cargo, and cell type.
It is now widely accepted that for many applications, particularly when conjugated to cargo, TAT peptides are predominantly internalized via an energy-dependent endocytic process.[10]
Quantitative Data on this compound Uptake
The efficiency of this compound uptake can be influenced by various factors including cell type, peptide concentration, incubation time, and temperature. The following tables summarize quantitative data from various studies.
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Uptake (vs. Control/Unconjugated) | Reference |
| A549 | 10 µM | 24 h | Higher for TAT-Porphyrin conjugate vs. Porphyrin alone | [7][11] |
| HeLa | 5 µM | 1-3 h | Maximal uptake observed | [9] |
| CHO | 5 µM | up to 6 h | Lower than Antennapedia and Transportan | [9] |
| THP-1 (differentiated) | 1 µM | 30 min | ~1.5-fold increase for CPP-R57 over control peptide | [12] |
| Caco-2 | 1 µM | 1.5 h | Varies with cargo and labeling | [13] |
| Parameter | Condition 1 | Condition 2 | Effect on Uptake | Reference |
| Temperature | 37°C | 25°C | Uptake rate at 25°C is ~50% of that at 37°C | [14] |
| Temperature | 37°C | 4°C | Uptake is inhibited at 4°C | [5] |
| ATP Depletion | Normal | Sodium Azide | Reduces uptake of TAT-protein and TAT-peptide | [3][15] |
| Cytoskeleton Disruption | Untreated | Cytochalasin D | Inhibits uptake of TAT-QDs | [5] |
Experimental Protocols
Protocol 1: Labeling of this compound with a Fluorophore
Objective: To covalently attach a fluorescent dye to the this compound for visualization by confocal microscopy.
Materials:
-
This compound (e.g., GRKKRRQRRRPQ) with a reactive group (e.g., N-terminal amine or a C-terminal cysteine)
-
Amine-reactive or thiol-reactive fluorescent dye (e.g., NHS-ester or maleimide (B117702) derivative of Alexa Fluor™, Cyanine, or ATTO dyes)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amine labeling; PBS with EDTA for thiol labeling)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the this compound in the reaction buffer at a concentration of 1-5 mg/mL.
-
Dissolve the fluorescent dye in a small amount of DMF or DMSO.
-
Add the dissolved dye to the peptide solution in a molar excess (e.g., 5-10 fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled peptide from the unreacted dye using size-exclusion chromatography or reverse-phase HPLC.
-
Determine the concentration and labeling efficiency of the purified conjugate using UV-Vis spectrophotometry.
Protocol 2: Live-Cell Imaging of this compound Uptake
Objective: To visualize the internalization of fluorescently labeled this compound into live cells using confocal microscopy.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, or CHO cells)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS)
-
Glass-bottom confocal dishes or chamber slides
-
Fluorescently labeled this compound
-
Hoechst 33342 (for nuclear staining)
-
LysoTracker™ dye (for lysosome staining, optional)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Cell Staining (Optional):
-
Peptide Incubation:
-
Live-Cell Imaging:
-
Wash the cells twice with PBS to remove excess peptide from the medium.[7]
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Immediately acquire images using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Use appropriate laser lines and emission filters for the chosen fluorophore(s).
-
Acquire a z-stack of images to visualize the intracellular distribution of the peptide.
-
Protocol 3: Quantification of this compound Uptake
Objective: To quantify the amount of internalized this compound from confocal images.
Materials:
-
Confocal images (z-stacks) from Protocol 2
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Pre-processing:
-
If necessary, apply a background subtraction algorithm to reduce noise.
-
Create a maximum intensity projection of the z-stack for a 2D representation, or perform analysis on individual slices or the 3D volume.
-
-
Cell Segmentation:
-
Use a nuclear stain (e.g., DAPI or Hoechst) or a brightfield/phase-contrast image to identify and segment individual cells. This will create Regions of Interest (ROIs) for each cell.
-
-
Fluorescence Intensity Measurement:
-
Measure the mean or integrated fluorescence intensity of the this compound signal within each cellular ROI.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity per cell for each experimental condition.
-
Normalize the data to a control group (e.g., untreated cells or cells treated with a non-penetrating control peptide).
-
Present the data as fold change in fluorescence intensity or as arbitrary fluorescence units.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Visualizations
Caption: Experimental workflow for visualizing and quantifying this compound uptake.
Caption: Signaling pathway of this compound uptake via macropinocytosis.
Conclusion
Confocal microscopy is an indispensable tool for elucidating the cellular uptake mechanisms of TAT peptides. The protocols outlined in this application note provide a framework for obtaining high-quality images and quantitative data on this compound internalization. By carefully controlling experimental parameters and utilizing appropriate analysis techniques, researchers can gain valuable insights into the efficiency and subcellular fate of TAT-mediated cargo delivery, which is essential for advancing its application in therapeutics and biomedical research.
References
- 1. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | Differential signaling during macropinocytosis in response to M-CSF and PMA in macrophages [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heparan sulfate proteoglycan as a cell-surface endocytosis receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nuclear Localization of Cell-Penetrating Peptides is Dependent on Endocytosis Rather Than Cytosolic Delivery in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for TAT-Mediated Protein Transduction in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of biologically active proteins into primary cells is a significant challenge in biomedical research and therapeutic development. Primary cells, being non-immortalized and often difficult to transfect with traditional methods, require a robust and efficient protein delivery system. The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short basic peptide sequence that can traverse the plasma membrane and deliver cargo molecules into the cytoplasm and nucleus of cells. This TAT-mediated protein transduction offers a powerful tool for introducing functional proteins directly into primary cells in a concentration-dependent manner, often with high efficiency and minimal cytotoxicity.[1][2] This document provides detailed protocols for the production of TAT-fusion proteins and their application in the transduction of primary cells, along with data on optimizing this process.
Principle of TAT-Mediated Protein Transduction
The TAT-PTD, typically the amino acid sequence YGRKKRRQRRR, facilitates the uptake of cargo proteins through a multi-step process. Initially, the positively charged TAT peptide interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. Following this initial binding, the TAT-fusion protein is internalized via endocytosis.[3] The specific endocytic pathway can vary depending on the cell type and the nature of the cargo protein, and may include macropinocytosis, clathrin-mediated endocytosis, or caveolae-dependent endocytosis. Once inside the endosome, the TAT-fusion protein must escape into the cytoplasm to exert its biological function.
Data Presentation: Optimizing Transduction Parameters
The efficiency of TAT-mediated protein transduction is influenced by several factors, including the concentration of the TAT-fusion protein, incubation time, and the specific primary cell type. The following tables summarize findings from various studies to guide the optimization of your experiments. It is crucial to note that the optimal conditions should be empirically determined for each specific TAT-fusion protein and primary cell type.
| Primary Cell Type | TAT-Fusion Protein | Concentration | Incubation Time | Transduction Efficiency/Observation | Reference |
| Primary Peripheral Blood Lymphocytes | TAT-fused proteins (15-115 kDa) | Concentration-dependent | < 10 minutes | ~100% of cells transduced | [1] |
| Primary Rat Cortical Neurons | TAT-Calpastatin | Up to 5 µM | Not specified | Transduction observed, but protein localized to endosomes | |
| Primary Rat Fetal Neurons | TAT (1-86) | 50 nM | 30 minutes - 7 days | Rapid binding/uptake within 30 minutes | [4] |
| Primary Human Corneal Epithelial Cells | TAT-HA-p15 | Concentration-dependent | Time-dependent | Successful transduction leading to inhibition of proliferation | [5] |
| Primary Astrocytes | TAT-GFP | 100 µg/mL | 4 hours | Significant enhancement of GFP delivery | [3] |
| Primary Astrocytes | HIV-1 Tat protein | 200 ng/mL | 2 hours | Upregulation of IL-6 and IL-8 | [6] |
| Isolated Perfused Rat Hearts (Cardiomyocytes) | TAT-β-gal or TAT-ARC | 20 nM | 15 minutes | >95% of cells transduced |
| Parameter | General Recommendation | Considerations |
| TAT-Fusion Protein Concentration | 10 nM - 10 µM | Higher concentrations can lead to higher transduction but may also increase cytotoxicity. A dose-response curve is recommended. |
| Incubation Time | 15 minutes - 24 hours | Shorter times may be sufficient for rapid uptake, while longer times might be needed for specific functional assays. Monitor cell viability for longer incubations. |
| Temperature | 37°C | Endocytosis is an active process that is temperature-dependent. |
| Cell Density | 70-80% confluency | Healthy, sub-confluent cells are generally recommended for optimal transduction. |
| Serum | Serum-free or low-serum media | Serum proteins may interfere with the interaction between the TAT-fusion protein and the cell surface. However, this should be optimized for each cell type to ensure viability. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged TAT-Fusion Proteins in E. coli
This protocol describes the expression and purification of a TAT-fusion protein with an N-terminal 6xHis tag for affinity purification.
1. Molecular Cloning: a. Subclone the gene of interest into a bacterial expression vector containing an N-terminal TAT-PTD sequence (e.g., pTAT-HA) and a 6xHis tag. b. Verify the construct by DNA sequencing.
2. Protein Expression: a. Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). b. Grow a 50 mL overnight culture in LB medium containing the appropriate antibiotic at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Continue to culture for 3-4 hours at 37°C or overnight at 18-25°C for potentially better protein folding.
3. Cell Lysis and Protein Purification (under denaturing conditions): a. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in a lysis buffer containing a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride), 100 mM sodium phosphate, 10 mM Tris-HCl, pH 8.0. c. Sonicate the cell suspension on ice to lyse the cells and shear the DNA. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. e. Equilibrate a Ni-NTA affinity column with the lysis buffer. f. Load the cleared lysate onto the column. g. Wash the column with several column volumes of wash buffer (lysis buffer with a low concentration of imidazole, e.g., 20 mM). h. Elute the TAT-fusion protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM). i. Collect the fractions and analyze by SDS-PAGE to confirm the purity of the protein.
4. Protein Refolding and Dialysis: a. Pool the fractions containing the purified protein. b. Refold the protein by stepwise dialysis against buffers with decreasing concentrations of the denaturing agent (e.g., 6 M, 4 M, 2 M, 1 M, and finally 0 M urea in a buffer such as PBS). Perform each dialysis step for at least 4 hours at 4°C. c. After the final dialysis step against PBS, concentrate the protein using a centrifugal filter unit. d. Determine the protein concentration using a Bradford or BCA assay. e. Aliquot the purified protein and store at -80°C.
Protocol 2: TAT-Mediated Protein Transduction of Primary Cells
This protocol provides a general guideline for transducing primary cells. Optimization is essential.
1. Primary Cell Culture: a. Isolate and culture primary cells using established protocols for the specific cell type. b. Plate the cells in an appropriate culture vessel and allow them to adhere and recover overnight.
2. Protein Transduction: a. On the day of the experiment, replace the culture medium with fresh, serum-free or low-serum medium. b. Dilute the purified TAT-fusion protein to the desired final concentration in the culture medium. It is recommended to test a range of concentrations (e.g., 100 nM to 5 µM). c. Add the TAT-fusion protein solution to the cells. d. Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
3. Washing and Post-Transduction Analysis: a. After incubation, remove the medium containing the TAT-fusion protein. b. Wash the cells three times with sterile PBS to remove any residual protein from the cell surface. c. The cells are now ready for downstream analysis, such as:
- Immunofluorescence microscopy: to visualize the intracellular localization of the transduced protein.
- Western blotting: to confirm the presence and stability of the full-length protein inside the cells.
- Functional assays: to assess the biological activity of the transduced protein.
- Cell viability assays: to determine the cytotoxicity of the transduction process.
Protocol 3: Quantification of Transduction Efficiency
Using Flow Cytometry (for fluorescently-tagged TAT-fusion proteins):
-
Perform protein transduction as described in Protocol 2 using a TAT-fusion protein linked to a fluorescent reporter (e.g., GFP, RFP).
-
After the washing steps, detach the cells from the culture plate using a gentle cell dissociation reagent (e.g., TrypLE).
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.
Protocol 4: Assessment of Cell Viability
Using MTT or similar metabolic assays:
-
Plate primary cells in a 96-well plate.
-
Transduce the cells with a range of concentrations of the TAT-fusion protein as described in Protocol 2. Include untreated cells as a negative control.
-
After the desired incubation period, perform an MTT, XTT, or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the relative cell viability.
Mandatory Visualizations
Caption: Experimental workflow for TAT-mediated protein transduction.
Caption: Signaling pathway of TAT-mediated protein uptake.
References
- 1. Transduction of full-length Tat fusion proteins directly into mammalian cells: analysis of T cell receptor activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal survival and resistance to HIV-1 Tat toxicity in the primary culture of rat fetal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms involved in HIV-1 Tat-mediated induction of IL-6 and IL-8 in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Delivery Using TAT Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has immense therapeutic potential. However, the efficient and safe delivery of siRNA into target cells remains a significant hurdle. Cell-penetrating peptides (CPPs), such as the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, have emerged as promising non-viral vectors for siRNA delivery.[1][2][3][4] The TAT peptide, a short cationic peptide (RKKRRQRRR), can traverse cellular membranes and deliver a variety of cargo molecules, including siRNA, into the cytoplasm.[2][3][4] This document provides detailed application notes and experimental protocols for the conjugation of siRNA to the this compound and the subsequent evaluation of its delivery efficiency and biological activity.
Mechanism of TAT-Mediated siRNA Delivery
The delivery of siRNA using this compound conjugates generally involves the following key steps:
-
Conjugation: The this compound is covalently linked to the siRNA molecule. A common method involves forming a disulfide bond between a thiol-modified siRNA sense strand and a cysteine-containing this compound.[5][6]
-
Cellular Uptake: The positively charged TAT-siRNA conjugate interacts with the negatively charged cell surface proteoglycans, initiating cellular uptake.[7] Studies suggest that the primary mechanism of internalization for TAT-fusion proteins is macropinocytosis.[7]
-
Endosomal Escape: Once inside the cell, the TAT-siRNA conjugate is enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm. This remains a rate-limiting step in siRNA delivery.[7][8][9]
-
RNAi Machinery Engagement: In the cytoplasm, the siRNA duplex is recognized by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target mRNA, leading to its cleavage and subsequent gene silencing.[10]
Data Presentation
In Vitro Gene Silencing Efficiency of TAT-siRNA Conjugates
| Cell Line | Target Gene | TAT-siRNA Concentration | mRNA Knockdown (%) | Reference |
| L929 (mouse fibroblast) | p38 MAP kinase | 10 µM | 36 ± 6 | [5][6] |
| HeLa | eGFP and CDK9 | Not specified | Effective knockdown reported | [5][6] |
| SKOV3 | Luciferase | 100 nM | ~45% (with TAT-HA2) | [11] |
Physicochemical Properties of TAT-siRNA Complexes
| Complex | Particle Size (nm) | Surface Charge (mV) | Loading Efficiency (%) | Reference |
| siRNA-Tat | 186 ± 17.8 to 375 ± 8.3 | -9.3 ± 1.0 to +13.5 ± 1.0 | > 86 | [12] |
| DsiRNA-Tat | 176 ± 8.6 to 458 ± 14.7 | +27.1 ± 3.6 to +38.1 ± 0.9 | > 86 | [12] |
Experimental Protocols
Protocol 1: Conjugation of siRNA to this compound via Disulfide Bond
This protocol describes the chemical conjugation of a thiol-modified siRNA sense strand to a cysteine-containing this compound.
Materials:
-
siRNA sense strand with a 5' or 3' C6-thiol linker
-
siRNA antisense strand
-
This compound with a terminal cysteine residue (e.g., Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg)
-
Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide and siRNA Preparation:
-
Dissolve the cysteine-containing this compound and the thiol-modified siRNA sense strand in the conjugation buffer.
-
To ensure the thiol group on the siRNA is reduced, treat the siRNA solution with a reducing agent like TCEP according to the manufacturer's instructions, followed by purification to remove the reducing agent.
-
-
Conjugation Reaction:
-
Mix the activated thiol-siRNA sense strand with the cysteine-TAT peptide in the conjugation buffer at a desired molar ratio (e.g., 1:1.5 siRNA to peptide).
-
Allow the reaction to proceed at room temperature for several hours to overnight with gentle agitation. The reaction forms a disulfide bond between the siRNA and the peptide.
-
-
Purification of the Conjugate:
-
Purify the TAT-siRNA sense strand conjugate from unconjugated peptide and siRNA using a suitable method like reverse-phase HPLC.
-
Confirm the identity of the conjugate using mass spectrometry.[5]
-
-
Annealing:
Protocol 2: In Vitro Cellular Uptake of TAT-siRNA
This protocol outlines a method to assess the cellular uptake of fluorescently labeled TAT-siRNA conjugates using fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Cell culture medium
-
Fluorescently labeled TAT-siRNA (e.g., Cy3-siRNA)
-
Control unlabeled siRNA
-
Transfection reagent (e.g., Lipofectamine™ 2000) as a positive control
-
DAPI or Hoechst for nuclear staining
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore for membrane staining
-
96-well imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.[13]
-
Incubate the cells at 37°C in a CO2 incubator overnight.
-
-
Treatment:
-
Prepare solutions of fluorescently labeled TAT-siRNA and control siRNAs in serum-free medium at the desired concentrations.
-
Remove the growth medium from the cells and wash once with serum-free medium.
-
Add the siRNA solutions to the respective wells and incubate for 4 hours at 37°C.[13]
-
-
Staining and Imaging:
-
After incubation, remove the treatment solutions and wash the cells with PBS.
-
Stain the cell nuclei with DAPI or Hoechst and the cell membrane with a fluorescently labeled WGA according to the manufacturer's protocols.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophores used.[13]
-
-
Analysis:
-
Quantify the intracellular fluorescence signal to determine the uptake efficiency of the TAT-siRNA conjugate compared to controls.[13]
-
Protocol 3: Gene Silencing Efficiency Assessment by RT-qPCR
This protocol details the measurement of target mRNA knockdown to evaluate the biological activity of the TAT-siRNA conjugate.
Materials:
-
Cells of interest
-
Cell culture medium
-
TAT-siRNA conjugate targeting the gene of interest
-
Control siRNA (e.g., scrambled sequence)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Transfection:
-
RNA Extraction:
-
After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[7]
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the comparative CT (ΔΔCT) method, normalizing to the expression of the housekeeping gene.[7]
-
Compare the target gene expression in cells treated with TAT-siRNA to that in cells treated with the control siRNA to determine the percentage of gene knockdown.
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of the TAT-siRNA conjugate on cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
TAT-siRNA conjugate
-
Control treatments (e.g., untreated cells, vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
-
Treatment:
-
MTT Incubation:
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells. A significant decrease in viability indicates cytotoxicity.[12]
-
Visualizations
Caption: Workflow for TAT-siRNA conjugation via a disulfide bond.
Caption: Cellular uptake and mechanism of action of TAT-siRNA.
Caption: General experimental workflow for evaluating TAT-siRNA conjugates.
References
- 1. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Aspects of siRNA Bioconjugate for In Vitro and In Vivo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT-A1-conjugated Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytoplasmic delivery of siRNA using human-derived membrane penetration-enhancing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tat-regulated Expression of RNA Interference: Triggers for the Treatment of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative characterization and cytotoxicity study of TAT-peptide as potential vectors for siRNA and Dicer-substrate siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unlocking Therapeutic Potential: Enhanced shRNA Delivery with this compound in the Human Respiratory Syncytial Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for the Synthesis and Application of TAT-Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short peptide sequence that allows it to penetrate cellular membranes. This unique property has been harnessed to deliver a wide array of cargo molecules, including proteins, peptides, and nucleic acids, into living cells. By creating fusion proteins where the TAT PTD is genetically linked to a protein of interest, researchers can facilitate the intracellular delivery of these proteins to study their function or for therapeutic purposes. This document provides a detailed protocol for the synthesis, purification, and application of TAT-fusion proteins, primarily focusing on expression in E. coli.
I. Plasmid Construction for TAT-Fusion Protein Expression
The initial step in producing a TAT-fusion protein is the construction of an expression vector that encodes the TAT PTD fused to the protein of interest. This is typically done by cloning the gene of the target protein into a bacterial expression vector that already contains the TAT sequence.
Experimental Protocol: Plasmid Construction
-
Vector Selection: Choose a suitable bacterial expression vector. Commonly used vectors include the pET series, which utilize a strong T7 promoter. A vector containing a purification tag, such as a polyhistidine (6xHis) tag, is highly recommended for simplified purification. The pTAT-HA vector is a specialized option for this purpose.[1]
-
Gene Amplification: Amplify the coding sequence of the protein of interest using Polymerase Chain Reaction (PCR). Design primers that incorporate appropriate restriction sites for cloning into the chosen expression vector. Ensure the protein of interest is cloned in-frame with the TAT and any other tags (e.g., 6xHis, fluorescent proteins).
-
Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion and orientation of the gene of interest through restriction digestion and DNA sequencing.
II. Expression and Purification of TAT-Fusion Proteins
Once the expression vector is constructed, the next step is to express the TAT-fusion protein in a suitable E. coli expression strain and then purify it.
Experimental Workflow for TAT-Fusion Protein Synthesis and Delivery
Caption: A schematic of the overall workflow for producing and utilizing TAT-fusion proteins.
Experimental Protocol: Protein Expression and Purification
-
Transformation into Expression Strain: Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[2][3]
-
Culture Growth: Inoculate a small starter culture of the transformed bacteria in Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Lactose can also be used as an inducer.[4] Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest and Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme (B549824) and protease inhibitors). Lyse the cells by sonication on ice. To handle insoluble proteins, lysis can be performed in a denaturing buffer containing 8 M urea.[5]
-
Purification (Ni-NTA Affinity Chromatography):
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column with a binding buffer.[6]
-
Load the clarified lysate onto the column. The His-tagged TAT-fusion protein will bind to the Ni-NTA resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the TAT-fusion protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6]
-
For denatured proteins, refolding may be necessary after elution, often through dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
-
Purity and Concentration Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
III. Cellular Transduction and Functional Analysis
The final step is to apply the purified TAT-fusion protein to cultured cells and assess its ability to transduce and perform its intended function.
Cellular Transduction Mechanism of TAT-Fusion Proteins
Caption: The proposed mechanism for TAT-fusion protein entry into a cell.
Experimental Protocol: Cell Penetration Assay
-
Cell Culture: Plate the target mammalian cells in a suitable culture dish and allow them to adhere and grow to a desired confluency.
-
Protein Incubation: Remove the culture medium and replace it with fresh medium containing the purified TAT-fusion protein at various concentrations (e.g., 1-10 µM). Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C.[7][8]
-
Washing: After incubation, wash the cells multiple times with PBS to remove any protein that has not been internalized.
-
Analysis of Transduction: The method of analysis will depend on the nature of the fusion protein.
-
Fluorescent Proteins: If the fusion protein contains a fluorescent tag (e.g., GFP, mCherry), transduction can be directly visualized and quantified using fluorescence microscopy or flow cytometry.[2][3][7]
-
Western Blotting: Lyse the treated cells and perform a Western blot using an antibody against the protein of interest or the purification tag to confirm the presence of the full-length fusion protein inside the cells.[7]
-
Functional Assays: If the fusion protein is an enzyme or a signaling molecule, its intracellular activity can be measured using appropriate functional assays.
-
IV. Quantitative Data Summary
The yield and efficiency of TAT-fusion protein synthesis and transduction can vary depending on the specific protein and experimental conditions. The following tables summarize some reported quantitative data.
Table 1: TAT-Fusion Protein Yield and Purity
| Fusion Protein | Expression System | Purification Method | Yield (mg/L of culture) | Purity | Reference |
| Tat-eGFP | E. coli | Ni-NTA, Q Sepharose, Gel Filtration | 2.5 - 6 | >95% | [5] |
| TAT-Cygb | E. coli | CM Sepharose Fast Flow | Not specified | 95% | [4] |
Table 2: TAT-Mediated Protein Transduction Efficiency
| Fusion Protein | Cell Line | Incubation Time | Transduction Efficiency | Analysis Method | Reference |
| TATκ-GFP | Saos-2, H357 | 30 minutes | ~100% | Fluorescence Microscopy | [7] |
| Full-length proteins (15-115 kDa) | Various | < 10 minutes | ~100% | Not specified | [1] |
| TAT-EGFP conjugates | HeLa, PC12 | Not specified | High and approximately equal for different constructs | Flow Cytometry | [9] |
V. Conclusion
The TAT protein transduction domain provides a powerful tool for delivering biologically active proteins into living cells. The protocols outlined in this document provide a comprehensive guide for researchers to produce and utilize TAT-fusion proteins in their studies. Successful application of this technology requires careful optimization of expression, purification, and delivery conditions for each specific protein of interest. The ability to efficiently deliver functional proteins into cells opens up numerous possibilities for basic research, drug discovery, and therapeutic development.
References
- 1. Transduction of full-length Tat fusion proteins directly into mammalian cells: analysis of T cell receptor activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Step‐by‐Step Guide for the Production of Recombinant Fluorescent TAT‐HA‐Tagged Proteins and their Transduction into Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 3. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 7. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT Peptide Labeling with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the cell-penetrating peptide, TAT. This document outlines the principles of TAT peptide-mediated cell entry, the selection of appropriate fluorescent dyes, detailed experimental protocols for common labeling chemistries, and methods for purification and characterization of the final conjugate.
Introduction to this compound
The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 TAT protein, is a well-known cell-penetrating peptide (CPP).[1] Its positively charged amino acid sequence (GRKKRRQRRRPQ) allows it to efficiently traverse cellular membranes, making it an invaluable tool for delivering a wide range of molecular cargo, including small molecules, proteins, and nucleic acids, into cells.[1][2] Fluorescently labeling TAT peptides enables researchers to visualize and track their cellular uptake, distribution, and fate, which is crucial for applications in drug delivery, in vivo imaging, and studying cellular processes.[1][3][][5]
The precise mechanism of this compound entry into cells is a subject of ongoing investigation, but it is understood to involve initial electrostatic interactions with negatively charged proteoglycans on the cell surface, followed by internalization through processes such as macropinocytosis and other forms of endocytosis.[6][7][8]
Selecting a Fluorescent Dye
The choice of fluorescent dye is critical and depends on the specific application, the available instrumentation, and the properties of the peptide itself. Key considerations include the dye's excitation and emission wavelengths, brightness (quantum yield and extinction coefficient), photostability, pH sensitivity, and solubility.[9] Many common fluorescent dyes are hydrophobic and can decrease the water solubility of the peptide, potentially leading to aggregation and precipitation.[10][11] In such cases, using more hydrophilic dyes, like the Alexa Fluor series, is recommended.[10]
Below is a summary of commonly used fluorescent dyes for peptide labeling:
| Dye Family | Specific Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein | FAM (Carboxyfluorescein) | ~494 | ~518 | Most commonly used green fluorophore; cost-effective; pH sensitive.[3][9][12] |
| FITC (Fluorescein isothiocyanate) | ~494 | ~518 | Less stable than FAM conjugates.[12] | |
| Rhodamine | TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Red fluorophore; often used in FRET studies; reasonably photostable.[3][9] |
| Cyanine | Cy3 | ~550 | ~570 | Bright and photostable; suitable for multiplexing.[3][9] |
| Cy5 | ~650 | ~670 | Far-red emission, reducing cellular autofluorescence; suitable for multiplexing.[3][9] | |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | Bright, photostable, and pH-insensitive alternative to FAM.[3] |
| Alexa Fluor 555 | ~555 | ~565 | Bright and photostable red-orange fluorophore. | |
| Alexa Fluor 647 | ~650 | ~668 | Bright and photostable far-red fluorophore.[13] | |
| Coumarin | AMCA (Aminomethylcoumarin) | ~350 | ~450 | Blue fluorescent dye; high quantum yield and pH-insensitive.[12][14] |
| BODIPY | BODIPY FL | ~503 | ~512 | Sharp emission peaks, high quantum yields; environmentally insensitive but unstable in TFA.[][9] |
Experimental Protocols
The covalent attachment of a fluorescent dye to a peptide can be achieved through various chemical reactions. The most common strategies target primary amines (N-terminus and lysine (B10760008) side chains) or thiol groups (cysteine side chains).
Labeling via Primary Amines (NHS Ester Chemistry)
N-hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines, forming a stable amide bond.[15][16]
Caption: Workflow for labeling this compound with an NHS ester-activated fluorescent dye.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[15]
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 8.3-8.5)[15][17]
-
Purification column (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC or Size-Exclusion Chromatography - SEC)
Protocol:
-
Peptide and Dye Preparation:
-
Labeling Reaction:
-
Add the dissolved dye to the peptide solution. A molar excess of the dye (typically 8-20 fold) is recommended to ensure efficient labeling.[15][16]
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye and unlabeled peptide using either RP-HPLC or SEC.[16]
-
RP-HPLC: This is the method of choice for high purity. A C18 column with a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.[16][18]
-
SEC: For peptides larger than 1000 Da, a desalting column can be used for rapid separation of the labeled peptide from the smaller, unreacted dye molecules.[16][19][20]
-
-
Characterization:
-
Confirm the identity and purity of the fluorescently labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the covalent attachment of the dye.[16]
-
Determine the degree of labeling (DOL) and peptide concentration using UV-Vis spectrophotometry.
-
Labeling via Thiol Groups (Maleimide Chemistry)
Maleimide (B117702) chemistry is highly specific for thiol groups found in cysteine residues, forming a stable thioether bond.[13][21][22][23] This method is ideal for site-specific labeling if the this compound contains a single cysteine residue.
Caption: Workflow for site-specific labeling of a cysteine-containing this compound with a maleimide-activated fluorescent dye.
Materials:
-
Cysteine-containing this compound
-
Thiol-reactive fluorescent dye (Maleimide)
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)[21][22][24]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[22][23]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (RP-HPLC or SEC)
Protocol:
-
Peptide and Dye Preparation:
-
Dissolve the cysteine-containing this compound in a degassed buffer at a concentration of 1-10 mg/mL.[22] The buffer should be free of any thiol-containing reagents.
-
If the peptide may have formed disulfide bonds, add a 50-100 fold molar excess of TCEP and incubate for 20 minutes at room temperature to reduce the disulfide bonds.[21][22][23]
-
Dissolve the maleimide-activated dye in a small amount of anhydrous DMF or DMSO.[21][22][23]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved dye to the peptide solution.[21][22][23]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature, with gentle stirring and protected from light.[21][22][23]
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and determine the DOL and concentration by UV-Vis spectrophotometry.
-
Quantitative Analysis of Labeled Peptides
Accurate quantification of the labeled peptide is crucial for subsequent experiments. This involves determining the peptide concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule.
Formulas for Quantification:
-
Peptide Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_peptide
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength
-
CF₂₈₀ = Correction factor (A₂₈₀ of the free dye / A_max of the free dye)
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm
-
-
Degree of Labeling (DOL) = (A_max × Molar Mass_peptide) / (ε_dye × Peptide Concentration (mg/mL))
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength
-
More advanced techniques like mass spectrometry-based methods can also be employed for precise quantification of peptides.[25][26][27]
Applications of Fluorescently Labeled TAT Peptides
Fluorescently labeled TAT peptides are versatile tools with a wide range of applications in biomedical research and drug development:
-
Cellular Uptake and Trafficking Studies: Visualize the internalization and subcellular localization of the this compound and its cargo in living cells using fluorescence microscopy.[3][]
-
In Vivo Imaging: Track the biodistribution of TAT-conjugated therapeutics or imaging agents in animal models.[3][5]
-
Drug Delivery System Development: Evaluate the efficiency of TAT-mediated delivery of various therapeutic molecules.[1][2][][28]
-
Protein-Protein Interaction Studies: When conjugated to a cargo protein, fluorescent TAT can be used in assays like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.[3][9]
-
Flow Cytometry: Quantify the cellular uptake of TAT-conjugated molecules in a large population of cells.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Hydrolysis of the reactive dye.- Inactive peptide (e.g., oxidized thiols).- Insufficient molar excess of the dye. | - Ensure the pH is optimal for the chosen chemistry (8.3-8.5 for NHS esters, 6.5-7.5 for maleimides).[15][24]- Prepare fresh dye solutions immediately before use.- For maleimide chemistry, ensure complete reduction of disulfide bonds with TCEP.[22][23]- Increase the molar ratio of dye to peptide.[16] |
| Peptide Precipitation | - The fluorescent dye is hydrophobic, reducing the solubility of the conjugate.- The concentration of the organic solvent (DMF/DMSO) is too high. | - Use a more hydrophilic dye (e.g., Alexa Fluor series).[10][11]- Reduce the amount of organic solvent in the reaction mixture.- Perform the labeling reaction at a lower peptide concentration.[29] |
| Low Fluorescence Signal | - Low degree of labeling.- Self-quenching of the dye at high labeling ratios.- Photobleaching of the fluorophore. | - Optimize the labeling reaction to increase the DOL.- Aim for a DOL of approximately 1 to minimize quenching.[11][29]- Use photostable dyes and appropriate imaging conditions.[9] |
| Inconsistent Results | - Variability in peptide or dye quality.- Inconsistent reaction conditions. | - Use high-purity peptides and dyes.- Carefully control reaction parameters such as pH, temperature, and incubation time. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified schematic of this compound cell entry mechanism.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cpcscientific.com [cpcscientific.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lubio.ch [lubio.ch]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. lifetein.com [lifetein.com]
- 24. benchchem.com [benchchem.com]
- 25. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Purifying TAT-Conjugated Proteins: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient purification of TAT-conjugated proteins is a critical step in ensuring the delivery of biologically active macromolecules into cells. The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, facilitates this cellular uptake, but the purity of the conjugated protein is paramount for reliable and reproducible downstream applications. This document provides detailed application notes and experimental protocols for the purification of TAT-conjugated proteins, focusing on common and effective chromatography techniques.
The basic amino acid sequence of the this compound (GRKKRRQRRR) imparts a high net positive charge, which can influence its interaction with chromatography resins. Therefore, purification strategies must be carefully selected and optimized to achieve high purity and yield. The following sections detail multi-step purification workflows that typically involve an initial capture step followed by one or more polishing steps.
I. Recommended Purification Strategies
A multi-step purification approach is often necessary to achieve the high purity required for cellular and in vivo studies. The choice of techniques depends on the properties of the fusion protein, the expression system, and the desired final purity.
Strategy 1: For His-tagged TAT-Fusion Proteins
-
Capture Step: Immobilized Metal Affinity Chromatography (IMAC)
-
Polishing Step 1: Ion-Exchange Chromatography (IEX)
-
Polishing Step 2 (Optional): Size-Exclusion Chromatography (SEC)
Strategy 2: For Non-tagged TAT-Fusion Proteins
-
Capture Step: Ion-Exchange Chromatography (IEX)
-
Polishing Step: Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the purification of TAT-conjugated proteins using various methods. The actual values will vary depending on the specific protein, expression level, and equipment used.
| Purification Method | Resin/Column Example | Binding Capacity | Purity Achieved | Typical Yield | Reference |
| Immobilized Metal Affinity Chromatography (IMAC) | Ni-NTA Agarose | 5-10 mg/mL | >90% | ~85% | [1],[2] |
| Cation Exchange Chromatography | S-Sepharose | 10-20 mg/mL | >95% | ~80% | [3] |
| Anion Exchange Chromatography (flow-through for endotoxin) | Q Sepharose XL | >900,000 EU/mL | N/A | >80% | [4] |
| Size-Exclusion Chromatography (SEC) | Sephacryl S-200 | N/A | >98% | ~90% | [3],[5] |
| Reversed-Phase HPLC (RP-HPLC) | C4 or C18 | Variable | >98% | 12-55% | [6],[7] |
III. Experimental Workflows and Pathways
General Purification Workflow
The following diagram illustrates a common multi-step workflow for purifying TAT-conjugated proteins.
Caption: A typical multi-step purification workflow for TAT-conjugated proteins.
Cellular Uptake Pathway of TAT-Conjugated Proteins
The primary mechanism for the cellular internalization of TAT-conjugated proteins is endocytosis.[8] The following diagram outlines the key steps in this process.
Caption: The endocytic pathway for cellular uptake of TAT-conjugated proteins.
IV. Detailed Experimental Protocols
Protocol 1: Purification of His-tagged TAT-Fusion Proteins using IMAC
This protocol is suitable for the initial capture of TAT-fusion proteins engineered to contain a polyhistidine tag (His-tag).
Materials:
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[2]
-
Resin: Ni-NTA Agarose or similar.
-
Chromatography column.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2: Ion-Exchange Chromatography (IEX) of TAT-Fusion Proteins
Due to the highly positive charge of the this compound, cation exchange chromatography is a powerful purification step.[3]
Materials:
-
Equilibration Buffer (Cation Exchange): 20 mM MES, pH 6.0.
-
Elution Buffer (Cation Exchange): 20 mM MES, 1 M NaCl, pH 6.0.
-
Resin: S-Sepharose or similar strong cation exchanger.
-
Chromatography column.
Procedure:
-
Buffer Exchange: Ensure the protein sample from the previous step (e.g., IMAC) is in a low-salt buffer (conductivity < 5 mS/cm).
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Equilibration Buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Washing: Wash the column with 5-10 CV of Equilibration Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV. TAT-conjugated proteins are expected to elute at a high salt concentration.
-
Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the pure protein.
Protocol 3: Size-Exclusion Chromatography (SEC) for Final Polishing
SEC separates proteins based on their size and is an excellent final "polishing" step to remove aggregates and other remaining impurities.
Materials:
-
SEC Buffer: Phosphate-buffered saline (PBS) or another buffer suitable for the final application. The buffer should be filtered and degassed.
-
Column: A pre-packed high-resolution SEC column (e.g., Sephacryl S-200) appropriate for the molecular weight of the TAT-fusion protein.[3]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Sample Preparation: Concentrate the pooled fractions from the previous purification step to a small volume (typically <5% of the column volume).
-
Sample Injection: Inject the concentrated protein sample onto the column.
-
Isocratic Elution: Elute the protein with SEC Buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE. The desired protein should elute as a single, sharp peak.
Protocol 4: Endotoxin Removal
For proteins intended for use in cell culture or in vivo, reducing endotoxin levels is crucial. Anion exchange chromatography in flow-through mode is an effective method.[4]
Materials:
-
Equilibration/Wash Buffer: A buffer in which the target protein has a net positive or neutral charge (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). The pH should be well below the pI of the protein.
-
Resin: A strong anion exchanger like Q Sepharose XL.[4]
Procedure:
-
pH and Conductivity Adjustment: Adjust the pH and conductivity of the protein solution to match the Equilibration/Wash Buffer. The pH should be chosen such that the TAT-conjugated protein does not bind to the anion exchange resin, while the negatively charged endotoxins will bind strongly.
-
Column Equilibration: Equilibrate the anion exchange column with 5-10 CV of Equilibration/Wash Buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Flow-through Collection: Collect the flow-through fraction, which contains the purified protein.
-
Endotoxin Testing: Measure the endotoxin levels in the collected fraction using a Limulus Amebocyte Lysate (LAL) assay.
By following these detailed protocols and adapting them to the specific characteristics of the target TAT-conjugated protein, researchers can achieve the high levels of purity necessary for reliable and impactful downstream applications in drug delivery and cellular biology.
References
- 1. Endosome disruption enhances the functional nuclear delivery of Tat-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with this compound-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TAT Peptide for Blood-Brain Barrier Penetration
Introduction
The blood-brain barrier (BBB) is a formidable obstacle in drug development for central nervous system (CNS) diseases, as it severely restricts the passage of most therapeutic agents into the brain.[1][2][3] Cell-penetrating peptides (CPPs) are a promising class of vectors for overcoming this barrier.[4][5] Among the most studied CPPs is the TAT peptide, a short, cationic peptide derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus (HIV-1).[6][7][8] The basic domain of TAT, typically comprising residues 49-57 (RKKRRQRRR) or 48-60 (GRKKRRQRRRPPQ), is sufficient for its cell-penetrating properties.[7] By conjugating therapeutic molecules—ranging from small molecules and peptides to large proteins and nanoparticles—to the this compound, their delivery across the BBB and into CNS cells can be significantly enhanced.[1][9][10][11]
Mechanism of Action
The precise mechanism by which the this compound crosses the BBB is still under investigation, with evidence suggesting multiple pathways are involved. It is generally accepted that the process is energy-dependent, as translocation is significantly inhibited at low temperatures.[7][9][10][12][13]
-
Initial Interaction: The highly positive charge of the this compound facilitates an initial electrostatic interaction with negatively charged components on the surface of brain endothelial cells, such as heparan sulfate (B86663) proteoglycans (HSPGs).[9][14]
-
Internalization and Transcytosis: Following the initial binding, TAT and its conjugated cargo are internalized by the endothelial cells. Several endocytic pathways have been implicated:
It appears that TAT can utilize multiple endocytic pathways simultaneously, and the dominant pathway may depend on the cell type and the nature of the conjugated cargo.[15] Once internalized into vesicles, the TAT-cargo conjugate is transported across the endothelial cell cytoplasm (a process known as transcytosis) and released on the abluminal side into the brain parenchyma. This process is often referred to as adsorptive-mediated transcytosis (AMT) due to the initial charge-based interaction.[3][11]
Some earlier reports suggested a direct translocation mechanism where the peptide creates transient pores in the cell membrane, but this is now often attributed to experimental artifacts.[6][15] Recent studies indicate that at therapeutic concentrations, this compound-mediated delivery does not involve receptor-mediated endocytosis or disruption of the BBB's integrity.[7][12][13]
Figure 1: Proposed mechanism of TAT-mediated transport across the blood-brain barrier.
Quantitative Data Summary
The efficacy of TAT-mediated delivery can be assessed by various quantitative measures, including peptide stability, cellular uptake, and brain accumulation.
Table 1: Stability of TAT-Conjugated Peptides in Rat Plasma
| Peptide Construct | Half-life (minutes) | Percent Remaining (after 3h) | Reference |
|---|---|---|---|
| T-Tat | 51.7 ± 20.4 | Not detectable | [16] |
| T-Tat-NR2B9c | 17.8 ± 3.1 | Not detectable | [16] |
| T-Tat-N-dimer | 56.9 ± 7.6 | 2.0 ± 1.8% | [16] |
Data from a study using TAMRA-labeled (T) peptides incubated in rat plasma.[16]
Table 2: In Vivo Brain Accumulation of TAT-Conjugated Peptides in Mice
| Peptide Construct | Brain Accumulation (%ID/g) | Time Post-Injection | Reference |
|---|---|---|---|
| TAMRA-Tat | 0.4% | 10 minutes | [17] |
| TAMRA-Tat-NR2B9c | 0.3% | 10 minutes | [17] |
| TAMRA-Tat-N-dimer | 0.25% | 10 minutes | [17] |
%ID/g = percentage of injected dose per gram of tissue.
Table 3: In Vitro Cellular Uptake in Brain Capillary Endothelial Cells (bEND3)
| Peptide Construct (5 µM) | Cell Surface Adherence (pmol/mg protein) | Internalized (pmol/mg protein) | Reference |
|---|---|---|---|
| T-Tat | 12.5 ± 2.6 | 13.9 ± 3.4 | [16] |
| T-Tat-NR2B9c | 13.2 ± 3.3 | 12.8 ± 1.1 | [16] |
| T-Tat-N-dimer | 4.8 ± 1.6 | 12.0 ± 2.1 | [16] |
Uptake was measured after 1 hour of incubation at 37°C.[16]
Experimental Protocols
Detailed protocols are essential for the successful application and evaluation of this compound technology.
Protocol 1: In Vitro BBB Permeability Assay
This protocol uses a well-established in vitro BBB model consisting of a monolayer of brain endothelial cells cultured on a porous membrane insert, separating an upper (apical/luminal) and a lower (basolateral/abluminal) chamber.[12]
Figure 2: Experimental workflow for an in vitro BBB permeability assay.
Materials:
-
Brain endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells).
-
24-well plate Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
TAT-conjugated cargo (fluorescently labeled or detectable by other means).
-
Trans-endothelial electrical resistance (TEER) meter.
-
Buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS).
Methodology:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 5-7 days).[12]
-
Barrier Integrity Check: Before the experiment, measure the TEER of the cell monolayer. High TEER values are indicative of tight junction formation and good barrier integrity.
-
Experiment Initiation: Gently wash the cell monolayer with pre-warmed HBSS. Replace the medium in the apical and basolateral chambers with fresh HBSS.
-
Peptide Addition: Add the TAT-cargo conjugate to the apical chamber at the desired final concentration. An equivalent volume of buffer should be in the basolateral chamber.
-
Incubation: Incubate the plate at 37°C.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the collected volume with fresh buffer. A sample from the apical chamber should also be taken at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the TAT-cargo in the collected samples using an appropriate method (e.g., fluorescence plate reader for fluorescent cargo, UPLC, or ELISA).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.
Protocol 2: this compound Conjugation to a Cargo Protein
This protocol provides a general method for conjugating the this compound to a cargo protein using a bifunctional crosslinker.
Materials:
-
This compound with a terminal cysteine (e.g., Cys-YGRKKRRQRRR).
-
Cargo protein with available primary amines (lysine residues).
-
Crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Reaction buffers (e.g., PBS, pH 7.2-7.4).
-
Desalting column or dialysis system for purification.
Methodology:
-
Protein Activation: Dissolve the cargo protein in PBS. Add a 10- to 20-fold molar excess of SMCC crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature to allow the NHS-ester group of SMCC to react with primary amines on the protein.
-
Removal of Excess Crosslinker: Remove unreacted SMCC from the activated protein using a desalting column or dialysis against PBS.
-
Peptide Conjugation: Immediately add the cysteine-containing this compound to the maleimide-activated protein solution. A 5- to 10-fold molar excess of the peptide is recommended.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The maleimide (B117702) group on the protein will react with the sulfhydryl group of the peptide's cysteine residue, forming a stable thioether bond.
-
Purification: Remove unreacted peptide and purify the TAT-protein conjugate using dialysis, size exclusion chromatography, or affinity chromatography.
-
Characterization: Confirm the successful conjugation and determine the conjugation ratio using techniques like SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Protocol 3: In Vivo Biodistribution and Brain Uptake Study
This protocol outlines the steps to assess the delivery of a TAT-conjugated therapeutic to the brain in a rodent model.
Figure 3: Workflow for an in vivo biodistribution study.
Materials:
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
TAT-cargo conjugate, labeled for detection (e.g., with a radioisotope or fluorescent tag).
-
Sterile saline or PBS for injection.
-
Anesthesia and euthanasia agents.
-
Perfusion buffer (e.g., heparinized saline).
-
Tissue homogenization equipment.
-
Detection instrument (e.g., gamma counter, fluorescence scanner, LC-MS/MS).
Methodology:
-
Dose Preparation: Prepare the labeled TAT-cargo conjugate in a sterile vehicle suitable for intravenous injection.
-
Administration: Administer a known amount of the conjugate to the animals via tail vein injection.[17]
-
Circulation: Allow the conjugate to circulate for a predetermined period (e.g., 10 min, 1h, 4h, 24h).
-
Tissue Collection: At the end of the circulation period, anesthetize the animal and perform transcardial perfusion with heparinized saline to flush the vasculature and remove blood from the organs.
-
Harvesting: Dissect and harvest the brain and other major organs (liver, spleen, kidneys, heart, lungs).
-
Processing: Weigh each organ and homogenize it in an appropriate buffer.
-
Quantification: Measure the amount of labeled cargo in a known mass of each tissue homogenate using the appropriate detection method.
-
Analysis: Calculate the concentration of the cargo in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Compare the brain uptake of the TAT-conjugated cargo to that of the unconjugated cargo.
References
- 1. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption | PLOS One [journals.plos.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Cellular uptake [correction of utake] of the this compound: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis or peptide-inflicted barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 17. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing TAT Peptide Cargo Delivery
Welcome to the technical support center for improving the efficiency of TAT peptide-mediated cargo delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My TAT-cargo conjugate shows low transduction efficiency. What are the potential causes and how can I improve it?
A1: Low transduction efficiency is a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Suboptimal TAT-Cargo Ratio: The charge ratio between the cationic this compound and the cargo can significantly impact complex formation and cellular uptake. It is crucial to optimize this ratio for each specific cargo.[1]
-
Complex Formation Conditions: The method of complex formation, including the volume, order of mixing, and the solution used (e.g., HEPES, NaCl, or dextrose), can influence the efficiency of transfection.[1]
-
Cell Type Variability: The efficiency of TAT-mediated delivery can vary significantly between different cell lines and primary cells.[1][2][3] Optimization is required for each cell type.
-
Cargo-Induced Inhibition: The nature of the cargo itself can impact the cell penetration activity of the this compound.[4] Some cargos may sterically hinder the peptide's interaction with the cell membrane.
-
Endosomal Entrapment: A significant portion of TAT-cargo conjugates can become trapped in endosomes, preventing the cargo from reaching its intracellular target.[5][6]
To improve efficiency, consider the following:
-
Optimize the TAT-to-cargo ratio.
-
Experiment with different complex formation buffers and conditions. [1]
-
Include an endosomal escape-enhancing agent , such as chloroquine, in your protocol. Note that the effectiveness of these agents can be cell-type dependent.[1][7]
-
Consider chemical modifications to the this compound or cargo , such as adding hydrophobic moieties or using cleavable linkers, to enhance uptake and release.[8][9]
Q2: I'm observing significant cytotoxicity with my TAT-cargo conjugate. What can I do to minimize this?
A2: Cytotoxicity is a critical concern, especially for therapeutic applications. The following factors can contribute to cytotoxicity, and several strategies can help mitigate it:
-
High this compound Concentration: Higher concentrations of this compound can lead to membrane disruption and toxicity.[9][10]
-
Inherent Toxicity of the Cargo: The cargo molecule itself may have cytotoxic effects.
-
Impurities: Contaminants from peptide synthesis or cargo preparation can contribute to cell death.
To reduce cytotoxicity:
-
Determine the optimal TAT-cargo concentration. Perform a dose-response experiment to find the lowest effective concentration with minimal toxicity.
-
Assess the cytotoxicity of the free this compound and the cargo molecule independently to identify the primary source of toxicity.[11][12]
-
Ensure the purity of your this compound and cargo.
-
Consider shielding the this compound with molecules like polyethylene (B3416737) glycol (PEG) to reduce its interaction with non-target cells and decrease proteolysis.[13][14]
Q3: How can I confirm that my cargo is reaching the cytosol and not just stuck in endosomes?
A3: Distinguishing between endosomal entrapment and successful cytosolic delivery is crucial for interpreting your results.
-
Co-localization Studies: Use fluorescently labeled endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes, LAMP1 for lysosomes) along with your fluorescently labeled cargo. Confocal microscopy can then be used to visualize whether the cargo is located within these compartments or is diffuse in the cytoplasm.
-
Functional Assays: The most definitive way to confirm cytosolic delivery is to use a cargo with a function that is exclusive to the cytosol or nucleus. For example, if your cargo is a specific enzyme, you can measure its activity in the cell lysate. If it's a transcription factor, you can measure the expression of its target gene.
-
Endosomal Escape Assays: Employ techniques that specifically measure the release of cargo from endosomes. This can involve using pH-sensitive dyes or fluorescence resonance energy transfer (FRET)-based probes.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of TAT-Cargo Conjugate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect TAT-to-Cargo Ratio | Perform a titration experiment with varying molar ratios of this compound to cargo. | Identification of the optimal ratio that results in the highest cellular uptake. |
| Suboptimal Incubation Time | Test different incubation times (e.g., 1, 4, 12, 24 hours). | Determination of the incubation time that maximizes internalization without causing significant cytotoxicity. |
| Inappropriate Cell Culture Conditions | Ensure cells are healthy and in the exponential growth phase. Cell density and media composition can affect uptake.[15] | Consistent and reproducible uptake results. |
| Proteolytic Degradation of this compound | Pre-incubate the TAT-cargo conjugate with protease inhibitors or use a more stable TAT analogue (e.g., D-amino acid substituted or cyclized peptides).[14][16] | Increased stability of the this compound and enhanced cellular uptake. |
Issue 2: High Background Signal in Fluorescence Microscopy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding to Cell Surface | Wash cells thoroughly with PBS or a high-salt buffer after incubation with the TAT-cargo conjugate. A trypsin wash can also be used to remove surface-bound protein.[2] | Reduction in background fluorescence and clearer visualization of internalized cargo. |
| Cell Fixation Artifacts | Be aware that some fixation methods can cause artificial redistribution of the peptide.[17] Image live cells if possible, or test different fixation protocols. | More accurate representation of the intracellular localization of the cargo. |
| Autofluorescence | Image an untreated control sample of cells using the same settings to determine the level of background autofluorescence. | Subtraction of background autofluorescence for a more accurate signal measurement. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a comparative overview of different strategies to improve this compound delivery.
Table 1: Effect of Endosomal Escape Enhancers on Transgene Expression
| Cell Line | Enhancer | Fold Increase in Expression | Reference |
| HeLa | Chloroquine | 50-fold | [1] |
| Cos7 | Chloroquine | Little impact | [1] |
| 3T3 fibroblasts | Chloroquine | Little impact | [1] |
Table 2: Comparison of Delivery Efficiency for Different TAT Constructs
| TAT Construct | Cargo | Delivery Efficiency (% of cells with nuclear delivery) | Concentration | Reference |
| dfTAT-AF488-H1 (1) | Histone H1 | ~20% | 1 µM | [4] |
| dfTAT-AF488-H1 (1) | Histone H1 | ~60% | 2 µM | [4] |
| Monomer TAT-AF488-H1 (5) | Histone H1 | <8% | 20 µM | [4] |
Table 3: Cytotoxicity of Different CPPs
| Peptide | Cell Line | Assay | Concentration for Significant Toxicity | Reference |
| Penetratin | HeLa, CHO | WST-1 | > 50 µM | [10] |
| Tat | HeLa, CHO | WST-1 | > 50 µM | [10] |
| Transportan 10 | HeLa, CHO | WST-1 | 20 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of TAT-Cargo Complexes
-
Reconstitute this compound and Cargo: Dissolve the lyophilized this compound and cargo molecule in an appropriate sterile buffer (e.g., nuclease-free water, PBS) to create stock solutions.
-
Determine Optimal Ratio: Based on preliminary experiments or literature, determine the desired molar ratio of this compound to cargo.
-
Complex Formation:
-
Dilute the required amount of cargo to the final desired concentration in a suitable buffer (e.g., serum-free media, saline).
-
In a separate tube, dilute the required amount of this compound.
-
Add the this compound solution to the cargo solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Application to Cells: Add the TAT-cargo complexes to your cells in culture.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Treatment: Remove the culture medium and add the TAT-cargo complexes (with a fluorescently labeled cargo) diluted in serum-free medium. Incubate for the desired amount of time.
-
Washing: Aspirate the treatment solution and wash the cells 2-3 times with cold PBS to remove non-internalized complexes.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. If using trypsin, add an equal volume of complete medium to inactivate it.
-
Sample Preparation: Transfer the cell suspension to a flow cytometry tube and centrifuge to pellet the cells. Resuspend the cell pellet in cold PBS or flow cytometry buffer.
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Include an untreated control to set the gate for background fluorescence.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the TAT-cargo conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for TAT-cargo delivery.
Caption: TAT-cargo cellular uptake and endosomal escape.
Caption: Troubleshooting low TAT-cargo delivery efficiency.
References
- 1. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound internalization: seeking the mechanism of entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating TAT Peptide Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAT cell-penetrating peptides (CPPs). The following information will help you address cytotoxicity issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cells with a TAT-cargo conjugate. What are the potential causes of this cytotoxicity?
A1: Cytotoxicity associated with TAT peptides can stem from several factors:
-
High Peptide Concentration: TAT peptides can disrupt cell membranes, and this effect is often dose-dependent.[1][2] Concentrations above a certain threshold can lead to significant cell death.
-
Intrinsic Toxicity of the Cargo: The molecule you are delivering (your "cargo") may have its own cytotoxic effects that are amplified by TAT-mediated delivery.
-
Membrane Perturbation: The highly cationic nature of the TAT peptide can lead to interactions with the negatively charged cell membrane, causing destabilization and lysis.[3]
-
Endosomal Escape Mechanism: While crucial for delivery, the process of escaping the endosome can sometimes involve membrane disruption that contributes to cytotoxicity.[4][5]
-
Impurities: Residual reagents from peptide synthesis or purification can be toxic to cells.
Q2: How can we reduce the cytotoxicity of our TAT-cargo conjugate without compromising delivery efficiency?
A2: Several strategies can be employed to mitigate the toxicity of TAT peptides:
-
Optimize Peptide Concentration: The most straightforward approach is to perform a dose-response experiment to find the lowest effective concentration of your TAT-cargo conjugate.[2]
-
Modify the this compound:
-
Dimerization: Using a disulfide-linked dimer of TAT (dfTAT) has been shown to improve endosomal escape without causing significant membrane damage.[4][6]
-
Steric Shielding: Attaching polyethylene (B3416737) glycol (PEG) chains to the this compound can shield its positive charge, potentially reducing non-specific membrane interactions and subsequent toxicity.[7]
-
-
Alter the Linkage to Cargo: The way your cargo is attached to the this compound can influence toxicity. Experimenting with different linkers (e.g., cleavable vs. non-cleavable) may be beneficial.
-
Co-incubation vs. Covalent Conjugation: In some cases, non-covalent complex formation between the this compound and the cargo can be less toxic than a stable covalent conjugate.[1]
-
Control for Cargo Toxicity: It is crucial to test the toxicity of the cargo molecule alone to understand its contribution to the overall cytotoxicity of the conjugate.
Q3: What are the standard assays to quantify the cytotoxicity of TAT peptides?
A3: Several well-established assays can be used to measure cell viability and cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
WST-1 Assay: Similar to the MTT assay, the WST-1 assay is another tetrazolium-based assay that measures mitochondrial activity.[1]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Hemolysis Assay: This assay is particularly important if your intended application involves intravenous administration, as it measures the lytic effect of the peptide on red blood cells.[10]
Troubleshooting Guide
If you are experiencing issues with this compound cytotoxicity, follow this troubleshooting workflow:
Caption: A troubleshooting decision tree for addressing this compound cytotoxicity.
Data Presentation
Table 1: Comparison of Cytotoxicity for Modified and Unmodified Peptides
| Peptide | Target Cells | IC50 (µM) | Therapeutic Index | Reference |
| HPRP-A1 | HeLa | >500 | 8.6 | [10] |
| HPRP-A1-TAT | HeLa | 64 | 256 | [10] |
| Penetratin | HeLa / CHO | >50 | - | [1] |
| Tat | HeLa / CHO | >50 | - | [1] |
| Transportan 10 | HeLa / CHO | ~10-20 | - | [1] |
IC50: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity. Therapeutic Index: A higher value indicates greater specificity for cancer cells over normal cells.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed 4 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of the TAT-cargo conjugate (e.g., 5, 10, 25, 50 µM) and control peptides for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a standard MTT cell viability assay.
Signaling Pathways
Proposed Mechanism of TAT-Induced Cytotoxicity
The primary mechanism of TAT-induced cytotoxicity at high concentrations is thought to be through membrane destabilization.
Caption: Proposed mechanism of TAT-induced cytotoxicity via membrane disruption.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of HIV-1 this compound and its conjugated gold nanoparticles translocating across lipid membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Endosomal Escape Problem of TAT Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAT peptides and encountering challenges with endosomal escape.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving TAT peptide-mediated delivery, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Cytosolic Delivery of TAT-Cargo
-
Question: My TAT-conjugated cargo shows high cellular uptake but very low or no biological activity in the cytosol. Confocal microscopy reveals a punctate distribution. What is the problem and how can I fix it?
-
Answer: This is a classic sign of the endosomal escape problem, where the TAT-cargo is efficiently internalized via endocytosis but remains trapped within endosomes and is eventually trafficked to lysosomes for degradation.[1][2][3] The punctate fluorescence pattern you observe corresponds to the localization of your cargo within these vesicles.
Potential Solutions:
-
Incorporate a Fusogenic Peptide: Co-incubate your TAT-cargo with a fusogenic peptide like HA2 (from the influenza virus) or a synthetic analogue.[1][4] These peptides are often pH-sensitive and can disrupt the endosomal membrane as the pH drops during endosomal maturation, facilitating the release of your cargo.[1][5] You can also create a fusion construct of HA2-TAT-cargo.[1]
-
Use a Dimeric TAT (dfTAT): A disulfide-linked dimer of TAT, known as dfTAT, has been shown to significantly enhance endosomal escape by inducing leaky fusion of late endosomal membranes.[6][7][8]
-
Photochemical Internalization (PCI): If your TAT-cargo is fluorescently labeled, you can use PCI. This involves irradiating the cells with light of a specific wavelength, which causes the fluorophore to generate reactive oxygen species (ROS) that rupture the endosomal membrane.[1][8]
-
Add Endosomal Escape Domains (EEDs): Conjugating synthetic EEDs, often containing hydrophobic residues, to your TAT-cargo can promote destabilization of the endosomal membrane.[4]
-
Issue 2: High Lysosomal Colocalization of TAT-Cargo
-
Question: My fluorescently labeled TAT-cargo increasingly colocalizes with LysoTracker staining over time. What does this indicate and how can I prevent it?
-
Answer: High colocalization with LysoTracker, a marker for acidic organelles like lysosomes, indicates that your TAT-cargo is being trafficked through the endo-lysosomal pathway and is likely being degraded.[7] This is a common fate for endosomally trapped cargo.
Potential Solutions:
-
Accelerate Endosomal Escape: Employ strategies that promote escape from early or late endosomes before they fuse with lysosomes. pH-sensitive fusogenic peptides are particularly useful here as they are activated by the decreasing pH in early and late endosomes.[1]
-
Use Endosomal Trafficking Inhibitors (with caution): Pharmacological agents like chloroquine (B1663885) can inhibit endosomal acidification and maturation.[2][4] While this can increase the retention time of your cargo in endosomes and potentially provide a larger window for escape, these agents can also be toxic to cells.[4]
-
Optimize TAT-Cargo Design: The physicochemical properties of the cargo itself can influence uptake and trafficking pathways.[9] Consider if modifications to your cargo could alter its trafficking.
-
Issue 3: Inconsistent Results in Endosomal Escape Assays
-
Question: I am getting variable and difficult-to-reproduce results when quantifying endosomal escape. What are the potential sources of this inconsistency?
-
Answer: Quantifying endosomal escape is inherently challenging. Inconsistency can arise from several factors related to cell culture conditions, the assay itself, and the TAT-cargo conjugate.
Potential Sources of Variability:
-
Cell Culture Conditions: Cell density, media composition, serum starvation, and cell dissociation methods can all impact the endocytic uptake of TAT peptides.[10]
-
Uptake Mechanism: TAT can enter cells through various pathways, including macropinocytosis and clathrin-mediated endocytosis, and the dominant pathway can vary between cell types.[2][10][11][12] This variability in uptake can affect subsequent endosomal trafficking and escape.
-
Assay Sensitivity: Some assays may not be sensitive enough to detect low levels of cytosolic delivery.[13]
-
Peptide Stability: TAT peptides are susceptible to proteolytic degradation.[14][15] Inconsistent handling or exposure to proteases can lead to variable results.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Maintain consistent cell densities, media formulations, and handling procedures for all experiments.[10]
-
Use a Robust and Quantitative Assay: Consider using highly sensitive assays like the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay or a split-GFP complementation assay for more reliable quantification.[4][13][16]
-
Assess Peptide Integrity: Ensure the purity and stability of your TAT-cargo conjugate. Consider using TAT analogues with enhanced proteolytic stability.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake?
A1: The uptake of TAT peptides is complex and can occur through multiple pathways. Initially, the cationic this compound interacts with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[10][11] This is often followed by internalization through endocytic pathways, with macropinocytosis being a major route.[4][10][11] Some studies also suggest clathrin-dependent endocytosis is involved.[12] Under certain conditions, particularly at higher concentrations, direct translocation across the plasma membrane has been proposed.[7][18]
Q2: Why is endosomal escape a critical step for TAT-mediated delivery?
A2: For most therapeutic applications, the cargo delivered by TAT needs to reach the cytosol or nucleus to exert its biological function.[19] If the TAT-cargo remains trapped in endosomes, it will be trafficked to lysosomes, where the acidic environment and degradative enzymes will destroy the cargo, rendering it inactive.[3] Therefore, efficient escape from the endosome into the cytoplasm is the rate-limiting step for the successful delivery of many TAT-conjugated molecules.[4]
Q3: What are the most common methods to enhance endosomal escape?
A3: Several strategies have been developed to improve the endosomal escape of TAT-cargo conjugates. These include:
-
pH-Dependent Membrane Active Peptides: Fusing or co-administering peptides (like HA2) that disrupt membranes at the acidic pH of endosomes.[1][20]
-
Multivalent CPPs: Using constructs with multiple copies of TAT, such as the dimeric dfTAT, which has shown high endosomal escape efficiency.[1][8]
-
Photochemical Internalization (PCI): Using light to induce the rupture of endosomes containing a photosensitizer-labeled TAT-cargo.[1][20]
-
Endosomal Escape Domains (EEDs): Conjugating synthetic peptides with hydrophobic residues that can insert into and destabilize the endosomal membrane.[4]
-
Endosomolytic Agents: Using chemical agents like chloroquine to disrupt endosomes, though toxicity is a concern.[2][4]
Q4: How can I measure the efficiency of endosomal escape?
A4: Several assays are available to quantify endosomal escape:
-
Split-GFP or Split-Luciferase Assays: These are highly sensitive methods where one part of a reporter protein (GFP or luciferase) is expressed in the cytosol, and the other part is conjugated to the TAT-cargo. A signal is only generated when the TAT-cargo escapes the endosome and the two parts of the reporter protein can complement each other.[4][13]
-
Flow Cytometry-Based Assays: These methods can quantify cellular uptake and, with specific pH-sensitive dyes, estimate the fraction of cargo that has reached the neutral pH of the cytosol.[21][22]
-
Confocal Microscopy: While often qualitative, co-localization studies with endosomal and lysosomal markers can provide visual evidence of endosomal entrapment or escape. Quantitative image analysis can also be performed.[3]
Q5: Does the cargo conjugated to TAT affect endosomal escape?
A5: Yes, the nature of the cargo can significantly impact the behavior of the TAT conjugate. The size, charge, and other physicochemical properties of the cargo can influence the uptake mechanism, intracellular trafficking, and the efficiency of endosomal escape.[7][9] Therefore, the optimal strategy for enhancing endosomal escape may need to be empirically determined for each new TAT-cargo conjugate.[7]
Data Presentation
Table 1: Comparison of Strategies to Enhance Endosomal Escape of TAT Peptides
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key References |
| Fusogenic Peptides (e.g., HA2) | pH-dependent conformational change leads to endosomal membrane disruption. | Effective at acidic pH of endosomes; can be used in cis (fusion) or trans (co-incubation). | Can affect trafficking of the cargo; activity can be cargo-dependent. | [1][4][23][24] |
| Dimeric TAT (dfTAT) | Induces leaky fusion of late endosomal membranes. | High endosomal escape efficiency for a variety of cargos. | Requires synthesis of the dimeric peptide. | [6][7][8] |
| Photochemical Internalization (PCI) | Light-induced generation of ROS by a photosensitizer ruptures the endosomal membrane. | Spatiotemporal control over cargo release. | Requires a photosensitizer, a light source, and can generate ROS-related toxicity. | [1][8] |
| Endosomal Escape Domains (EEDs) | Hydrophobic residues insert into and destabilize the endosomal membrane. | Can be rationally designed and optimized. | May increase cytotoxicity. | [4][25] |
| Endosomolytic Agents (e.g., Chloroquine) | Inhibit endosomal acidification and disrupt membrane integrity. | Simple to use. | Often cytotoxic and lack specificity. | [2][4] |
Experimental Protocols
Protocol 1: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay
This protocol is adapted from methods described for quantifying cytosolic delivery.[13][16]
1. Materials:
-
HEK293 cells stably expressing LgBiT protein in the cytosol.
-
TAT-cargo conjugated to the HiBiT peptide (EEP-cargo-HiBiT).
-
Opti-MEM or other serum-free media.
-
Luciferase substrate (e.g., furimazine).
-
96-well white, clear-bottom plates.
-
Luminometer.
2. Cell Plating:
-
Seed the LgBiT-expressing HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
3. Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Add the EEP-cargo-HiBiT construct diluted in serum-free media to the cells at the desired concentrations.
-
Incubate for 4 hours at 37°C.
4. Measurement of Cytosolic Delivery:
-
Remove the treatment media and wash the cells three times with PBS to remove any unbound conjugate.
-
Add the luciferase substrate diluted in an appropriate buffer to each well.
-
Immediately measure the luminescence using a plate reader. This reading corresponds to the amount of cargo that has escaped into the cytosol.
5. Measurement of Total Cellular Uptake (Optional but Recommended):
-
In a parallel set of wells, after the 4-hour incubation and washing steps, lyse the cells with a detergent that permeabilizes all membranes (e.g., 0.1% Triton X-100).
-
Add the luciferase substrate and measure the total luminescence. This corresponds to the total amount of cell-associated cargo.
6. Data Analysis:
-
The endosomal escape efficiency can be calculated as the ratio of the cytosolic luminescence to the total cellular uptake luminescence.
Protocol 2: In Vitro Endosomal Leakage Assay using Calcein-Loaded Vesicles
This protocol is based on in vitro assays using large unilamellar vesicles (LUVs) to mimic endosomal membranes.[7]
1. Materials:
-
Lipids to mimic late endosomal membranes (e.g., a mixture of bis(monoacylglycero)phosphate (BMP), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE)).
-
Calcein (B42510) (self-quenching at high concentrations).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Liposome extrusion equipment.
-
Fluorometer.
-
Triton X-100.
2. Preparation of Calcein-Loaded LUVs:
-
Prepare a lipid film by dissolving the lipids in chloroform, followed by evaporation under nitrogen.
-
Hydrate the lipid film with a solution of calcein at a self-quenching concentration (e.g., 50-100 mM) in an appropriate buffer.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form LUVs.
-
Remove unencapsulated calcein by passing the LUV suspension through a size-exclusion column.
3. Leakage Assay:
-
Dilute the calcein-loaded LUVs in a buffer to a final lipid concentration suitable for fluorescence measurements.
-
Add the this compound or TAT-cargo conjugate to the LUV suspension at the desired concentration.
-
Monitor the increase in calcein fluorescence over time using a fluorometer (Excitation ~495 nm, Emission ~515 nm). An increase in fluorescence indicates the leakage of calcein from the vesicles and its de-quenching upon dilution in the external buffer.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and determine the maximum fluorescence (100% leakage).
4. Data Analysis:
-
Calculate the percentage of leakage at each time point relative to the maximum fluorescence after Triton X-100 addition.
Visualizations
Caption: Intracellular trafficking pathway of TAT-conjugated cargo.
Caption: Overview of strategies to promote endosomal escape.
Caption: Experimental workflow for the SLEEQ assay.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. Cellular uptake of unconjugated this compound involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. researchgate.net [researchgate.net]
- 18. The uptake of HIV this compound proceeds via two pathways which differ from macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of TAT Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting aggregation issues encountered during the synthesis, purification, and application of TAT peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of this compound conjugates is a multifactorial issue stemming from the intrinsic properties of the this compound, the conjugated cargo, and the experimental conditions. The primary drivers include:
-
Hydrophobic Interactions: The hydrophobic nature of the this compound and/or the conjugated cargo can lead to self-association to minimize exposure to aqueous environments.[1]
-
Electrostatic Interactions: The highly cationic nature of the this compound can interact with negatively charged molecules or surfaces, and at certain pH values close to the isoelectric point, reduced electrostatic repulsion can promote aggregation.
-
Hydrogen Bonding: Intermolecular hydrogen bonds between peptide backbones can lead to the formation of ordered structures like β-sheets, which are precursors to aggregation.
-
Environmental Stress: Factors such as pH, temperature, ionic strength, and the presence of organic solvents can significantly influence the stability of the conjugate and promote aggregation.[2][3][4]
-
Cargo Properties: The size, charge, and hydrophobicity of the conjugated cargo can significantly impact the overall propensity of the conjugate to aggregate.[1][5][6][7][8]
Q2: What are the initial signs that my this compound conjugate is aggregating?
A2: Early indicators of aggregation can be observed at different stages of your workflow:
-
During Synthesis (Solid-Phase Peptide Synthesis - SPPS):
-
Noticeable shrinking of the resin bed.
-
Poor swelling of the peptide-resin in synthesis solvents.
-
Slow or incomplete coupling reactions, often indicated by a positive ninhydrin (B49086) test after extended reaction times.
-
-
Post-Synthesis and Purification:
-
Difficulty dissolving the lyophilized peptide conjugate in aqueous buffers.
-
Visible precipitation or turbidity in the solution.
-
Broad or tailing peaks during High-Performance Liquid Chromatography (HPLC) analysis.
-
Inconsistent results in functional assays.
-
Q3: Can the choice of fluorescent dye conjugated to the this compound influence aggregation?
A3: Yes, the choice of fluorescent dye can significantly impact aggregation. Some dyes are hydrophobic and can increase the propensity of the this compound to self-associate. It is crucial to consider the physicochemical properties of the dye when designing your conjugate.
Q4: How does the nature of the cargo (e.g., protein, nanoparticle) affect aggregation?
A4: The cargo's properties play a critical role. Large, hydrophobic, or neutrally charged cargo can increase the tendency for aggregation. Conversely, a highly charged and soluble cargo might help to mitigate aggregation. The conjugation strategy and the linker used can also influence the final conjugate's stability.[5][6][7][8]
Troubleshooting Guides
Problem 1: Poor Solubility of the Lyophilized this compound Conjugate
| Possible Cause | Troubleshooting Step | Rationale |
| High degree of aggregation during synthesis and cleavage. | Optimize the synthesis and cleavage conditions. Consider using aggregation-disrupting additives during synthesis. | Preventing the formation of irreversible aggregates during synthesis is crucial for final product solubility. |
| Inappropriate dissolution buffer. | Screen a panel of buffers with varying pH and ionic strength. Start with mildly acidic conditions (e.g., pH 5-6) as this can sometimes aid in the dissolution of basic peptides like TAT. | The net charge of the peptide conjugate is pH-dependent. Modifying the pH can alter electrostatic interactions and improve solubility. |
| Formation of insoluble salts. | If trifluoroacetic acid (TFA) was used for cleavage and purification, perform a salt exchange into a more biocompatible buffer like acetate (B1210297) or phosphate (B84403). | TFA salts can sometimes be less soluble than their acetate or phosphate counterparts. |
Problem 2: Visible Precipitation or Turbidity in Solution
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration is too high. | Determine the critical aggregation concentration (CAC) for your conjugate. Work at concentrations below the CAC. | Many peptides and conjugates have a concentration threshold above which they begin to aggregate. |
| Unfavorable buffer conditions (pH, ionic strength). | Empirically test a range of pH values and salt concentrations to find the optimal buffer for stability. | Electrostatic repulsion, which helps prevent aggregation, is highly dependent on pH and ionic strength. |
| Temperature-induced aggregation. | Store and handle the conjugate solution at the recommended temperature (often 4°C). Avoid repeated freeze-thaw cycles. | Temperature fluctuations can induce conformational changes that expose hydrophobic regions and lead to aggregation. |
Problem 3: Aberrant Results in Analytical Characterization (e.g., DLS, SEC-HPLC)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of large, polydisperse aggregates. | Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes before analysis to remove large, insoluble aggregates. | Large aggregates can interfere with the accurate measurement of smaller, soluble oligomers. |
| Non-specific interactions with the analytical column or cuvette. | For SEC-HPLC, adjust the mobile phase composition (e.g., increase salt concentration) to minimize secondary interactions. For DLS, ensure cuvettes are scrupulously clean. | Interactions with surfaces can induce aggregation or lead to inaccurate measurements. |
| Dynamic equilibrium between monomeric and oligomeric species. | Analyze the sample under various conditions (e.g., different concentrations, temperatures) to understand the dynamics of the system. | The aggregation state may not be static and can be influenced by the analytical conditions themselves. |
Data Presentation: Illustrative Quantitative Data
The following tables provide illustrative examples of how different experimental parameters can influence the aggregation of this compound conjugates. Note: These tables are based on general trends described in the literature and are meant for illustrative purposes, as specific values will vary depending on the exact TAT conjugate and experimental setup.
Table 1: Effect of pH on the Hydrodynamic Radius of a TAT-Protein Conjugate as Measured by Dynamic Light Scattering (DLS)
| pH | Average Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Observation |
| 4.0 | 15.2 | 0.15 | Monomeric/small oligomers |
| 5.5 | 25.8 | 0.28 | Increased presence of oligomers |
| 7.4 | 89.1 | 0.45 | Significant aggregation |
| 8.5 | 150.4 | 0.62 | Extensive aggregation |
Table 2: Influence of Salt (NaCl) Concentration on the Percentage of Soluble Aggregates of a TAT-Oligonucleotide Conjugate Determined by Size Exclusion Chromatography (SEC-HPLC)
| NaCl Concentration (mM) | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| 25 | 75 | 15 | 10 |
| 150 | 92 | 6 | 2 |
| 500 | 88 | 9 | 3 |
Table 3: Impact of Cargo Hydrophobicity on the Aggregation of TAT Conjugates
| Cargo | Cargo logP (calculated) | Average Aggregate Size (nm) by DLS |
| Hydrophilic Peptide | -3.5 | 22 |
| Moderately Hydrophobic Protein | -0.8 | 95 |
| Hydrophobic Small Molecule | 2.1 | 250 |
Experimental Protocols
Protocol 1: Characterization of TAT Conjugate Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the this compound conjugate in the desired buffer at a concentration range of 0.1-1.0 mg/mL.
-
Filter the buffer using a 0.22 µm syringe filter to remove any particulate matter.
-
Centrifuge the final conjugate solution at 10,000 x g for 10 minutes at 4°C to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Allow the sample to equilibrate at the set temperature for at least 5 minutes before measurement.
-
Select the appropriate laser wavelength and detector angle as per the instrument's specifications.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample.
-
Ensure that the count rate is within the optimal range for the instrument.
-
Collect data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Use the instrument's software to perform a cumulants analysis to obtain the average hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.
-
If multiple species are present, a distribution analysis (e.g., CONTIN algorithm) can be used to resolve the different size populations.
-
Protocol 2: Monitoring TAT Conjugate Fibrillization using the Thioflavin T (ThT) Assay
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter it through a 0.22 µm syringe filter. Store protected from light.
-
Prepare the this compound conjugate at the desired concentration in the aggregation buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the TAT conjugate solution to the desired final concentration.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Include control wells containing only the buffer and ThT (blank) and the monomeric peptide with ThT (initial reading).
-
-
Kinetic Measurement:
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals over the desired time course (e.g., every 15 minutes for 24-48 hours).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
The lag time, elongation rate, and final plateau of the sigmoidal curve provide information about the aggregation kinetics.
-
Protocol 3: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). The mobile phase should be filtered and degassed.[9]
-
Use a column with a pore size appropriate for the expected size range of the monomer and aggregates.
-
-
Sample Preparation:
-
Dissolve the TAT conjugate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove insoluble material.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample onto the column.
-
Run the separation under isocratic conditions at a constant flow rate.
-
Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger species elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.
-
Mandatory Visualizations
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shape effects of nanoparticles conjugated with cell-penetrating peptides (HIV Tat PTD) on CHO cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TAT-Mediated Protein Transduction
Welcome to the technical support center for TAT-mediated protein transduction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your TAT-mediated protein transduction experiments.
Problem 1: Low or No Transduction of TAT-Fusion Protein
Possible Cause 1.1: Inefficient TAT-Fusion Protein Purification
Purification of TAT-fusion proteins can be challenging due to their cationic nature, which can lead to nonspecific binding and aggregation.[1][2]
-
Solution:
-
Use Siliconized Tubes: To prevent protein loss due to nonspecific binding to plastic, use siliconized tubes for storage and handling.[1]
-
Optimize Purification Buffers: Adjusting buffer conditions can improve purity. For His-tagged TAT proteins, consider a step-gradient of imidazole (B134444) for elution and add beta-mercaptoethanol (up to 20 mM) to reduce disulfide bond formation.[3]
-
Consider Alternative Purification Methods: Affinity membrane separation has been shown to yield primarily monomeric forms of TAT, which may have different cellular uptake characteristics compared to polymeric forms produced by column chromatography.[2]
-
Possible Cause 1.2: Issues with TAT-Fusion Protein Conformation
The conformation of the fusion protein can impact transduction efficiency. While some studies suggest that denatured proteins may be more efficient, others indicate that soluble, correctly folded proteins are superior.[4]
-
Solution:
-
Assess Protein Solubility: Ensure your purified TAT-fusion protein is soluble in your delivery buffer. Aggregated protein will not efficiently transduce.
-
Evaluate Folding: If possible, perform functional assays to confirm that the cargo protein is correctly folded and active after fusion with TAT. The addition of the TAT peptide generally does not alter the native structure of the cargo protein.[5]
-
Possible Cause 1.3: Suboptimal Experimental Conditions
Several experimental parameters can significantly influence the efficiency of TAT-mediated transduction.
-
Solution:
-
Optimize Concentration: The concentration of the TAT-fusion protein is critical. A dose-response curve should be generated to determine the optimal concentration for your specific cell type and protein.[6]
-
Optimize Incubation Time and Temperature: Incubation times can range from a few hours to overnight (16-24 hours).[6][7] While transduction can occur at 4°C, efficiency is generally higher at 37°C.[8]
-
Serum in Media: The presence of serum can have variable effects. While it can sometimes interfere with cationic delivery reagents, in some cases, it has been shown to accelerate transduction kinetics.[8] It is advisable to test transduction in both serum-free and serum-containing media.
-
Possible Cause 1.4: Cell Type and Culture Conditions
TAT-mediated transduction efficiency is highly dependent on the cell type and its physiological state.[6]
-
Solution:
-
Evaluate Glycosaminoglycan (GAG) Expression: The initial interaction of TAT with the cell surface is mediated by electrostatic interactions with negatively charged GAGs, such as heparan sulfate (B86663).[6][9] Cells with low GAG expression may exhibit poor transduction.[6] Culture conditions can also affect GAG content.[6]
-
Cell Density and Confluency: Some studies suggest that transduction is more efficient in freshly seeded, sub-confluent cells, as confluent monolayers with well-established tight junctions can be less permeable.[4] However, other reports indicate that cell density may not significantly affect TAT endocytosis.[10]
-
Problem 2: TAT-Fusion Protein is Internalized but Trapped in Endosomes
A major hurdle in TAT-mediated delivery is the entrapment of the fusion protein in endosomes, leading to degradation and preventing it from reaching its intracellular target.[11]
-
Solution 2.1: Co-treatment with Endosomolytic Agents
-
Chloroquine (B1663885): This lysosomotropic agent can enhance the release of TAT-fusion proteins from endosomes.[12]
-
Fusogenic Peptides: Co-incubation with fusogenic peptides, such as the HA2 peptide from the influenza virus, can promote endosomal escape.[13][14] For example, co-treatment with dTat-HA2 has been shown to significantly increase the cytosolic delivery of Tat-Cre recombinase.[13]
-
-
Solution 2.2: Modifying the this compound
-
Dimeric TAT Analogues: Dimeric versions of TAT, such as dfTAT, have demonstrated enhanced endosomal escape efficiency.[7]
-
Hydrophobic Modification: Covalent linkage of a hydrophobic moiety, like palmitic acid, to the this compound can improve cellular uptake and may facilitate endosomal release by enhancing interaction with the membrane.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TAT-mediated protein transduction?
A1: The process begins with the cationic this compound interacting with negatively charged heparan sulfate proteoglycans on the cell surface.[6][17] This is followed by internalization, primarily through endocytosis, including macropinocytosis and caveolar endocytosis.[17][18] For the cargo to be effective, it must then escape the endosome and reach its subcellular target.[11][18]
Q2: Does the position of the this compound in the fusion protein matter?
A2: Studies have shown that the sequence orientation (N-terminus vs. C-terminus) and the relative location of the this compound have minimal effect on the transduction efficiency of the fusion protein.[5] This provides flexibility in the design of TAT-fusion constructs.
Q3: Can TAT-fusion proteins be used for in vivo delivery?
A3: Yes, TAT-mediated delivery has been demonstrated in animal models. Following intraperitoneal injection in mice, TAT-fusion proteins have been delivered to various tissues, including the heart, liver, spleen, and to a lesser extent, the lungs and skeletal muscle.[19]
Q4: How can I monitor the transduction efficiency of my TAT-fusion protein?
A4: A common method is to fuse TAT to a reporter protein, such as Green Fluorescent Protein (GFP), and then quantify the uptake using fluorescence microscopy or flow cytometry.[6] It is crucial to include a trypsinization step before analysis to remove any protein that is merely bound to the cell surface and not truly internalized.[6]
Q5: Are there any alternatives to the standard this compound?
A5: Yes, researchers have developed various strategies to improve upon the original this compound. These include:
-
Cyclic Peptides: A cyclic heptapeptide, cFΦR4, has shown higher delivery efficiency and better serum stability compared to the linear this compound.[20]
-
Hydrophobically Modified TAT: Adding a lipid component can enhance cellular uptake.[15][16]
-
TAT-like Peptides: Other cell-penetrating peptides (CPPs), such as Pep-1 and MPG, have also been developed for intracellular delivery.[21]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected transduction efficiencies and the impact of different optimization strategies.
| Strategy | Cell Line | Cargo | Fold Increase in Uptake/Activity | Reference |
| Palmitoylation of TAT | KB-3-1 (cervical cancer) | Doxorubicin | ~2-fold increase in intracellular accumulation | [16] |
| Co-treatment with dTat-HA2 | Reporter cells | Tat-Cre | >95% recombination vs. <5% without HA2 | [13] |
| Use of cFΦR4 vs. TAT | HeLa | GFP | 5.5-fold higher intracellular fluorescence | [20] |
| Bog Blueberry Anthocyanins | HeLa | Tat-SOD | Marked increase in enzymatic activity | [22] |
Experimental Protocols
Protocol 1: General TAT-Fusion Protein Transduction
-
Cell Seeding: Seed target cells in a suitable culture plate and allow them to adhere and reach 50-70% confluency.
-
Preparation of TAT-Fusion Protein: Dilute the purified TAT-fusion protein to the desired final concentration in serum-free or complete medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 to 10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the TAT-fusion protein.
-
Incubation Period: Incubate the cells for a predetermined time (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any remaining extracellular protein.
-
Trypsinization (for flow cytometry): To ensure that only internalized protein is measured, briefly treat the cells with trypsin to remove any surface-bound protein.[6]
-
Analysis: Proceed with your downstream analysis, such as fluorescence microscopy, flow cytometry, or functional assays.
Protocol 2: Enhancing Endosomal Escape with Chloroquine
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Chloroquine: Pre-incubate the cells with medium containing 100 µM chloroquine for 30 minutes at 37°C.[12]
-
Co-incubation: Remove the chloroquine-containing medium and add the medium containing the TAT-fusion protein (also with 100 µM chloroquine).
-
Proceed with steps 4-7 from Protocol 1.
Visualizations
References
- 1. Technical Challenges of HIV Tat Protein Purification | NIH Research Festival [researchfestival.nih.gov]
- 2. Selective isolation and purification of tat protein via affinity membrane separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the this compound orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A mini-review of TAT-MyoD fused proteins: state of the art and problems to solve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusion of HIV-1 Tat protein transduction domain to poly-lysine as a new DNA delivery tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two‐pore channels regulate Tat endolysosome escape and Tat‐mediated HIV‐1 LTR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancement of HIV-1 Tat fusion protein transduction efficiency by bog blueberry anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of TAT Peptide Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT peptide-based delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and improve the specificity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with this compound delivery?
A1: The main off-target effects of TAT peptides include:
-
Lack of Cell Specificity: TAT peptides can be internalized by nearly all cell types due to their interaction with ubiquitous negatively charged molecules on the cell surface, such as heparan sulfate (B86663) proteoglycans (HSPGs).[1][2][3] This can lead to the delivery of cargo to non-target cells and tissues, potentially causing unwanted side effects.
-
Cytotoxicity: At higher concentrations, TAT peptides can disrupt cell membranes and induce cytotoxicity.[4][5] The cationic nature of the peptide is a key factor in this toxicity.
-
Proteolytic Instability: TAT peptides are susceptible to degradation by proteases present in biological fluids like serum, which can reduce their in vivo half-life and efficacy.[6][7]
-
Interaction with Serum Proteins: TAT peptides can interact with serum proteins, which may lead to aggregation and altered biodistribution of the TAT-cargo complex.
Q2: How does the cargo influence the off-target effects of this compound delivery?
A2: The physicochemical properties of the cargo can significantly impact the behavior of the TAT-cargo complex. The size, charge, and hydrophobicity of the cargo can alter the uptake mechanism and efficiency.[8][9][10] For instance, large protein cargoes can shift the uptake mechanism towards endocytosis, which can lead to endosomal entrapment and require strategies to enhance endosomal escape.[11] The net charge of the cargo can also influence the overall uptake of the complex, with positively charged cargoes sometimes enhancing internalization.[8][9]
Q3: What are the main strategies to reduce the off-target effects of TAT peptides?
A3: Several strategies can be employed to minimize off-target effects:
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the this compound can shield its positive charge, reducing non-specific interactions and cytotoxicity, and increasing its stability and circulation time.[12]
-
Cyclization: Cyclizing the this compound can enhance its proteolytic stability and may improve its binding specificity.[13][14]
-
D-Amino Acid Substitution: Replacing L-amino acids with D-amino acids can make the peptide resistant to degradation by proteases.[6]
-
-
Addition of Targeting Ligands: Conjugating a targeting moiety (e.g., a peptide or antibody fragment that recognizes a specific cell surface receptor) to the TAT-cargo complex can enhance its accumulation in target cells.[15][16]
-
Activatable Cell-Penetrating Peptides (ACPPs): These are "smart" CPPs that are inactive until they reach the target tissue, where they are activated by specific stimuli like enzymes or pH changes.[15]
Q4: How can I assess the cytotoxicity of my TAT-cargo conjugate?
A4: Standard cytotoxicity assays such as the MTT assay and the LDH assay are commonly used. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating membrane disruption. Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in my cell cultures.
| Possible Cause | Troubleshooting Step |
| High concentration of TAT-cargo conjugate. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range. |
| Inherent toxicity of the cargo molecule. | Test the cytotoxicity of the cargo alone to distinguish it from the toxicity of the this compound. |
| Prolonged incubation time. | Optimize the incubation time. Shorter incubation periods may be sufficient for delivery without causing significant cell death. |
| Serum-free media conditions. | Some cell lines are more sensitive in serum-free media. If possible, perform the incubation in the presence of a low percentage of serum, but be aware that serum proteins can interact with the this compound. |
Issue 2: Low delivery efficiency to my target cells.
| Possible Cause | Troubleshooting Step |
| Proteolytic degradation of the this compound. | Assess the stability of your TAT-cargo conjugate in the culture medium or serum. Consider using stabilized TAT variants (e.g., with D-amino acids or cyclized). |
| Endosomal entrapment of the cargo. | If the uptake mechanism is endocytosis, the cargo may be trapped in endosomes.[11] Co-incubate with endosomolytic agents like chloroquine (B1663885) or use TAT variants with enhanced endosomal escape properties.[17] |
| Aggregation of the TAT-cargo complex. | Analyze the aggregation state of your conjugate using techniques like dynamic light scattering (DLS). Modify the formulation to improve solubility. |
| Low expression of heparan sulfate proteoglycans (HSPGs) on target cells. | Quantify HSPG expression on your target cells. If low, TAT-mediated delivery may be inefficient for that cell type.[1] |
Issue 3: High uptake in non-target cells.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the cationic this compound. | Modify the this compound with PEGylation to shield its charge. |
| Lack of a targeting moiety. | Conjugate a ligand that specifically binds to a receptor overexpressed on your target cells. |
| High concentration leading to non-specific uptake mechanisms. | Use the lowest effective concentration of your TAT-cargo conjugate. |
Quantitative Data Summary
Table 1: Comparison of Cytotoxicity of Different this compound Formulations
| Peptide Formulation | Cell Line | IC50 (µM) | Reference |
| TAT (unmodified) | HeLa | > 50 | [4] |
| TAT-Doxorubicin | KB-3-1 (drug-sensitive) | ~10 | [18] |
| C16-TAT-Doxorubicin | KB-3-1 (drug-sensitive) | ~5 | [18] |
| TAT (unmodified) | CHO | > 50 | [4] |
| TP10 | HeLa | ~25 | [4] |
Table 2: In Vitro Stability of Peptides in Human Serum
| Peptide | Half-life in Human Serum (hours) | Reference |
| Linear Peptide Control | < 1 | [19] |
| Cyclized Peptide | > 24 | [13] |
| D-amino acid substituted peptide | Significantly increased stability | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
TAT-cargo conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the TAT-cargo conjugate. Include untreated cells as a negative control and a vehicle control if the conjugate is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Cytotoxicity Assessment
This protocol is based on standard LDH assay kits.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
TAT-cargo conjugate
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Flow Cytometry for Quantifying Off-Target Binding
This protocol provides a general framework for assessing the binding of a fluorescently labeled TAT-cargo conjugate to target versus non-target cells.[8]
Materials:
-
Target and non-target cell lines
-
Fluorescently labeled TAT-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both target and non-target cells and wash them with cold PBS. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubation: Incubate the cells with varying concentrations of the fluorescently labeled TAT-cargo conjugate for a specific time (e.g., 1 hour) at 4°C to primarily assess binding without significant internalization. Include an unstained cell sample as a negative control.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS to remove any unbound conjugate.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Compare the mean fluorescence intensity of the target cells to that of the non-target cells to determine the specificity of binding.
Protocol 4: Peptide Stability Assay in Human Serum
This protocol is adapted from established methods for determining peptide stability in biological fluids.[19]
Materials:
-
TAT-cargo conjugate
-
Human serum
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubation: Mix the TAT-cargo conjugate with human serum to a final desired concentration and incubate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding TCA to the aliquot to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the half-life of the conjugate in serum.
Visualizations
Caption: Workflow for evaluating the off-target effects of TAT-cargo conjugates.
Caption: Signaling pathway initiated by this compound binding to cell surface HSPGs.
References
- 1. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric quantification of HIV-1 Tat protein in tat-transfected Jurkat T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Translocation of HIV this compound and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cationic this compound transduction domain enters cells by macropinocytosis. | Semantic Scholar [semanticscholar.org]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Heparin binding by the HIV-1 tat protein transduction domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Hurdles of Large Cargo Delivery with TAT Peptides: A Technical Resource
For researchers, scientists, and drug development professionals leveraging the cell-penetrating capabilities of the TAT peptide, its application for delivering large cargo molecules presents both immense opportunity and significant challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more effective and predictable outcomes.
Frequently Asked Questions (FAQs)
Q1: My TAT-conjugated protein shows low intracellular delivery efficiency. What are the potential causes?
A1: Low delivery efficiency of large TAT-cargo conjugates is a common issue and can be attributed to several factors:
-
Cargo Size and Bulk: Larger molecules can sterically hinder the this compound's interaction with the cell membrane, significantly reducing both cellular uptake and subsequent endosomal escape.[1] Direct translocation across the plasma membrane is particularly sensitive to the size of the cargo.[1]
-
Endosomal Entrapment: TAT-mediated entry primarily occurs through endocytosis, particularly macropinocytosis.[2][3] However, the escape of the cargo from the endosome into the cytoplasm is often inefficient, leading to the degradation of the cargo in lysosomes. This "endosomal escape problem" is a major bottleneck in TAT-mediated delivery.[3][4]
-
Proteolytic Instability: TAT peptides are susceptible to rapid degradation by proteases present in serum and within the cell.[5][6] This reduces the amount of intact conjugate available to enter cells.
-
Cargo Charge: The net charge of the cargo can influence the overall uptake of the TAT-cargo complex. Positively charged cargoes may enhance uptake, while neutral or negatively charged cargoes can diminish it.[7]
Q2: How does the size of my cargo impact TAT-mediated delivery?
A2: The size of the cargo is a critical determinant of delivery success. While TAT has been used to deliver proteins ranging from 30 kDa to over 120-150 kDa, efficiency tends to decrease with increasing size.[1] One study noted that the attachment of a 30 nm nanoparticle to TAT could block its membrane-translocating activity.[1] The mechanism of uptake can also be cargo-dependent; TAT fused to smaller peptide cargos (<50 amino acids) may enter cells more rapidly and in a membrane potential-dependent manner, whereas larger TAT fusion proteins are more likely to be taken up into cytoplasmic vesicles via endocytosis.[8]
Q3: I suspect my TAT-cargo is being degraded. How can I improve its stability?
A3: Enhancing the proteolytic stability of TAT-cargo conjugates is crucial for effective delivery. Here are some strategies:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the this compound can shield it from proteases, significantly increasing its half-life in biological fluids.[5][6][9]
-
Incorporation into Micelles or Nanoparticles: Encapsulating the TAT-cargo conjugate within micelles or nanoparticles can protect it from enzymatic degradation.[5][6][9]
-
Amino Acid Modifications: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids can make the peptide resistant to proteases.
Q4: Is the this compound immunogenic?
A4: While often described as having low immunogenicity, the this compound can elicit an immune response.[10][11][12] The immunogenicity can be influenced by the nature of the conjugated cargo and the route of administration. For instance, intramuscular and intradermal administration have been shown to be more immunogenic than mucosal administration.[11] For therapeutic applications requiring repeated administration, the potential for an anti-TAT immune response should be considered.
Q5: How can I improve the endosomal escape of my TAT-conjugated cargo?
A5: Facilitating endosomal escape is key to improving the cytosolic delivery of TAT-cargo. Consider these approaches:
-
Fusogenic Peptides: Co-administration or conjugation with pH-sensitive fusogenic peptides (e.g., from the influenza virus hemagglutinin) can promote the disruption of the endosomal membrane as the pH drops during endosome maturation.
-
Modified TAT Peptides: Dimeric or multimeric versions of the this compound, such as dfTAT, have been shown to have significantly enhanced endosomal escape properties.[1][13] These branched structures can induce leaky fusion of late endosomal membranes.[14]
-
Endosomolytic Agents: Co-treatment with agents like chloroquine (B1663885) can disrupt endosomes, but their use is often limited by cytotoxicity.[15]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low cellular uptake of TAT-cargo | Large cargo size inhibiting uptake. | - If possible, use a smaller, functional domain of the protein cargo.- Increase the concentration of the TAT-cargo conjugate during incubation.- Optimize incubation time; for large cargos, longer incubation times (e.g., 16-24 hours) may be necessary.[1] |
| Negative or neutral charge of the cargo. | - If feasible, modify the cargo to increase its net positive charge.[7] | |
| Proteolytic degradation of the this compound. | - Synthesize the TAT-cargo conjugate with protective modifications like PEGylation.[6][9]- Perform experiments in serum-free media to reduce protease activity. | |
| Punctate intracellular fluorescence (cargo trapped in endosomes) | Inefficient endosomal escape. | - Co-incubate with a fusogenic peptide or an endosomolytic agent (use with caution due to toxicity).- Utilize an enhanced this compound, such as a dimeric version (dfTAT).[1][14]- Conjugate the cargo to a CPP known for better endosomal escape, though this moves away from TAT. |
| High cell toxicity | High concentration of TAT-cargo conjugate. | - Perform a dose-response curve to determine the optimal concentration with minimal toxicity.- The cargo itself may be toxic; assess the toxicity of the unconjugated cargo. |
| Toxicity of the CPP itself. | - While TAT is generally considered to have low toxicity, some cell types may be more sensitive. Compare with other CPPs if toxicity is a persistent issue. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Standardize cell density, passage number, and media composition.- Ensure consistent incubation times and temperatures. |
| Degradation of the TAT-cargo stock solution. | - Aliquot and store the conjugate at -80°C to avoid repeated freeze-thaw cycles.- Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
Table 1: Proteolytic Stability of this compound Formulations
This table summarizes the half-life of the this compound (TATp) in the presence of the protease trypsin, demonstrating the stabilizing effects of conjugation and formulation.
| TAT Formulation | Half-life (t½) in minutes | Fold Increase in Stability (approx.) |
| Free TATp | ~ 3.5[5][6][9] | 1x |
| TATp-PEG-PE Conjugate | ~ 10[5][6][9] | 3x |
| TATp in Micelles (TATp-Mic) | ~ 430[5][6][9] | 123x |
Data adapted from Grunwald et al., 2009.[5]
Key Experimental Protocols
Protocol 1: Quantification of TAT-Cargo Cellular Uptake by Flow Cytometry
This protocol provides a method to quantify the amount of fluorescently labeled TAT-cargo conjugate internalized by cells.
Materials:
-
Fluorescently labeled TAT-cargo (e.g., with FITC, TMR, or Alexa Fluor dyes)
-
Target cells in suspension or adherent cells detached with a non-enzymatic solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for removing non-internalized, membrane-bound conjugate)
-
Flow cytometer
Procedure:
-
Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Incubation: Replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled TAT-cargo. Incubate for the desired time (e.g., 1-4 hours) at 37°C. Include a control of untreated cells.
-
Washing: Aspirate the medium and wash the cells three times with cold PBS to remove excess conjugate.
-
Removal of Membrane-Bound Conjugate: Incubate the cells with Trypsin-EDTA for 3-5 minutes at 37°C. This step is crucial to ensure that only internalized conjugate is measured. Neutralize the trypsin with serum-containing medium and pellet the cells by centrifugation.
-
Resuspension: Wash the cell pellet once with PBS and then resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized TAT-cargo.
Protocol 2: Assessing Endosomal Escape using a Split-GFP Complementation Assay
This assay provides a quantitative measure of the cytosolic delivery of a TAT-conjugated cargo.
Materials:
-
Cells stably expressing the large fragment of GFP (GFP1-10)
-
This compound conjugated to the small fragment of GFP (GFP11) and the cargo of interest (TAT-Cargo-GFP11)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture the GFP1-10 expressing cells in a suitable format (e.g., 96-well plate) until they reach the desired confluency.
-
Treatment: Add the TAT-Cargo-GFP11 conjugate to the cells at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for internalization and endosomal escape.
-
Signal Detection: When the TAT-Cargo-GFP11 escapes the endosome and enters the cytosol, the GFP11 fragment will complement the GFP1-10 fragment, reconstituting a functional, fluorescent GFP protein.
-
Quantification: Measure the GFP fluorescence using a fluorescence microscope or a plate reader. The intensity of the GFP signal is directly proportional to the amount of cargo that has successfully reached the cytoplasm.
Visualizations
Caption: TAT-mediated cargo uptake and intracellular fate.
Caption: Troubleshooting logic for low TAT-cargo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking in and busting out: cell-penetrating peptides and the endosomal escape problem: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. This compound and its conjugates: proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent mode of uptake and bioavailability of TAT-containing proteins and peptides in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Effects of different routes of administration on the immunogenicity of the Tat protein and a Tat-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient cell delivery mediated by lipid-specific endosomal escape of supercharged branched peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
TAT Peptides Clinical Applications: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the clinical application of TAT (Trans-Activator of Transcription) peptides.
Frequently Asked Questions (FAQs)
Q1: What are TAT peptides and what is their primary function? A1: TAT peptides are short, positively charged sequences, most commonly derived from the HIV-1 TAT protein (sequence GRKKRRQRRRPQ).[1] They are a class of Cell-Penetrating Peptides (CPPs) renowned for their ability to traverse cellular membranes.[1] This unique property allows them to be used as vectors to deliver a wide range of molecular cargoes (such as proteins, nucleic acids, and nanoparticles) into cells, which would otherwise be membrane-impermeable.[1][2][3]
Q2: What is the mechanism of cellular entry for TAT peptides? A2: The precise mechanism is still under investigation and appears to be dependent on the cargo, cell type, and experimental conditions.[1][3] It is generally accepted that the initial step involves an electrostatic interaction between the cationic peptide and negatively charged components on the cell surface, like heparan sulfate (B86663) proteoglycans.[4][5] Following this, internalization can occur through multiple pathways, including direct translocation across the plasma membrane or, more commonly, via various forms of endocytosis such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.[2][3][6]
Q3: Are TAT peptides cytotoxic? A3: TAT peptides are generally considered to have low toxicity and are well-tolerated at typical experimental concentrations.[1][7] However, excessive concentrations may lead to non-specific effects or toxicity.[8] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and application.[8][9]
Q4: Can TAT peptides deliver any type of cargo? A4: TAT peptides are versatile and can deliver a wide variety of cargoes.[1] However, the size, charge, and physicochemical properties of the cargo can significantly impact delivery efficiency.[1][2] Very large cargoes (>30 kDa) may alter the uptake mechanism, often favoring macropinocytosis.[2] The efficiency of delivery can be unpredictable and must be empirically determined for each new TAT-cargo conjugate.[10]
Q5: Is the delivery efficiency of TAT peptides the same for all cell types? A5: No, the efficiency of cellular uptake can vary significantly between different cell types.[1] This variability is partly due to differences in the expression of cell surface molecules, such as glycosaminoglycans (GAGs), which facilitate the initial binding of the TAT peptide.[4] Therefore, results from one cell line may not be directly translatable to another.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
References
- 1. lifetein.com [lifetein.com]
- 2. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating TAT Peptide Delivery: A Technical Guide to Optimizing Concentration and Ensuring Cell Viability
Technical Support Center
Welcome to the technical support center for optimizing the use of TAT (Trans-activator of transcription) cell-penetrating peptides (CPPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maximizing TAT peptide delivery efficiency while maintaining optimal cell health. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for TAT peptides?
A1: The optimal concentration of this compound is highly dependent on the cell type, the nature of the cargo being delivered, and the specific experimental goals. A common starting point for in vitro experiments is in the low micromolar range, typically between 1-10 µM.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system, balancing delivery efficiency with cell viability.
Q2: How does incubation time affect this compound transduction and cell viability?
A2: Incubation time is a critical parameter that directly influences both the efficiency of cargo delivery and the potential for cytotoxicity. Shorter incubation times (e.g., 30 minutes to 2 hours) are often sufficient for cellular uptake and can minimize toxicity.[2] Longer incubation periods may increase the total amount of internalized peptide and cargo but also elevate the risk of adverse effects on cell viability.[3] Optimization of incubation time for your specific cell line and cargo is recommended. A time-course experiment will help identify the shortest time required for effective delivery.
Q3: Can the presence of serum in the culture medium affect this compound performance?
A3: Yes, the presence of serum can impact the efficiency of this compound-mediated delivery. Serum proteins can interact with the cationic this compound, potentially leading to aggregation or reduced availability of the peptide to interact with the cell membrane. Some studies suggest that performing transductions in serum-free or low-serum media can enhance uptake.[4] However, this can also affect cell health. It is advisable to test both serum-containing and serum-free conditions to determine the optimal approach for your experiment.
Q4: Why am I observing low delivery efficiency of my TAT-cargo conjugate?
A4: Low delivery efficiency is a common issue and can stem from several factors. One of the primary challenges is the "endosomal escape problem," where the TAT-cargo conjugate is successfully internalized by endocytosis but remains trapped within endosomes, preventing it from reaching its cytosolic or nuclear target.[4][5][6] The physicochemical properties of the cargo, such as size, charge, and hydrophobicity, can also significantly influence uptake.[7] Additionally, variations in cell culture conditions, such as cell density and media composition, can impact endocytic uptake.[4]
Q5: My cells are showing signs of toxicity after treatment with this compound. What can I do to mitigate this?
A5: this compound-induced cytotoxicity is a significant concern, especially at higher concentrations.[1][7] Toxicity can manifest as reduced cell viability, apoptosis, or changes in inflammatory responses.[8] To mitigate cytotoxicity, consider the following:
-
Perform a dose-response curve: Identify the lowest effective concentration of the this compound.
-
Reduce incubation time: Use the shortest incubation period that allows for sufficient cargo delivery.
-
Assess peptide purity: Impurities from peptide synthesis can contribute to toxicity.
-
Use a control: Always include a "this compound only" control to distinguish the effects of the peptide from the cargo.
-
Consider alternative CPPs: If toxicity remains an issue, exploring other cell-penetrating peptides with lower toxicity profiles, such as Penetratin or Transportan, may be beneficial.[7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Cell Viability / High Cytotoxicity | - Peptide concentration is too high.- Prolonged incubation time.- Impure peptide stock.- Inherent sensitivity of the cell line. | - Perform a dose-response experiment to determine the IC50 and optimal working concentration.- Optimize and shorten the incubation period.- Verify peptide purity via HPLC/MS.- Include a "this compound alone" control to assess baseline toxicity.- Consider using a less toxic CPP.[7][9] |
| Poor Cargo Delivery Efficiency | - Inefficient endosomal escape.[4][6]- Suboptimal peptide-to-cargo ratio.- Interference from serum proteins.- Inappropriate experimental conditions (e.g., temperature, media).[4] | - Co-treat with endosomolytic agents (use with caution).- Modify the this compound to enhance endosomal escape (e.g., dfTAT).[5]- Optimize the conjugation chemistry and ratio of peptide to cargo.- Test transduction in serum-free or low-serum media.[4]- Ensure incubation is performed at 37°C, as uptake is temperature-dependent.[4] |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (density, passage number).- Peptide degradation due to improper storage or handling.- Batch-to-batch variation in peptide synthesis. | - Standardize cell seeding density and use cells within a consistent passage number range.- Aliquot peptide stocks and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[10]- Validate each new batch of peptide to ensure consistent activity.[10] |
| Precipitation of Peptide in Solution | - Poor peptide solubility in the chosen solvent.- Interaction with components in the culture medium. | - Review the peptide's certificate of analysis for solubility information.[11]- Test different sterile, biocompatible solvents (e.g., water, PBS, DMSO) for dissolution.[11][12]- Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Comparative Cytotoxicity of Cell-Penetrating Peptides
| Cell-Penetrating Peptide | Mean EC50 (µM) | Relative Toxicity |
| TAT | >100 (alone), 67 (with cargo) | Low to Moderate |
| Polyarginine | 10 | High |
| Antennapedia | 17 | Moderate |
| Transportan | 6 | High |
Data adapted from a comparative study on rhodamine-labeled CPPs. EC50 values can vary significantly based on cell type and experimental conditions.[9]
Table 2: Factors Influencing this compound Uptake
| Parameter | Effect on Uptake | Reference |
| Temperature | Uptake is significantly lower at 25°C compared to 37°C. | [4] |
| Serum | Serum in growth media can hinder TMR-TAT uptake. | [4] |
| Glucose | Glucose in the incubation media stimulates endocytic uptake. | [4] |
| Cell Dissociation Method | Can contribute to variations in uptake. | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the concentration range of this compound that is non-toxic to a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of the this compound in a sterile, appropriate solvent (e.g., sterile water or PBS). Create a series of dilutions of the this compound in serum-free or complete medium to achieve final concentrations ranging from, for example, 0.5 µM to 50 µM.
-
Treatment: Remove the culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only as a negative control (100% viability).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 2, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against peptide concentration to determine the concentration at which viability is not significantly affected.[13]
Protocol 2: Assessing TAT-Mediated Cargo Delivery by Fluorescence Microscopy
This protocol provides a method to visualize the intracellular delivery of a fluorescently labeled cargo.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Complex Formation: If delivering a cargo, pre-incubate the this compound with the fluorescently labeled cargo (e.g., a fluorescent protein or labeled oligonucleotide) in serum-free medium for 15-30 minutes at room temperature to allow for complex formation.
-
Treatment: Wash the cells once with PBS. Add the TAT-cargo complex (at the predetermined optimal, non-toxic concentration) to the cells.
-
Incubation: Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove any extracellular peptide-cargo complexes.
-
Fixation and Staining (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
To visualize the nucleus, stain with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope, capturing images in the channels corresponding to the fluorescent cargo and the nuclear stain.
Visualizations
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking in and busting out: cell-penetrating peptides and the endosomal escape problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 8. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Stability of TAT Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo degradation of TAT (Trans-Activator of Transcription) peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my TAT-conjugated therapeutic showing high efficacy in vitro but poor performance in vivo?
This is a common issue that often points to the rapid degradation and clearance of the TAT peptide in a biological system. In vitro, the environment is controlled and lacks the complex enzymatic machinery and clearance mechanisms present in vivo.[1] Unmodified TAT peptides are highly susceptible to proteolysis by serum endo- and exopeptidases due to their arginine- and lysine-rich sequence, leading to a very short plasma half-life, sometimes only a few minutes.[2][3] This rapid degradation prevents the TAT-cargo from reaching its target tissue or cells in sufficient concentration to elicit a therapeutic effect.
Q2: What are the primary mechanisms of this compound degradation in vivo?
The primary mechanism of this compound degradation in vivo is enzymatic proteolysis. The peptide is rich in basic amino acids (arginine and lysine), making it a prime substrate for trypsin-like serine proteases.[4] These enzymes cleave the peptide bonds at the carboxyl side of these basic residues, leading to the fragmentation of the peptide and loss of its cell-penetrating ability.[2] Additionally, TAT peptides can be cleared from circulation via renal filtration due to their small size.
Q3: What are the common cleavage sites in the standard this compound sequence (YGRKKRRQRRR)?
The standard this compound sequence has multiple potential cleavage sites for trypsin-like proteases. Cleavage has been observed to occur at the carboxyl terminus, resulting in the release of an Arg-Arg (RR) dimer as a main initial fragmentation product.[2][5] The multiple arginine and lysine (B10760008) residues throughout the sequence represent numerous potential sites for enzymatic attack.[2]
Troubleshooting Guide: Enhancing this compound Stability
If you are experiencing issues with the in vivo stability of your this compound, consider the following troubleshooting strategies.
Issue: Rapid Degradation of the this compound
Solution 1: Chemical Modifications
-
D-Amino Acid Substitution: Replace the naturally occurring L-amino acids with their D-enantiomers. Most proteases are stereospecific and cannot recognize or cleave peptide bonds involving D-amino acids, significantly increasing the peptide's resistance to degradation and extending its half-life.[6][7][8][9]
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can block the action of exopeptidases that cleave peptides from their ends.[1]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less flexible and masking cleavage sites from proteases.[10][11]
Solution 2: Conjugation to Larger Moieties
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound increases its hydrodynamic size.[12][13] This "shielding" effect protects the peptide from enzymatic degradation and reduces renal clearance, thereby prolonging its circulation time.[12][13][14]
-
Conjugation to Proteins: Fusing the this compound to a larger, more stable protein, such as albumin or an antibody fragment (e.g., Fc), can dramatically increase its in vivo half-life.[1]
Solution 3: Formulation Strategies
-
Liposomal Encapsulation: Encapsulating the this compound or TAT-cargo conjugate within liposomes can protect it from proteolytic enzymes in the bloodstream.[2][15][16] The liposome (B1194612) acts as a carrier, releasing the peptide at the target site.
-
Nanoparticle Formulation: Similar to liposomes, formulating the this compound with nanoparticles can provide a protective shell against enzymatic degradation and improve its pharmacokinetic profile.
Quantitative Data on this compound Stabilization
The following table summarizes the reported half-lives of TAT peptides with various modifications, providing a comparative overview of the efficacy of different stabilization strategies.
| Modification Strategy | Peptide/Formulation | Half-life (in vitro/in vivo) | Reference |
| Unmodified | Free TATp | ~3.5 minutes (in human plasma) | [2][3] |
| PEGylation | TATp-PEG-PE conjugate | ~10 minutes (in human plasma) | [2][3] |
| Micelle Formulation | TATp-PEG-PE in PEG-PE micelles | >400 minutes (in human plasma) | [2][3] |
| Dimerization & Fluorophore Conjugation | T-Tat-N-dimer | 56.9 ± 7.6 minutes (in vitro) | [17] |
| Cyclization | cGFP-TAT | Significantly increased tumor retention over 4 hours compared to linear form | [10] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method to assess the stability of a this compound derivative in serum or plasma.
Materials:
-
Test this compound stock solution (e.g., 1 mg/mL in a suitable solvent like sterile water or PBS).
-
Human or animal serum/plasma (commercially available).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).
-
Centrifuge.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Pre-warm an aliquot of serum or plasma to 37°C.
-
Spike the serum/plasma with the test this compound to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Immediately add the aliquot to an equal volume of cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide fragments and remaining intact peptide.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).[1]
Protocol 2: Synthesis of D-Amino Acid Substituted TAT Peptides
This protocol provides a general overview of synthesizing a this compound with D-amino acids using solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin.
-
Fmoc-protected D-amino acids (e.g., Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Lys(Boc)-OH, etc.).
-
Coupling reagents (e.g., HBTU, HATU).
-
Base (e.g., DIPEA).
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF).
-
Solvents (DMF, DCM, MeOH).
-
Cleavage cocktail (e.g., TFA/TIS/water).
-
Cold diethyl ether.
-
Lyophilizer.
Procedure:
-
Swell the rink amide resin in DMF in a solid-phase synthesis vessel.
-
Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Coupling: Activate the first C-terminal Fmoc-protected D-amino acid with the coupling reagent and base in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Wash the resin.
-
Repeat the deprotection and coupling steps for each subsequent D-amino acid in the TAT sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether. The crude peptide is then typically purified by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.[11]
Protocol 3: Preparation of TAT-Liposomes
This protocol describes a general method for preparing TAT-modified liposomes.
Materials:
-
Lipids (e.g., egg phosphatidylcholine, cholesterol).
-
TAT-peptide conjugated to a lipid anchor (e.g., TATp-PEG-PE).
-
Hydration buffer (e.g., PBS, pH 7.4).
-
Extruder with polycarbonate filters (e.g., 200 nm pore size).
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the TATp-PEG-PE conjugate in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and vortex or sonicate to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, repeatedly pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 200 nm) using a mini-extruder.
-
The resulting TAT-liposome suspension can be used for in vitro or in vivo experiments. Characterize the liposomes for size, zeta potential, and peptide conjugation efficiency.[2][15]
Visualizations
Caption: Enzymatic degradation pathway of TAT peptides in vivo.
Caption: Experimental workflow for developing stabilized TAT peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Conjugates: Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 12. bachem.com [bachem.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pnas.org [pnas.org]
- 16. This compound on the surface of liposomes affords their efficient intracellular delivery even at low temperature and in the presence of metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
Technical Support Center: Enhancing TAT Peptide Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT (Trans-Activator of Transcription) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems related to TAT peptide solubility.
Problem 1: Lyophilized this compound powder does not dissolve in aqueous buffers (e.g., water, PBS).
-
Potential Cause: The pH of the aqueous buffer is close to the isoelectric point (pI) of the this compound, minimizing its net charge and thus its solubility. TAT peptides are rich in basic amino acids like arginine and lysine, giving them a high pI.[1][2]
-
Recommended Solution:
-
Acidify the Solvent: Since TAT peptides are basic, they are more soluble in acidic conditions.[1][3] Attempt to dissolve the peptide in a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in sterile water.[3]
-
Stepwise Dissolution: First, dissolve the peptide in a small amount of the acidic solution. Once dissolved, you can gradually add your desired buffer (e.g., PBS) while monitoring for any signs of precipitation.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[4]
-
Problem 2: this compound precipitates out of solution after initial dissolution or during storage.
-
Potential Cause:
-
Change in pH: The pH of the solution may have shifted towards the pI of the peptide.
-
Aggregation: TAT peptides, particularly at high concentrations, can be prone to aggregation.[5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation and precipitation.
-
-
Recommended Solution:
-
Verify and Adjust pH: Ensure the pH of your peptide solution is well below the pI of the this compound.
-
Lower Concentration: Prepare a more dilute stock solution.
-
Add Aggregation Inhibitors: For arginine-rich peptides like TAT, the addition of 50-100 mM L-arginine to the buffer can help to suppress aggregation.[6][7][8][9]
-
Proper Storage: Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Problem 3: The this compound is conjugated to a hydrophobic molecule, leading to poor aqueous solubility.
-
Potential Cause: The hydrophobic nature of the conjugate dominates its solubility profile.
-
Recommended Solution:
-
Use of Co-solvents: Dissolve the hydrophobic peptide conjugate in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[3]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can significantly increase its hydrophilicity and solubility.[10][11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving a standard this compound (e.g., YGRKKRRQRRR)?
A1: For a standard, unmodified this compound, the recommended initial solvent is sterile, distilled water. If solubility is limited, a dilute acidic solution like 0.1% aqueous acetic acid is the next best choice due to the peptide's basic nature.
Q2: How does the counter-ion (e.g., TFA, acetate (B1210297), HCl) affect this compound solubility?
A2: The counter-ion can influence the physicochemical properties of the peptide, including its solubility.[14] While trifluoroacetate (B77799) (TFA) is a common counter-ion from peptide synthesis and purification, it can sometimes negatively impact solubility and may have undesired effects in biological assays.[15] In some cases, exchanging TFA for acetate or hydrochloride (HCl) can improve solubility.[14][16] For instance, the HCl salt of the antimicrobial peptide SET-M33 showed a tenfold higher water solubility (100 mg/mL) compared to its TFA salt (10 mg/mL).[16]
Q3: Can I use sonication or heating to dissolve my this compound?
A3: Yes, but with caution. Gentle sonication in a water bath can be effective in breaking up small aggregates.[4] Gentle warming (e.g., to 37°C) can also aid dissolution, but prolonged or excessive heating should be avoided as it can lead to peptide degradation.[17]
Q4: What is PEGylation and how can it improve this compound solubility?
A4: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide.[18][19] PEG is a hydrophilic polymer, and its attachment to a peptide increases the overall hydrophilicity and hydrodynamic radius of the molecule.[10][12] This "hydrophilic shield" can significantly enhance the aqueous solubility of the peptide, especially for hydrophobic this compound conjugates.[10]
Experimental Protocols
Protocol 1: Standard Dissolution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Initial Solvent Addition: Add a small amount of sterile, distilled water to the vial.
-
Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide.
-
Acidification (if necessary): If the peptide does not fully dissolve, add a small volume of 0.1% acetic acid and mix gently.
-
Buffer Addition: Once the peptide is dissolved, slowly add your desired experimental buffer to reach the final concentration.
-
Sterile Filtration: If required for your application, filter the final peptide solution through a 0.22 µm filter.
Protocol 2: Dissolution of Hydrophobic this compound Conjugates using a Co-solvent
-
Equilibrate: Bring the lyophilized hydrophobic this compound conjugate to room temperature.
-
Organic Solvent Dissolution: Add a minimal volume of sterile DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Gently vortex until the peptide is completely dissolved. The solution should be clear.
-
Aqueous Dilution: While vigorously stirring your aqueous buffer, slowly add the peptide-DMSO/DMF stock solution dropwise to achieve the desired final concentration.
-
Final Concentration Check: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for DMSO in cell culture).
Protocol 3: N-terminal PEGylation of this compound for Enhanced Solubility
This protocol describes a general method for N-terminal PEGylation using reductive amination with a PEG-aldehyde reagent.
-
Peptide Dissolution: Dissolve the this compound in a reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0) to a final concentration of 1-5 mg/mL.[18]
-
PEG-Aldehyde Preparation: Prepare a stock solution of methoxy-PEG-aldehyde (mPEG-ALD) in the reaction buffer.
-
Reaction Initiation: Add the mPEG-ALD solution to the peptide solution to achieve a 5- to 20-fold molar excess of PEG over the peptide.[18]
-
Reductive Amination: Add sodium cyanoborohydride (NaCNBH₃) to the reaction mixture to a final concentration of 20-50 mM.[18]
-
Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle stirring.[18]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 7.4).
-
Purification: Purify the PEGylated this compound using size-exclusion or ion-exchange chromatography to remove unreacted PEG and peptide.
-
Characterization: Confirm the successful PEGylation and purity of the final product using techniques such as SDS-PAGE and mass spectrometry.
Data Presentation
Table 1: Influence of pH on Peptide Solubility
| pH of Solvent | Net Charge of a Basic Peptide (like TAT) | Expected Solubility |
| Acidic (< pI) | Positive | High |
| Neutral (≈ pI) | Near Zero | Low |
| Basic (> pI) | Negative | Moderate to High |
Table 2: Common Solvents for TAT Peptides
| Solvent | Peptide Type | Notes |
| Sterile Water | Standard, unmodified TAT | Good starting point. |
| 0.1% Acetic Acid | Standard, unmodified TAT | Use if solubility in water is limited. |
| PBS (pH 7.4) | Standard, unmodified TAT | May have lower solubility than in acidic solutions. |
| DMSO/DMF | Hydrophobic TAT conjugates | Use as an initial solvent, then dilute into aqueous buffer. |
Visualizations
Caption: A workflow for troubleshooting this compound solubility.
Caption: Workflow for N-terminal PEGylation of this compound.
References
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 15. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 16. benchchem.com [benchchem.com]
- 17. polarispeptides.com [polarispeptides.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating the Challenges of TAT Peptide Delivery in Difficult-to-Transfect Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool for delivering a wide range of cargo molecules—from small molecules and peptides to large proteins and nucleic acids—into mammalian cells. Its ability to traverse the cell membrane makes it particularly valuable for "difficult-to-transfect" cells, such as primary neurons, immune cells, and stem cells, which are often resistant to traditional transfection methods.
However, the efficiency of TAT-mediated delivery can be influenced by numerous factors, leading to variability and challenges in experimental reproducibility. This technical support center provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help researchers optimize their TAT peptide delivery experiments and overcome common hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound delivery systems.
FAQs
-
Q1: What is the mechanism of this compound uptake? A1: The primary mechanism of this compound and its cargo uptake is through endocytosis.[1][2][3] This can involve several pathways, including clathrin-mediated endocytosis, caveolae-dependent endocytosis, and macropinocytosis.[4] Direct translocation across the plasma membrane has also been proposed but is generally considered a minor pathway, especially for larger cargo.[2][4]
-
Q2: Why am I observing low delivery efficiency in my difficult-to-transfect cells? A2: Low delivery efficiency in cell types like primary neurons, T-cells, or macrophages can be attributed to several factors:
-
Low Endocytic Activity: Some primary cells have inherently lower rates of endocytosis compared to immortalized cell lines.
-
Cell Surface Glycosaminoglycans (GAGs): this compound initially interacts with negatively charged GAGs, such as heparan sulfate, on the cell surface.[5] The expression levels of these GAGs can vary significantly between cell types, affecting the initial binding and subsequent uptake.
-
Endosomal Entrapment: A major bottleneck for TAT-mediated delivery is the entrapment of the cargo within endosomes.[6] If the TAT-cargo conjugate cannot efficiently escape the endosome, it will be trafficked to lysosomes for degradation.
-
Proteolytic Degradation: TAT peptides can be susceptible to degradation by extracellular and intracellular proteases, reducing the amount of intact peptide available for cell penetration.[7][8]
-
-
Q3: How can I improve the endosomal escape of my TAT-cargo? A3: Enhancing endosomal escape is critical for successful delivery of cargo to the cytoplasm or nucleus. Strategies include:
-
Co-administration with Endosomolytic Agents: Chemicals like chloroquine (B1663885) or sucrose (B13894) can be used to disrupt endosomal membranes and facilitate the release of cargo.[9][10][11] Chloroquine, a lysosomotropic agent, works by inhibiting the acidification of endosomes, which can lead to osmotic swelling and rupture.[9][10]
-
Modified TAT Peptides: Using modified TAT peptides, such as dimeric fluorescent TAT (dfTAT) or branched TAT (BTAT), has been shown to improve endosomal escape and overall delivery efficiency.[12][13]
-
Fusogenic Peptides: Co-delivering or conjugating fusogenic peptides, such as the HA2 peptide from the influenza virus, can promote membrane fusion and endosomal escape in a pH-dependent manner.[6]
-
-
Q4: I'm observing significant cytotoxicity with my TAT-cargo. What can I do? A4: Cytotoxicity can arise from the this compound itself, the cargo, or the combination of the two. To mitigate this:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of your TAT-cargo that provides efficient delivery with minimal toxicity.
-
Reduce Incubation Time: Shorter incubation times can reduce cytotoxicity while still allowing for sufficient uptake.[14][15]
-
Purity of the Conjugate: Ensure that your TAT-cargo conjugate is highly pure and free of any toxic contaminants from the synthesis or conjugation process.
-
Serum Starvation: While sometimes used to enhance uptake, prolonged serum starvation can stress cells and increase susceptibility to toxicity. Optimize serum conditions during incubation.[15]
-
-
Q5: How does the size and nature of the cargo affect TAT-mediated delivery? A5: The properties of the cargo are a critical determinant of delivery success. Larger cargo molecules may be more challenging to deliver efficiently and are more likely to be trapped in endosomes. The charge of the cargo can also influence the overall charge of the TAT-cargo complex, which can affect its interaction with the cell membrane.
Quantitative Data on this compound Delivery Efficiency
The efficiency of this compound-mediated delivery can vary significantly depending on the cell type. The following table summarizes reported delivery efficiencies in some common difficult-to-transfect cell lines.
| Cell Type | Cargo | Delivery Efficiency | Reference |
| Primary Cortical Neurons | Protein | Variable, dependent on culture conditions | N/A |
| Jurkat (T-cell line) | Fluorescently-tagged TAT | Uptake observed within minutes at 37°C | [1] |
| HeLa | Plasmid DNA (pGFP) | ~0.7% (linear TAT), ~45.9% (branched TAT) | [12] |
| CHO (Chinese Hamster Ovary) | Protein | Lower than HeLa cells | [16] |
| C2C12 (Mouse Myoblasts) | TAT-Cre Protein | ~100% of cells showed uptake | [17] |
Note: This table provides a general overview. Efficiency is highly dependent on the specific experimental conditions, including cargo, concentration, and incubation time.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible experiments.
Protocol 1: TAT-Protein Conjugation using NHS-Ester Chemistry
This protocol describes the conjugation of a this compound containing a reactive group to a protein with accessible primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester crosslinker.[18][19][20][21]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound with a reactive group (e.g., C-terminal cysteine for maleimide (B117702) chemistry or an amine for NHS-ester chemistry)
-
NHS-ester crosslinker (e.g., SMCC for creating a maleimide-reactive protein)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Crosslinker Activation of Protein (if necessary):
-
Dissolve the NHS-ester crosslinker (e.g., SMCC) in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to this compound:
-
If using a maleimide-activated protein, add the this compound with a C-terminal cysteine at a 1.5 to 5-fold molar excess to the activated protein.
-
If conjugating an amine-containing this compound directly via an NHS ester, follow steps 2 and 3 with the this compound as the substrate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the TAT-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and byproducts.
-
Characterize the conjugate by SDS-PAGE and, if possible, mass spectrometry to confirm conjugation and assess purity.
-
Protocol 2: Optimizing TAT-Cargo Delivery into Difficult-to-Transfect Cells
This protocol provides a general framework for optimizing the delivery of a TAT-cargo conjugate into a target cell line.
Materials:
-
Difficult-to-transfect cells (e.g., primary neurons, T-cells)
-
Purified TAT-cargo conjugate
-
Complete cell culture medium
-
Serum-free medium (optional)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the target cells in an appropriate culture vessel (e.g., 96-well plate for initial optimization) at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Optimization of TAT-Cargo Concentration:
-
Prepare a series of dilutions of the TAT-cargo conjugate in cell culture medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Replace the existing medium with the medium containing the different concentrations of the TAT-cargo.
-
Incubate for a fixed period (e.g., 2 hours) at 37°C.
-
Wash the cells three times with PBS to remove extracellular conjugate.
-
Assess cargo delivery and cell viability using appropriate assays (e.g., fluorescence microscopy for a fluorescent cargo, Western blot for a protein cargo, MTT assay for viability).
-
-
Optimization of Incubation Time:
-
Using the optimal concentration determined in the previous step, incubate the cells with the TAT-cargo for different durations (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Wash the cells and assess cargo delivery and cell viability.
-
-
Effect of Serum:
-
Compare the delivery efficiency when the TAT-cargo is added in complete medium versus serum-free medium. In some cases, serum proteins can interfere with this compound uptake.
-
Protocol 3: Chloroquine-based Endosomal Escape Assay
This protocol uses the endosomolytic agent chloroquine to assess the extent of endosomal entrapment of your TAT-cargo. An increase in the biological activity or cytoplasmic localization of the cargo in the presence of chloroquine suggests that endosomal escape is a limiting factor.[9][10][11][22]
Materials:
-
Cells treated with the optimal concentration and incubation time of TAT-cargo.
-
Chloroquine solution (e.g., 10 mM stock in water).
-
Cell culture medium.
Procedure:
-
Cell Treatment:
-
Treat the cells with your TAT-cargo as determined by your optimization experiments.
-
-
Chloroquine Co-treatment or Post-treatment:
-
Co-treatment: Add chloroquine to the medium along with the TAT-cargo at a final concentration of 50-100 µM.
-
Post-treatment: After the TAT-cargo incubation, replace the medium with fresh medium containing 50-100 µM chloroquine and incubate for an additional 1-2 hours.
-
-
Wash and Assay:
-
Wash the cells thoroughly with PBS.
-
Assess the delivery and functional effect of your cargo. A significant increase in the signal (e.g., reporter gene expression, cytoplasmic fluorescence) in the chloroquine-treated cells compared to the untreated control indicates that endosomal escape was enhanced.
-
Visualizing the Pathway: From Cell Surface to Cytosol
The following diagrams illustrate the key steps and relationships in this compound-mediated delivery.
Caption: A generalized workflow for experiments involving TAT-cargo delivery.
Caption: The intracellular trafficking pathway of TAT-cargo conjugates.
By understanding the underlying mechanisms and potential pitfalls of this compound delivery, and by systematically optimizing experimental parameters, researchers can harness the full potential of this technology to explore cellular processes and develop novel therapeutics for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular vesicles production and proteomic cargo varies with incubation time and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Chloroquine and cytosolic galectins affect endosomal escape of antise" by Ekta Pandey and Ed Harris [digitalcommons.unl.edu]
- 12. A branched TAT cell-penetrating peptide as a novel delivery carrier for the efficient gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing TAT Peptide-Mediated Nuclear Localization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the TAT peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modifying the this compound to enhance the nuclear localization of cargo molecules.
Frequently Asked Questions (FAQs)
Q1: My TAT-cargo conjugate shows low nuclear accumulation. What are the common reasons for this?
A1: Several factors can contribute to inefficient nuclear delivery of your TAT-cargo conjugate:
-
Proteolytic Instability: The basic amino acid sequence of the this compound makes it susceptible to degradation by proteases present in the circulation or within the cell cytoplasm.[1]
-
Inefficient Endosomal Escape: While TAT can facilitate cellular uptake, the cargo may become trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching the nucleus.
-
Suboptimal Cargo Size or Properties: The size, charge, and other physicochemical properties of your cargo can influence the overall uptake and trafficking of the conjugate. For instance, with nanoparticles, sizes of 50 nm or smaller are more efficient for nuclear targeting.[2][3][4][5]
-
Cell Type Variability: The efficiency of TAT-mediated delivery can vary significantly between different cell types.[4]
-
Silenced Nuclear Import Pathway: In the cellular environment, the classical importin-dependent nuclear import pathway of the native this compound can be silenced.[2][6][7]
Q2: How can I improve the nuclear delivery of my TAT-conjugated cargo?
A2: Several modification strategies can be employed to enhance nuclear localization:
-
Addition of an Auxiliary Nuclear Localization Signal (NLS): Fusing a classical NLS, such as the SV40 large T-antigen NLS (PKKKRKV), to your TAT-cargo construct can significantly boost nuclear import.[8][9][10][11][12] This can lead to a dramatic increase in the desired nuclear activity, such as gene expression.
-
Amino Acid Substitution: Modifying the TAT sequence itself can restore classical nuclear import pathways. For example, replacing the C-terminal "RRR" motif with "GGG" has been shown to re-engage the importin-α/β pathway.[2][6][7]
-
Enhancing Proteolytic Stability: To prevent degradation, consider synthesizing your this compound with D-amino acids instead of L-amino acids, which makes the peptide resistant to proteases.[13][14][15] Other strategies include peptide cyclization and PEGylation for steric shielding.[13]
-
Hydrophobic Modification: The addition of a hydrophobic moiety, such as palmitic acid, to the this compound can enhance its cellular uptake.[12]
Q3: What is the proposed mechanism for this compound nuclear import?
A3: The mechanism of TAT-mediated nuclear import is complex and has been a subject of debate. Some studies suggest that TAT can mediate nuclear import through an unconventional pathway that is independent of the classical importin-α/β machinery and does not require ATP.[5][16][17][18] However, other research indicates that in the cellular environment, this classical pathway is silenced and that modifications to the TAT sequence are necessary to restore it.[2][6][7] It is also proposed that passive diffusion may be the dominant mechanism for the unmodified this compound in live cells. The pathway can also be influenced by the nature of the cargo being delivered.
Troubleshooting Guides
Problem 1: Low transfection efficiency with a TAT-plasmid DNA complex.
| Possible Cause | Troubleshooting Step |
| Poor nuclear delivery of the plasmid DNA. | Solution: Incorporate an additional NLS into your delivery system. Studies have shown that adding an NLS can enhance the transfection efficacy of TAT-based vectors significantly. For example, the inclusion of an NLS in a TAT/DNA complex resulted in an approximately 200-fold increase in luciferase reporter gene expression.[8][9][10][11][12] |
| Cytotoxicity of the TAT-plasmid complex. | Solution: Optimize the ratio of this compound to plasmid DNA. High concentrations of TAT can sometimes be cytotoxic. Perform a dose-response experiment to find the optimal non-toxic concentration for your specific cell line. |
Problem 2: Confocal microscopy shows my fluorescently labeled TAT-cargo is stuck in perinuclear vesicles.
| Possible Cause | Troubleshooting Step |
| Inefficient endosomal escape. | Solution 1: Co-administer an endosomolytic agent. Peptides like GALA or KALA can be used to facilitate endosomal escape.[19] Solution 2: Modify the this compound with a pH-sensitive fusogenic peptide that promotes endosomal membrane disruption in the acidic environment of the endosome. |
| The cargo is too large for efficient nuclear pore complex transit. | Solution: If using nanoparticles, ensure their diameter is 50 nm or smaller for efficient nuclear entry.[2][3][4][5] For protein cargo, consider potential aggregation and optimize buffer conditions to maintain a monomeric state. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on modifying TAT peptides to enhance nuclear localization.
Table 1: Effect of Adding an Auxiliary NLS on Gene Expression
| Modification | Reporter System | Cell Lines | Fold Increase in Expression (vs. TAT alone) | Reference |
| TAT-PV/DNA | Luciferase | HeLa, Cos7 | ~200 | [8][9][10][11][12] |
| TAT/DNA/HMGB1 | Luciferase | HeLa, Cos7 | Enhanced nuclear accumulation observed | [8][9][10] |
| TAT/plasmid/NLS | β-glucuronidase | Dunaliella salina | 269 | [20][21] |
Table 2: Impact of Amino Acid Substitution on Nuclear Accumulation
| Original Sequence | Modified Sequence | Method | Observation | Reference |
| 47YGRKKRRQRRR57 | 47YGRKKRRQGGG57 | Fluorescence-based assays | Restores importin α/β-dependent nuclear import in live cells. | [2][6][7] |
| Arginine residues in the basic domain | Alanine substitution | In vivo localization | ~2-fold decrease in nuclear accumulation per substitution. | [17] |
Key Experimental Protocols
Protocol 1: Quantification of Nuclear Localization using Confocal Microscopy
This protocol provides a general workflow for quantifying the nuclear accumulation of a fluorescently labeled TAT-cargo conjugate.
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Allow cells to adhere overnight.
-
Incubate cells with the fluorescently labeled TAT-cargo conjugate at the desired concentration and for various time points.
-
Include a negative control (e.g., cargo without TAT) and a positive control (e.g., a known nuclear-localizing protein).
-
-
Sample Preparation for Imaging:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets.
-
Stain the nuclei with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst.
-
Wash the cells again with PBS and mount the coverslips.
-
-
Confocal Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and emission filters for your fluorophore and the nuclear stain.
-
Capture Z-stacks to ensure the entire nucleus is imaged.
-
Use consistent imaging settings (laser power, gain, pinhole size) across all samples for accurate comparison.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in the nucleus and the cytoplasm.
-
Define the nuclear region of interest (ROI) based on the DAPI or Hoechst signal.
-
Define the whole-cell ROI. The cytoplasmic ROI can be determined by subtracting the nuclear ROI from the whole-cell ROI.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio or the percentage of total cellular fluorescence within the nucleus.
-
Protocol 2: Luciferase Reporter Assay for Quantifying Gene Delivery
This protocol is for assessing the efficiency of TAT-mediated delivery of a plasmid encoding a luciferase reporter gene.
-
Cell Transfection:
-
Plate cells in a multi-well plate and allow them to reach the desired confluency.
-
Prepare the TAT-plasmid DNA complexes at various ratios.
-
Incubate the cells with the complexes for a specified period (e.g., 4-6 hours).
-
Remove the transfection medium and replace it with fresh complete medium.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add a passive lysis buffer to each well.
-
Incubate at room temperature with gentle rocking for 15 minutes to ensure complete lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate or tubes.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed.
-
-
Data Normalization:
-
To account for variations in cell number and transfection efficiency, it is recommended to co-transfect a second reporter plasmid (e.g., Renilla luciferase) as an internal control (Dual-Luciferase® Reporter Assay System).
-
Alternatively, normalize the luciferase activity to the total protein concentration in the cell lysate, determined by a protein assay such as the BCA assay.
-
Visualizations
References
- 1. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of this compound Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HIV-1 Tat nuclear localization sequence confers novel nuclear import properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of this compound Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced nuclear import and transfection efficiency of this compound-based gene delivery systems modified by additional nuclear localization signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the nuclear localization of fluorescently tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantifying the nuclear localization of fluorescently tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of basic and nonbasic amino acid substitutions on transport induced by simian virus 40 T-antigen synthetic peptide nuclear transport signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Coevolution of Nuclear and Nucleolar Localization Signals inside the Basic Domain of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle delivery of Tat synergizes with classical latency reversal agents to express HIV antigen targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Nuclear localization signal peptides enhance genetic transformation of Dunaliella salina - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAT Peptide-Mediated Delivery in Primary Cells
Welcome to the technical support center for TAT peptide applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of TAT cell-penetrating peptides (CPPs) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in primary cells?
A1: The cellular entry of TAT peptides is primarily initiated by an electrostatic interaction between the positively charged peptide (rich in arginine and lysine) and negatively charged cell surface molecules, particularly heparan sulfate (B86663) proteoglycans (GAGs).[1][2][3] Following this binding, internalization occurs predominantly through an energy-dependent process of endocytosis.[3][4] Studies suggest this is often a lipid-raft-dependent but clathrin-independent pathway.[5] At higher concentrations, direct translocation across the plasma membrane may also occur.[3]
Q2: Why is this compound performance variable across different primary cell types?
A2: The efficiency of TAT-mediated delivery can differ significantly between primary cell types and even within the same cell type under different conditions.[1][6] This variability is largely attributed to differences in the expression levels of cell surface GAGs, which are essential for the initial binding of the this compound.[1] For example, TAT-GFP fusion proteins show significant delivery into primary astrocytes but not into neurons within the same co-culture, a difference that correlates with cellular GAG content.[1] Cell phenotype and culture conditions (e.g., presence of serum, cell density) can alter GAG expression and thus affect transduction efficiency.[1][7]
Q3: What are the typical concentrations for TAT-cargo conjugates in primary cell experiments?
A3: Optimal concentration is a balance between maximizing uptake and minimizing cytotoxicity and needs to be determined empirically for each primary cell type and cargo. However, concentrations in the low micromolar range are common. Studies have used concentrations from 500 nM up to 100 µM.[4][5] For sensitive primary cells, it is advisable to start with lower concentrations (e.g., 1-10 µM) and titrate upwards.[8] High concentrations (>100 µM) of TAT have been shown to increase toxicity.[5]
Q4: How stable are TAT peptides in cell culture media?
A4: TAT peptides, being rich in basic amino acids, are susceptible to degradation by proteases present in serum-containing media and secreted by cells.[9][10] The C-terminal arginine residues are common cleavage sites.[11] This proteolytic degradation can significantly reduce the effective concentration of the peptide and limit its uptake efficiency.[9][10] Studies have shown that TAT peptides are stable for at least one hour in PBS, but their stability in complex media with serum is lower.[12]
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments with primary cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cargo Delivery | 1. Low GAG Expression: The target primary cells may have low levels of heparan sulfate proteoglycans on their surface.[1] 2. Proteolytic Degradation: The this compound is being degraded by proteases in the culture medium.[9] 3. Suboptimal Incubation Conditions: Temperature, incubation time, or media composition may not be optimal.[4][13] 4. Ineffective Cargo Conjugation: The cargo may interfere with TAT's function or the linkage may be unstable. | 1. Enhance GAG Expression: Modulate culture conditions. For example, NGF treatment enhances GAG expression and TAT uptake in PC12 cells.[1] Test different media formulations. 2. Protect the Peptide: Use serum-free media during incubation if possible.[1] Alternatively, modify the this compound by adding steric shielding (e.g., PEGylation)[10] or by synthesizing it with protease-resistant D-amino acids.[9][11] 3. Optimize Protocol: Ensure incubation is performed at 37°C, as uptake is an energy-dependent process and is inhibited at lower temperatures.[4][13] Optimize incubation time (typically 1-4 hours).[1][5] 4. Re-evaluate Conjugation Strategy: Ensure the cargo is covalently and stably linked to the this compound.[14] Consider different linker chemistries. |
| High Cell Death or Cytotoxicity | 1. High TAT Concentration: The concentration of the TAT-cargo conjugate is too high for the specific primary cell type.[5] 2. Cargo-Dependent Toxicity: The cargo itself may be toxic, and its toxicity is enhanced by intracellular delivery.[15] 3. Membrane Disruption: At high concentrations, TAT can disrupt the cell membrane.[7] | 1. Titrate Concentration: Perform a dose-response curve to find the optimal concentration that balances delivery with cell viability. Start with concentrations as low as 1 µM.[5][8] 2. Assess Components Separately: Test the toxicity of the unconjugated this compound and the free cargo molecule independently to identify the source of toxicity. 3. Reduce Incubation Time: Shorten the exposure of the cells to the TAT-cargo conjugate.[7] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in Cell Culture: Small changes in cell culture parameters can have a cumulative effect on TAT uptake.[13] 2. Cell Health and Confluency: Differences in cell viability, passage number, or confluency at the time of the experiment can affect results.[7][16] 3. Peptide Quality and Stability: Batch-to-batch variation or degradation of the peptide stock can lead to inconsistencies. | 1. Standardize Culture Protocol: Strictly control parameters such as media composition, serum concentration, temperature, and cell dissociation methods.[13] 2. Maintain Consistent Cell State: Use cells within a defined passage number range. Ensure cells are healthy (>90% viability) and at a consistent confluency (e.g., 70-80%) for each experiment.[16] 3. Quality Control: Use high-purity, sequence-verified peptides. Aliquot peptide stocks upon receipt and store them properly to avoid repeated freeze-thaw cycles. |
Data Summary Tables
Table 1: Comparative Cytotoxicity of Cell-Penetrating Peptides (CPPs)
| CPP | Mean EC50 (µM) - Unconjugated | Mean EC50 (µM) - Peptide Conjugated |
| TAT | >100 | 67 |
| Antennapedia | 17 | 21 |
| Transportan | 6 | 5 |
| Polyarginine | 10 | 12 |
| Data adapted from a study comparing CPP toxicity across HeLa, A549, and CHO cell lines. EC50 represents the concentration at which 50% of maximal toxicity is observed. Lower values indicate higher toxicity.[5] |
Table 2: Impact of Modifications and Culture Conditions on this compound Uptake
| Strategy / Condition | Effect on Uptake | Fold Increase (Approx.) | Cell Type(s) | Reference |
| Palmitoylation (C16) | Enhanced Uptake | ~6x vs. unmodified TAT-cargo | MCF-7 | [17] |
| Optimized Culture Protocol | Enhanced Uptake | ~13x vs. worst-case protocol | HeLa | [13] |
| Incubation at 25°C vs. 37°C | Reduced Uptake | ~1.9x less at 25°C | HeLa | [13] |
| Trypsin Treatment (removes GAGs) | Reduced Uptake | Significant decrease | PC12, Astrocytes | [1] |
Key Experimental Protocols
Protocol 1: General TAT-Cargo Delivery to Primary Cells
-
Cell Preparation: Plate primary cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%). Ensure cells are healthy and growing optimally.[16]
-
Preparation of TAT-Cargo: Dilute the TAT-cargo conjugate to the desired final concentration in serum-free or complete culture medium. Note: The presence of serum can reduce efficiency due to protease activity and binding of the peptide to serum proteins.[1][9]
-
Incubation: Aspirate the existing culture medium from the cells. Wash gently with sterile PBS. Add the medium containing the TAT-cargo conjugate to the cells.
-
Transduction: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 1-4 hours).[1] This incubation time should be optimized for your specific cells and cargo.
-
Washing: After incubation, aspirate the TAT-cargo solution. Wash the cells thoroughly 2-3 times with sterile PBS to remove any peptide that is surface-bound but not internalized.
-
Analysis: The cells are now ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy, Western blot, or functional assays).
Protocol 2: Quantification of TAT-Mediated Uptake by Flow Cytometry
This protocol assumes the cargo is fluorescently labeled (e.g., GFP, FITC).
-
Perform Delivery: Follow the steps outlined in Protocol 1.
-
Cell Dissociation: After the final wash, detach the cells using a gentle, non-enzymatic cell dissociation solution or brief trypsin treatment. Note: Prolonged trypsinization can strip cell surface GAGs and affect membrane integrity.[1] Neutralize trypsin with complete medium if used.
-
Cell Preparation for FACS: Transfer the cell suspension to FACS tubes. Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend in 300-500 µL of cold FACS buffer (e.g., PBS with 1% BSA).
-
Controls: Prepare the following controls:
-
Unlabeled Cells: To set the baseline autofluorescence.
-
Cells + Unconjugated Fluorophore: To measure background signal from the free label.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Measure the geometric mean fluorescence intensity (MFI) in the appropriate channel.
-
Data Analysis: Calculate the increase in MFI of the TAT-cargo treated cells compared to the control cells to quantify uptake efficiency.[1]
Visual Diagrams
Caption: Workflow of this compound uptake into a primary cell.
Caption: A logical guide for troubleshooting poor TAT delivery.
References
- 1. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. Cell-penetrating this compound in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 17. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Quantifying Intracellular Delivery of TAT-Cargo
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic and research molecules into living cells is a pivotal challenge. The HIV-1 Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool for traversing the cell membrane and delivering a wide array of cargo molecules. This guide provides a comprehensive comparison of methods to quantify the intracellular delivery of TAT-cargo, alongside alternative delivery systems, supported by experimental data and detailed protocols.
Comparing the Arsenal: Methods for Quantifying Intracellular Delivery
The choice of quantification method is critical for accurately assessing the efficiency of TAT-mediated delivery. The ideal technique depends on the nature of the cargo, the research question, and available instrumentation. Here, we compare three widely used methods: Fluorescence Microscopy, Flow Cytometry, and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Principle | Advantages | Disadvantages | Typical Cargo |
| Fluorescence Microscopy | Visualization of fluorescently-labeled cargo within cells. | Provides spatial information on subcellular localization. Enables single-cell analysis. | Lower throughput. Quantification can be complex and prone to bias. | Fluorescent proteins (e.g., GFP), fluorescently-labeled peptides, drugs, or nanoparticles. |
| Flow Cytometry | Measures the fluorescence intensity of individual cells in a population. | High-throughput analysis of a large number of cells. Provides statistically robust quantitative data. | Does not provide information on the subcellular localization of the cargo. Requires cell suspension. | Fluorescently-labeled proteins, peptides, or nanoparticles. |
| ELISA | Immuno-enzymatic detection of a specific cargo protein in cell lysates. | High sensitivity and specificity. Can quantify non-fluorescent cargo. | Requires cell lysis, losing spatial information. Can be labor-intensive. | Proteins, peptides. |
Head-to-Head: TAT-Cargo vs. Alternative Delivery Systems
While TAT peptide is a popular choice for intracellular delivery, several alternative methods exist. Here, we compare the efficiency of TAT-mediated delivery with two common alternatives: Liposomes and Electroporation.
| Delivery System | Cargo | Cell Type | Delivery Efficiency | Cytotoxicity | Reference |
| TAT-conjugated Lyophilisomes | Albumin-based microcapsules | HeLa | ~59% of cells with internalized cargo after 4h | Not specified | [1] |
| Unmodified Lyophilisomes | Albumin-based microcapsules | HeLa | Almost no internalization | Not specified | [1] |
| Electroporation (Neon Transfection System) | RNP complex | Jurkat | >75% genome modification | >75% viability | [2] |
| Lipofectamine | Plasmid DNA | Jurkat | ~20% transfection efficiency | Lower viability compared to electroporation | [3] |
Note: Direct comparison of efficiency across different studies can be challenging due to variations in cargo, cell lines, and experimental conditions. The data presented here is for illustrative purposes. For instance, one study showed that TAT-conjugated liposomes significantly enhanced cellular uptake in HeLa cells compared to unmodified liposomes[1]. Another study demonstrated high electroporation efficiency in Jurkat cells, a cell line known to be difficult to transfect[2][3].
Visualizing the Process: Pathways and Workflows
To better understand the mechanisms and experimental procedures involved in quantifying TAT-cargo delivery, we provide the following diagrams created using the DOT language.
Figure 1: Simplified signaling pathway of TAT-cargo cellular uptake.
Figure 2: Experimental workflows for quantifying intracellular TAT-cargo.
Figure 3: Decision tree for selecting a quantification method.
Detailed Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. The following are detailed protocols for the key quantification methods discussed.
Protocol 1: Quantification of Intracellular TAT-Cargo using Flow Cytometry
Objective: To quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled TAT-cargo.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Fluorescently labeled TAT-cargo
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
96-well U-bottom plates or FACS tubes
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
For suspension cells, culture to the desired density.
-
-
Incubation with TAT-Cargo:
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the desired concentration of fluorescently labeled TAT-cargo diluted in serum-free medium to the cells.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the TAT-cargo solution and wash the cells three times with ice-cold PBS to remove any unbound cargo.
-
-
Cell Detachment (for adherent cells):
-
Add Trypsin-EDTA to the wells and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer the cell suspension to FACS tubes or a 96-well U-bottom plate.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200-500 µL of cold PBS or FACS buffer (PBS with 1-2% FBS).
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the geometric mean fluorescence intensity (MFI) of the gated population for each sample.
-
Compare the MFI of treated cells to that of untreated control cells to quantify the uptake.
-
Protocol 2: Quantification of Intracellular TAT-Cargo using Fluorescence Microscopy
Objective: To visualize and quantify the intracellular localization of a fluorescently labeled TAT-cargo.
Materials:
-
Cells of interest
-
Fluorescently labeled TAT-cargo
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips at a low to medium density to allow for clear visualization of individual cells.
-
-
Incubation with TAT-Cargo:
-
Follow the same incubation procedure as described in the Flow Cytometry protocol (Protocol 1, Step 2).
-
-
Washing:
-
Follow the same washing procedure as described in the Flow Cytometry protocol (Protocol 1, Step 3).
-
-
Fixation and Permeabilization:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst stain diluted in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope.
-
Use appropriate laser lines and emission filters for your fluorophores.
-
Acquire Z-stacks to confirm the intracellular localization of the cargo.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within defined regions of interest (e.g., whole cell, cytoplasm, nucleus).
-
Measure the integrated density or mean fluorescence intensity of the cargo signal.
-
Normalize the cargo signal to a cellular marker or cell area if necessary.
-
Protocol 3: Quantification of Intracellular TAT-Cargo using ELISA
Objective: To quantify the amount of a specific TAT-cargo protein in cell lysates.
Materials:
-
Cells of interest
-
TAT-cargo protein
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
ELISA kit specific for the cargo protein
-
Microplate reader
Procedure:
-
Cell Seeding and Incubation:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to the desired confluency.
-
Incubate the cells with the TAT-cargo protein as described in the Flow Cytometry protocol (Protocol 1, Step 2).
-
-
Washing:
-
Follow the same washing procedure as described in the Flow Cytometry protocol (Protocol 1, Step 3).
-
-
Cell Lysis:
-
Aspirate the final PBS wash and add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes, scraping the cells if necessary.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay. This is crucial for normalizing the ELISA results.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cargo protein.
-
This typically involves coating a microplate with a capture antibody, adding the cell lysates, followed by a detection antibody, and a substrate for signal generation.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Generate a standard curve using known concentrations of the cargo protein.
-
Calculate the concentration of the cargo protein in each cell lysate based on the standard curve.
-
Normalize the cargo protein concentration to the total protein concentration of the lysate to account for variations in cell number.
-
By providing a clear comparison of quantification methods and alternative delivery systems, along with detailed protocols and visual aids, this guide aims to equip researchers with the necessary tools to effectively design, execute, and interpret experiments involving the intracellular delivery of TAT-cargo.
References
A Researcher's Guide to Quantifying TAT-Mediated Protein Delivery
For researchers, scientists, and drug development professionals navigating the complexities of intracellular protein delivery, the accurate measurement of TAT-mediated transduction is paramount. This guide provides a comparative overview of common assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD), a short, basic peptide sequence that facilitates the cellular uptake of macromolecules. This property has been widely exploited to deliver a variety of cargo, including proteins, into cells. However, quantifying the efficiency of this delivery is not always straightforward. This guide explores and compares several widely used assays for this purpose.
Comparative Analysis of Key Assays
The choice of assay for measuring TAT-mediated protein delivery depends on several factors, including the nature of the protein cargo, the desired endpoint (e.g., total uptake vs. cytosolic delivery), and the available laboratory equipment. Below is a summary of common techniques with their respective advantages and disadvantages.
| Assay | Principle | Pros | Cons | Typical Quantitative Readout |
| Flow Cytometry | Measures the fluorescence of individual cells after incubation with a fluorescently labeled TAT-fusion protein.[1][2][3] | - High-throughput- Provides quantitative data on a per-cell basis- Can distinguish between cell populations | - Indirectly measures uptake (relies on fluorescence)- Cannot distinguish between endosomally trapped and cytosolic protein- Potential for artifacts from surface-bound protein | Mean Fluorescence Intensity (MFI)[1][2] |
| Western Blotting | Detects the presence and size of the internalized TAT-fusion protein in cell lysates using specific antibodies.[4][5][6] | - Direct detection of the full-length protein- Provides information on protein integrity- Relatively straightforward to perform | - Lower throughput than flow cytometry- Semi-quantitative without proper controls and normalization- Does not provide single-cell resolution | Band intensity relative to a loading control |
| Confocal Microscopy | Visualizes the subcellular localization of fluorescently labeled TAT-fusion proteins.[4][5] | - Provides spatial information on protein localization (e.g., cytoplasm vs. nucleus vs. endosomes)- Can be used for live-cell imaging | - Generally qualitative or semi-quantitative- Lower throughput- Requires specialized equipment | Co-localization analysis with organelle markers |
| β-Lactamase Assay | A functional assay where TAT is fused to β-lactamase. Delivery into the cytosol is detected by the cleavage of a FRET-based substrate (CCF2/AM) that changes fluorescence emission.[7] | - Specifically measures cytosolic delivery of a functional enzyme- High signal-to-noise ratio | - Requires fusion of the protein of interest to β-lactamase- The fusion partner might influence delivery efficiency | Ratio of blue to green fluorescence[7] |
Experimental Protocols
Flow Cytometry for Quantifying Cellular Uptake
This protocol is adapted from methods used to quantify the intracellular delivery of fluorescently labeled cargo.[1]
Materials:
-
HeLa cells (or other adherent cell line)
-
24-well tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Fluorescently labeled TAT-fusion protein (e.g., TAT-GFP)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[1]
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Replace the cell culture medium with serum-free medium.
-
Add the fluorescently labeled TAT-fusion protein to the cells at the desired final concentration.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove surface-bound protein.
-
Detach the cells using trypsin-EDTA.[1]
-
Neutralize trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in PBS.
-
Analyze the cells using a flow cytometer to measure the mean intracellular fluorescence intensity.[1] Include an untreated control to set the baseline fluorescence.
-
Workflow for quantifying TAT-protein delivery by flow cytometry.
Western Blotting for Detecting Internalized Protein
This protocol outlines the detection of internalized TAT-fusion proteins from cell lysates.[4][5]
Materials:
-
Jurkat cells (or other cell line)
-
Cell culture medium
-
TAT-fusion protein
-
Trypsin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the fusion protein or TAT tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Incubate Jurkat cells with the TAT-fusion protein at 37°C for 2-4 hours.[4]
-
Removal of Surface-Bound Protein: Treat cells with trypsin to remove any non-internalized, surface-bound protein.[4]
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Resolve equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Workflow for detecting internalized TAT-protein by Western blot.
Signaling Pathways and Uptake Mechanisms
The precise mechanism of TAT-PTD entry into cells is still a subject of debate, with evidence supporting both direct translocation across the plasma membrane and endocytic pathways.[8][9] The involvement of negatively charged glycosaminoglycans (GAGs), such as heparan sulfate, on the cell surface is widely recognized as an initial step in the interaction.[2][10]
Proposed mechanisms of TAT-mediated protein uptake.
Conclusion
The selection of an appropriate assay is critical for the reliable quantification of TAT-mediated protein delivery. For high-throughput screening and quantitative comparisons of uptake efficiency across different conditions, flow cytometry is a powerful tool. Western blotting provides a direct and robust method for confirming the internalization of the full-length protein. Confocal microscopy is invaluable for understanding the subcellular fate of the delivered protein. For studies where cytosolic delivery of a functional protein is the primary endpoint, functional assays such as the β-lactamase assay are the gold standard. By understanding the principles, advantages, and limitations of each method, researchers can design experiments that yield clear and accurate insights into the efficacy of TAT-mediated protein delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of TAT-Delivered Cargo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for delivering a wide range of biologically active molecules, or "cargo," into cells. Its ability to traverse the cell membrane makes it an attractive vector for therapeutic proteins, peptides, and nucleic acids. However, successful delivery is only the first step; validating that the delivered cargo retains its biological function within the complex intracellular environment is critical.
This guide provides a comprehensive comparison of established methods to validate the bioactivity of TAT-delivered cargo. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize experimental workflows and signaling pathways to aid in the design and interpretation of your experiments.
Comparing Bioactivity Validation Assays
The choice of assay to validate the bioactivity of a TAT-delivered cargo is entirely dependent on the nature of the cargo itself. The following table summarizes common assays for different classes of cargo, providing a comparative overview of their principles, applications, and throughput.
| Assay Type | Cargo Type | Principle | Throughput |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) | Cytotoxic Proteins, Pro-apoptotic Peptides | Measures the metabolic activity of cells, which correlates with cell viability. A decrease in viability indicates the cytotoxic effect of the delivered cargo. | High |
| Enzyme Activity Assays (e.g., Caspase-3/7 Assay) | Pro-apoptotic Proteins (e.g., TAT-Bax) | Measures the activity of specific enzymes that are activated or inhibited by the delivered cargo. For example, increased caspase activity indicates the induction of apoptosis. | Medium to High |
| Reporter Gene Assays (e.g., Luciferase, β-galactosidase) | Transcription Factors, Recombinases (e.g., TAT-Cre) | Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a specific promoter or genetic element responsive to the delivered cargo. | High |
| Protein-Protein Interaction Assays | Peptides that disrupt or promote protein interactions | Measures the interaction between two or more proteins, which is modulated by the delivered peptide cargo. | Low to Medium |
| Functional Assays Specific to Cargo | Various (e.g., Kinases, Phosphatases) | Measures a specific biological function of the delivered cargo, such as phosphorylation of a substrate for a kinase. | Variable |
Experimental Protocols for Key Bioactivity Assays
Here, we provide detailed protocols for three common assays used to validate the bioactivity of TAT-delivered cargo.
Caspase-3/7 Activity Assay for Pro-Apoptotic Cargo
This protocol is designed to measure the induction of apoptosis by a TAT-delivered pro-apoptotic protein, such as TAT-Bax or TAT-caspase-3.
Materials:
-
Cells seeded in a 96-well plate
-
TAT-fusion protein (e.g., TAT-Bax) and control TAT peptide
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of the TAT-fusion protein and a negative control (e.g., this compound alone or untreated cells) for the desired time (e.g., 6-24 hours). Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the results to the negative control. An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.
Luciferase Reporter Assay for TAT-Cre Recombinase Activity
This protocol validates the functional activity of TAT-delivered Cre recombinase in a reporter cell line containing a LoxP-flanked stop codon upstream of a luciferase gene.
Materials:
-
Reporter cell line (e.g., LoxP-STOP-LoxP-Luciferase) seeded in a 24-well plate
-
TAT-Cre fusion protein and control this compound
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Seeding: Seed reporter cells at a density of 5 x 10^4 cells/well in a 24-well plate and incubate overnight.
-
Treatment: Treat cells with varying concentrations of TAT-Cre and a negative control (this compound alone or untreated cells) for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add 100 µL of lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.
-
Lysate Collection: Transfer the cell lysate from each well to a microcentrifuge tube and centrifuge at 12,000 x g for 2 minutes at 4°C.
-
Luciferase Assay: Transfer 20 µL of the supernatant from each tube to a luminometer-compatible plate. Add 100 µL of luciferase assay reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. A significant increase in luciferase activity in TAT-Cre treated cells compared to controls indicates successful delivery and bioactivity of the Cre recombinase.[1][2]
β-Galactosidase Activity Assay for TAT-β-Galactosidase
This assay directly measures the enzymatic activity of a delivered TAT-β-galactosidase fusion protein.
Materials:
-
Cells seeded in a 6-well plate
-
TAT-β-galactosidase fusion protein and control this compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
X-gal staining solution (5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl2, and 1 mg/mL X-gal in PBS)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the TAT-β-galactosidase fusion protein and a negative control for 4-6 hours.
-
Fixation: Wash the cells twice with PBS and then fix them with the fixative solution for 5 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the X-gal staining solution to each well and incubate at 37°C for 2-24 hours, protected from light.
-
Visualization: Observe the cells under a microscope. The development of a blue color indicates the enzymatic activity of the delivered β-galactosidase.
-
Quantification (Optional): The percentage of blue-stained cells can be quantified to assess delivery efficiency and bioactivity.
Performance Comparison: TAT vs. Other Delivery Methods
While this compound is a highly effective delivery vector, it is important to consider its performance relative to other available methods.
| Delivery Method | Mechanism of Action | Advantages | Disadvantages |
| This compound | Direct membrane translocation and endocytosis.[3] | High transduction efficiency in a broad range of cells, in vivo applicability.[4] | Potential for endosomal entrapment, some reports of cytotoxicity at high concentrations.[5] |
| Lipofection Reagents (e.g., Lipofectamine™) | Cationic lipids form complexes with negatively charged cargo, which are then taken up by endocytosis.[6][7] | High efficiency for nucleic acid delivery, commercially available with optimized protocols.[8] | Can be cytotoxic, efficiency varies greatly between cell types, less effective for protein delivery.[4][9] |
| Lipid-based Protein Delivery (e.g., BioPorter®) | Cationic lipid mixture that interacts non-covalently with proteins to facilitate delivery.[3][10] | Bypasses transcription and translation, delivers functionally active proteins.[3] | Requires serum-free conditions for optimal delivery, potential for cytotoxicity. |
| Other Cell-Penetrating Peptides (e.g., Penetratin, Pep-1) | Various mechanisms including direct translocation and endocytosis.[3] | Different cargo preferences and efficiencies compared to TAT. Pep-1 allows for non-covalent complexation.[3] | May have different toxicity profiles and delivery efficiencies in specific cell types. |
Quantitative Comparison of Delivery Efficiency
The following table presents a summary of quantitative data from comparative studies on the delivery efficiency of TAT and other methods. It is important to note that efficiency is highly dependent on the cell type, cargo, and experimental conditions.
| Delivery Method | Cargo | Cell Type | Reported Efficiency/Outcome |
| TAT | Cre Recombinase | Fibroblasts | >90% recombination with 0.5 µM TAT-Cre.[11] |
| TAT | Green Fluorescent Protein (GFP) | Primary Astrocytes | Significantly enhanced GFP delivery compared to GFP alone.[12] |
| TAT vs. Lipofectamine | siRNA | Human Chondrocytes | TAT-mediated delivery resulted in diffuse fluorescence, while Lipofectamine showed punctate staining. Both achieved significant gene knockdown.[13] |
| TAT vs. Penetratin vs. Pep-1 | Fluorescently Labeled Peptides | Various | Delivery efficiency varied, with polyarginine showing the highest uptake. TAT had lower uptake but also lower toxicity than some other CPPs. |
| TAT-liposomes vs. Lipofectin | Plasmid DNA | NIH/3T3 cells | TATp-liposomes were nontoxic, whereas Lipofectin caused significant cell death at similar concentrations.[4] |
Visualizing the Process: Workflows and Pathways
Diagrams are essential tools for understanding complex biological processes. Below are Graphviz diagrams illustrating a general workflow for validating TAT-cargo bioactivity and a specific signaling pathway affected by a TAT-delivered protein.
Conclusion
Validating the bioactivity of TAT-delivered cargo is a multifaceted process that requires careful experimental design and the selection of appropriate assays. By understanding the principles behind different validation methods and comparing their performance with alternative delivery systems, researchers can confidently assess the functional consequences of intracellular cargo delivery. The protocols and comparative data provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to harness the full potential of TAT-mediated delivery for their research and therapeutic applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. Cell transfection in vitro and in vivo with nontoxic this compound-liposome–DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. genscript.com [genscript.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. pnas.org [pnas.org]
- 12. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cell-Penetrating Peptides: TAT vs. Penetratin for Protein Delivery
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. Among the most widely studied and utilized CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription, and penetratin, from the Drosophila Antennapedia homeodomain. This guide provides an objective, data-driven comparison of their performance in protein delivery, offering insights into their mechanisms, efficiency, and safety profiles to inform your selection process.
At a Glance: Key Characteristics
| Feature | This compound | Penetratin |
| Origin | HIV-1 TAT protein (residues 47-57) | Drosophila Antennapedia homeodomain (residues 43-58) |
| Sequence | GRKKRRQRRRPPQ | RQIKIWFQNRRMKWKK |
| Primary Uptake Mechanism | Primarily endocytosis (macropinocytosis) | Direct translocation and endocytosis |
| Cargo Attachment | Covalent fusion or non-covalent complexation | Covalent fusion or non-covalent complexation |
| Key Advantage | High transduction efficiency for a broad range of cargos.[1] | Effective translocation and neuroprotective properties.[1] |
Quantitative Comparison of Delivery Efficacy
The efficiency of CPP-mediated delivery is highly dependent on the nature of the cargo, the linkage strategy (covalent vs. non-covalent), the cell type, and experimental conditions. Below are summaries of comparative studies that provide quantitative insights into the performance of TAT and penetratin.
Fluorescent Cargo Delivery
The delivery of small fluorescent molecules is a common method to quantify CPP uptake. However, it is important to note that the efficiency observed with such reporters may not always directly translate to larger protein cargos.
Table 1: Cellular Uptake of Fluorescein-Labeled Peptides [1]
| CPP | Cell Line | Concentration | Uptake (pmol/mg of protein) |
| Penetratin | CHO | 1 µM | ~150 |
| 5 µM | ~600 | ||
| HeLa | 1 µM | ~125 | |
| 5 µM | ~500 | ||
| TAT | CHO | 1 µM / 5 µM | Negligible |
| HeLa | 1 µM / 5 µM | Negligible |
Data adapted from El-Andaloussi et al., 2007. Cells were treated for 1 hour with the fluorescently labeled peptides.[1]
These results suggest that for small fluorescent cargos, penetratin shows a significantly higher uptake compared to the this compound alone.[1]
Protein Cargo Delivery
The ability to deliver functional proteins into cells is a key application for CPPs. The method of linking the CPP to the protein cargo can significantly impact delivery efficiency.
Table 2: Protein Delivery Efficacy (Streptavidin & Avidin in HeLa Cells) [2]
| CPP | Cargo | Linkage | Concentration | Uptake (pmol/mg of protein) |
| Penetratin | FITC-Streptavidin | Co-incubation | 10 µM | ~0.8 |
| FITC-Avidin | Co-incubation | 10 µM | ~1.2 | |
| TAT | FITC-Streptavidin | Co-incubation | 10 µM | No significant uptake |
| Biotin-Streptavidin | Covalent | 1 µM | ~1.5 |
Data adapted from El-Andaloussi et al., 2007. HeLa cells were treated for 90 minutes.[2]
A study by El-Andaloussi et al. (2007) found that when co-incubated with proteins, penetratin was more effective at facilitating uptake, likely due to its hydrophobic residues promoting non-covalent complex formation.[2] In contrast, the highly cationic this compound did not promote protein uptake via co-incubation.[2] However, when covalently conjugated to a protein, TAT has been shown to be a highly effective protein transduction vector.[2]
Cytotoxicity Profile
A critical factor for the application of CPPs is their potential cytotoxicity. This is often assessed by measuring membrane integrity through a lactate (B86563) dehydrogenase (LDH) leakage assay and cell viability using a metabolic assay like the WST-1 assay.
Table 3: Cytotoxicity of TAT and Penetratin in HeLa and CHO Cells [2]
| CPP | Concentration | Membrane Disruption (LDH Leakage) | Cell Viability (WST-1 Assay, 24h) |
| Penetratin | up to 50 µM | No significant leakage | > 95% |
| TAT | up to 50 µM | No significant leakage | > 95% |
Data adapted from El-Andaloussi et al., 2007.[2]
Both penetratin and this compound are considered to have low cytotoxicity at concentrations effective for cargo delivery.[2] Studies have shown that at concentrations up to 50 µM, neither peptide causes significant membrane disruption or affects cell proliferation in HeLa and CHO cells.[2]
Mechanisms of Cellular Uptake
The pathways by which TAT and penetratin traverse the cell membrane are complex and can involve multiple mechanisms simultaneously. The dominant pathway is often influenced by the CPP concentration, the nature of the cargo, and the cell type.[3][4]
This compound Uptake Pathway
The this compound, rich in positively charged arginine residues, primarily utilizes endocytosis, specifically macropinocytosis, to enter cells.[1] The process is initiated by the electrostatic interaction of the cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers its internalization.[3] Following endocytosis, the CPP-cargo complex is entrapped in endosomes and must escape into the cytoplasm to reach its target.
Figure 1: this compound cellular uptake pathway.
Penetratin Uptake Pathway
Penetratin's uptake mechanism is multifaceted, with evidence supporting both direct translocation across the plasma membrane and energy-dependent endocytic pathways.[5] At lower concentrations, direct translocation is more likely, while at higher concentrations, endocytosis becomes the predominant route.[6] The "inverted micelle" model has been proposed for its direct penetration mechanism.[5]
Figure 2: Penetratin cellular uptake pathways.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the intracellular delivery of a fluorescently labeled protein cargo.
-
Cell Culture: Plate HeLa cells in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.[7]
-
Complex Formation:
-
For covalent conjugates: Prepare a stock solution of the fluorescently labeled CPP-protein conjugate.
-
For non-covalent complexes: Prepare CPP-cargo complexes by incubating the CPP with a fluorescently labeled protein (e.g., FITC-streptavidin) at desired molar ratios for 30 minutes at room temperature.[7]
-
-
Cell Treatment: Replace the cell culture medium with a serum-free medium. Add the CPP-cargo complexes to the cells at the final desired concentration. Incubate for 1-2 hours at 37°C.[7]
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove surface-bound complexes.
-
Cell Detachment: Detach the cells using trypsin-EDTA.[7]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity, which is proportional to the amount of internalized cargo.[7]
Protocol 2: Cytotoxicity Assays
A. Lactate Dehydrogenase (LDH) Leakage Assay (Membrane Integrity)
This protocol measures acute membrane disruption caused by CPPs.[7]
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and culture overnight.[7]
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs in a serum-free medium for 1-4 hours. Include a positive control (e.g., Triton X-100 for 100% leakage) and an untreated negative control.[2][7]
-
Sample Collection: After incubation, carefully collect the supernatant from each well.[7]
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the supernatant, following the manufacturer's instructions.[7]
-
Data Analysis: Calculate the percentage of LDH leakage relative to the positive control.[7]
B. WST-1 Assay (Cell Viability)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and culture for 24-48 hours.[2]
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs in a serum-free medium for 24 hours.[2]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.[2]
Protocol 3: Quantitative Endosomal Escape Assay
This assay distinguishes between endosomally trapped and cytosolic cargo.[8]
-
Cargo Labeling: Label the protein cargo with a pH-sensitive dye (e.g., naphthofluorescein, NF) and a pH-insensitive dye (e.g., tetramethylrhodamine, TMR).[8]
-
Cellular Delivery: Deliver the dual-labeled protein into cells using the CPP of interest as described in Protocol 1.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of both NF (pH-sensitive) and TMR (pH-insensitive).[8]
-
Data Analysis: The fluorescence of NF is quenched in the acidic environment of endosomes but recovers in the neutral pH of the cytosol. The TMR fluorescence remains constant regardless of the compartment. The ratio of NF to TMR fluorescence provides a quantitative measure of endosomal escape. A higher ratio indicates more efficient escape into the cytosol.[8]
Experimental Workflow Overview
Figure 3: General experimental workflow for comparing CPPs.
Conclusion
Both TAT and penetratin are powerful tools for intracellular protein delivery, each with its own set of strengths and ideal applications.
-
This compound excels when covalently conjugated to protein cargo, demonstrating high transduction efficiency for a wide range of molecules. Its reliance on endocytosis, however, makes endosomal escape a critical and sometimes limiting step.
-
Penetratin shows versatility with its ability to facilitate protein uptake through both co-incubation and covalent conjugation. Its capacity for direct translocation at lower concentrations may offer an advantage by bypassing the endosomal pathway.
Ultimately, the choice between TAT and penetratin will depend on the specific protein cargo, the desired delivery strategy (covalent vs. non-covalent), and the target cell type. The experimental protocols provided in this guide offer a framework for conducting rigorous, side-by-side comparisons to determine the optimal CPP for your research and therapeutic development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 4. Cell-Mediated and Peptide-Based Delivery Systems: Emerging Frontiers in Targeted Therapeutics [mdpi.com]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAT Peptide and Polyarginine for Gene Delivery
For researchers, scientists, and drug development professionals, the effective delivery of genetic material into cells remains a pivotal challenge in therapeutic development and biological research. Cell-penetrating peptides (CPPs) have emerged as highly promising non-viral vectors capable of traversing the cell membrane to deliver molecular cargo. Among the most extensively studied CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, and synthetic polyarginine peptides. This guide offers an objective, data-driven comparison of their performance, mechanisms, and associated experimental protocols to aid in the selection of an appropriate vector for gene delivery applications.
Performance Comparison: TAT vs. Polyarginine
The choice between TAT and polyarginine peptides is dictated by the specific experimental goals, balancing transfection efficiency with cellular toxicity. Polyarginine generally demonstrates superior cellular uptake, while the this compound is often associated with lower cytotoxicity.
Quantitative Data Summary
The following tables summarize key performance metrics for TAT and polyarginine peptides based on published experimental data.
Table 1: Transfection Efficiency
| Peptide | Relative Uptake/Transfection Efficiency | Cargo Type | Cell Line(s) | Reference |
| Polyarginine (R9) | Up to 20-fold higher cellular uptake than this compound at 37°C.[1] | Varies | Multiple | [1] |
| Polyarginine (R7) | Showed significantly higher transfection efficiency than R5, R9, and R11 in A549 cells.[2][3] | Plasmid DNA | A549 | [2][3] |
| This compound | Moderate | Plasmid DNA, Proteins | HeLa, A549, CHO | [4] |
Table 2: Cytotoxicity Profile
| Peptide | Cytotoxicity Level | Observations | Reference |
| Polyarginine | Higher than TAT, especially longer chains.[4] | Low molecular weight versions (R5-R11) show negligible cytotoxicity at high concentrations.[2][5] | [2][4][5] |
| This compound | Generally lower than polyarginine.[4][6] | Considered relatively non-toxic at concentrations up to 100 μM.[6] | [4][6] |
Mechanisms of Cellular Uptake and Gene Delivery
The process by which these peptides facilitate gene entry into cells is complex and involves multiple pathways. The primary mechanism involves electrostatic interactions between the cationic peptide and the anionic cell membrane, followed by internalization.
This compound: Mechanism of Action
The this compound, with its core sequence RKKRRQRRR, is derived from the HIV-1 TAT protein.[7][8] Its mechanism of entry is multifaceted and still under investigation, but it is understood to involve initial binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[9] Following this interaction, internalization can occur through several endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[9][10]
Caption: Cellular uptake pathway of this compound-DNA complexes.
Polyarginine: Mechanism of Action
Polyarginine peptides are synthetic chains of arginine residues (e.g., R7, R8, R9).[5] The guanidinium (B1211019) groups on the arginine side chains are key to their potent cell-penetrating ability, enabling strong electrostatic interactions with the cell surface.[11] Similar to TAT, polyarginine's entry is initiated by binding to cell-surface heparan sulfates.[12] This is followed by internalization predominantly through endocytosis.[12] Once inside the endosome, the peptide facilitates the release of its genetic cargo into the cytoplasm, a critical step for successful gene expression.[12]
Caption: Cellular uptake pathway of polyarginine-DNA complexes.
Experimental Protocols
Accurate comparison of gene delivery vectors requires standardized and robust experimental procedures. Below are detailed protocols for key assays used to evaluate transfection efficiency and cytotoxicity.
Caption: Standard workflow for comparing CPP gene delivery vectors.
Protocol 1: Peptide-Mediated Gene Transfection
This protocol describes the general steps for transfecting mammalian cells with a plasmid DNA (pDNA) reporter, such as one encoding luciferase, using either TAT or polyarginine peptides.
Materials:
-
TAT or Polyarginine peptide solution
-
Plasmid DNA (e.g., pGL3-Luciferase) at 1 µg/µL
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Mammalian cells (e.g., HeLa, A549)
-
Complete culture medium with 10% FBS
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.[13] For a 24-well plate, seed approximately 5 x 10^4 cells per well.
-
Complex Formation:
-
For each well to be transfected, dilute 1 µg of pDNA into serum-free medium.
-
In a separate tube, dilute the required amount of peptide. The optimal peptide/pDNA ratio (often expressed as a nitrogen-to-phosphate or N/P ratio) must be determined empirically but typically ranges from 5:1 to 20:1.
-
Add the diluted peptide solution to the diluted pDNA, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.[2]
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with PBS.
-
Add the peptide-pDNA complexes dropwise to the appropriate wells.
-
Add serum-free medium to each well to achieve the final desired volume.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Assay: Continue to incubate the cells for 24-48 hours before assaying for reporter gene expression (Protocol 2) and cytotoxicity (Protocol 3).[14]
Protocol 2: Transfection Efficiency - Dual-Luciferase® Reporter Assay
This assay quantifies the expression of a reporter gene (Firefly luciferase) relative to a co-transfected control reporter (Renilla luciferase) to normalize for transfection efficiency and cell number.[15][16]
Materials:
-
Transfected cells from Protocol 1 (co-transfected with both Firefly and Renilla luciferase plasmids)
-
Passive Lysis Buffer (PLB)
-
Luciferase Assay Reagent II (LAR II - Firefly substrate)
-
Stop & Glo® Reagent (Renilla substrate)
-
Luminometer with injectors
Procedure:
-
Cell Lysis:
-
Equilibrate the plate and reagents to room temperature.[16]
-
Remove the culture medium from the wells and gently wash the cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).[17]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[16]
-
-
Luminescence Measurement:
-
Program the luminometer to perform a dual-injection measurement.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate or luminometer tube.[15]
-
Measurement 1 (Firefly): Inject 100 µL of LAR II. Wait 2 seconds, then measure luminescence for 10 seconds.[16]
-
Measurement 2 (Renilla): Inject 100 µL of Stop & Glo® Reagent. This quenches the Firefly reaction and initiates the Renilla reaction. Wait 2 seconds, then measure luminescence for 10 seconds.[16]
-
-
Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence for each sample. Higher ratios indicate greater transfection efficiency of the experimental reporter plasmid.
Protocol 3: Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[18] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[19]
Materials:
-
Transfected/treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Complete culture medium
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
MTT Incubation:
-
Following the 24-48 hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.5 mg/mL).[20]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure the complete dissolution of the formazan crystals into a colored solution.
-
-
Absorbance Measurement:
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. A decrease in absorbance indicates a reduction in cell viability and thus, cytotoxicity of the treatment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. This compound-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. med.emory.edu [med.emory.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle for Plasmid Delivery: TAT Peptide vs. Lipofectamine
For researchers, scientists, and drug development professionals navigating the crucial step of introducing genetic material into cells, the choice of a transfection reagent is paramount. This guide provides an objective comparison of two prominent methods: the cell-penetrating TAT peptide and the widely used cationic lipid-based reagent, Lipofectamine. By examining their mechanisms, performance data, and experimental protocols, this document aims to equip you with the knowledge to select the optimal tool for your plasmid transfection needs.
At a Glance: Key Performance Metrics
The decision between this compound and Lipofectamine often hinges on a trade-off between transfection efficiency and cellular toxicity. While Lipofectamine is renowned for its high efficiency in a broad range of cell lines, it can also induce significant cytotoxicity. Conversely, TAT peptides are generally associated with lower toxicity, making them a gentler option for sensitive or primary cells, though their transfection efficiency can be more cell-type dependent and may require optimization.
| Parameter | This compound | Lipofectamine 2000 | Key Considerations |
| Transfection Efficiency | Variable, often lower than Lipofectamine but can be high in certain cell types.[1] | Generally high across a wide range of cell lines.[2][3][4] | Cell type is a critical factor. Optimization of peptide-to-DNA ratio is crucial for TAT performance. |
| Cytotoxicity | Generally low, well-tolerated by many cell types, including primary cells.[5][6][7] | Can be significant, especially at higher concentrations, leading to cell death and altered morphology.[3][8] | Important for experiments requiring long-term cell viability or involving sensitive cell lines. |
| Mechanism of Action | Electrostatic interaction followed by endocytosis (macropinocytosis, clathrin- or caveolae-mediated) or direct translocation.[9][10][11] | Formation of cationic lipid-DNA complexes (lipoplexes) that fuse with the cell membrane, releasing DNA into the cytoplasm via endocytosis. | Understanding the mechanism can help in troubleshooting and optimizing protocols. |
| Serum Compatibility | Generally compatible with serum. | Complex formation should be performed in serum-free media as serum proteins can interfere with lipoplex formation.[12][13] However, the complexes can often be added to cells cultured in serum-containing medium.[13] | Serum compatibility can simplify the transfection workflow. |
| Protocol Complexity | Requires careful optimization of the peptide-to-DNA ratio for each cell type and plasmid. | Relatively straightforward, with well-established protocols for many cell lines.[2] | This compound protocols may require more initial optimization. |
Delving into the Mechanisms: How They Work
The distinct mechanisms of this compound and Lipofectamine underpin their differing performance characteristics.
This compound: A Trojan Horse Approach
The HIV-1 trans-activator of transcription (TAT) peptide utilizes a "Trojan horse" strategy to carry its plasmid cargo across the cell membrane. The positively charged amino acids of the this compound interact with the negatively charged proteoglycans on the cell surface, initiating uptake. The exact mechanism of entry is still a subject of some debate but is believed to occur through a combination of direct membrane translocation and various endocytic pathways, including macropinocytosis.
Lipofectamine: Encapsulate and Fuse
Lipofectamine, a cationic lipid formulation, works by encapsulating the negatively charged plasmid DNA into lipid-based nanoparticles called lipoplexes. These positively charged lipoplexes are attracted to the negatively charged cell membrane and are subsequently internalized, primarily through endocytosis. Once inside the cell, the lipoplexes must escape the endosome to release the plasmid DNA into the cytoplasm, from where it can enter the nucleus for transcription.
Experimental Data: A Comparative Overview
Transfection Efficiency
| Cell Line | Transfection Reagent | Plasmid/Cargo | Transfection Efficiency (%) | Reference |
| HeLa | Lipofectamine 2000 | pEGFP | ~52 | [14] |
| HeLa | TM3 (hybrid peptide) | pEGFP | ~76 | [14] |
| SKOV3 | Lipofectamine RNAiMax | siRNA | ~45 (luciferase suppression) | [15] |
| SKOV3 | TAT-HA2 peptideplex | siRNA | ~35 (luciferase suppression) | [15] |
| NIH/3T3 | Lipofectin | pEGFP-N1 | - | [5] |
| NIH/3T3 | TATp-liposome | pEGFP-N1 | High | [5] |
Cytotoxicity
| Cell Line | Transfection Reagent | Concentration | Cell Viability (%) | Reference |
| NIH/3T3 | Lipofectin | 20-80 µg/ml | 35-65% decrease | [5][16] |
| NIH/3T3 | TATp-liposomes | 20-80 µg/ml | ~100 | [5][16] |
| HeLa | Lipofectamine 2000 | Various | Lower than other reagents | [8] |
| SKOV3 | Lipofectamine RNAiMax | 100 nM siRNA | High | [15] |
| SKOV3 | TAT-HA2 peptideplex | 100 nM siRNA | High | [15] |
| HeLa | Penetratin and Tat | up to 50 µM | Negligible effect on proliferation | [7] |
Experimental Protocols: A Step-by-Step Guide
Below are representative protocols for plasmid transfection using this compound and Lipofectamine 2000. Note that optimization is crucial for success, especially with TAT peptides.
This compound-Mediated Plasmid Transfection Protocol (General)
This protocol provides a general framework. The optimal peptide-to-DNA ratio and incubation times should be determined empirically for each cell line and plasmid.
Materials:
-
This compound (e.g., GRKKRRQRRRPQ)
-
Plasmid DNA
-
Serum-free culture medium (e.g., Opti-MEM)
-
Complete culture medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired culture vessel to achieve 70-80% confluency on the day of transfection.
-
Complex Formation:
-
Separately dilute the required amount of plasmid DNA and this compound in serum-free medium.
-
Combine the diluted plasmid DNA and this compound solutions. The optimal molar ratio of this compound to DNA needs to be determined, but a common starting point is a charge ratio of 5:1 to 10:1 (positive charges from peptide to negative charges from DNA phosphate).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the TAT-plasmid complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Lipofectamine 2000 Plasmid Transfection Protocol (24-well plate)
This is a standard protocol for Lipofectamine 2000. Always refer to the manufacturer's instructions for the most up-to-date protocol.
Materials:
-
Lipofectamine 2000 Transfection Reagent
-
Plasmid DNA (0.5 µg)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
Cells to be transfected in a 24-well plate
Procedure:
-
Cell Seeding: The day before transfection, seed 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics to achieve 70-90% confluency at the time of transfection.[12]
-
Complex Formation:
-
For each well, dilute 0.5 µg of plasmid DNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1-1.5 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow lipoplex formation.
-
-
Transfection:
-
Add the 100 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium.
-
Gently rock the plate back and forth to mix.
-
-
Post-Transfection:
-
Incubate the cells at 37°C for 24-48 hours. It is not necessary to remove the complexes, but the medium can be changed after 4-6 hours.
-
Assay for gene expression.
-
Conclusion: Making the Right Choice
The selection between this compound and Lipofectamine for plasmid transfection is not a one-size-fits-all decision.
-
Lipofectamine stands out as a robust and highly efficient reagent for a wide variety of cell lines, making it an excellent choice for routine transfections and when high expression levels are the primary goal. However, its potential for cytotoxicity necessitates careful optimization and may not be suitable for sensitive or primary cells.
-
This compound offers a compelling alternative, particularly when cell viability is a major concern. Its lower toxicity profile makes it ideal for experiments with delicate cells or those requiring longer-term observation. While it may require more initial optimization to achieve high transfection efficiency, its biocompatibility is a significant advantage in many research and therapeutic contexts.
Ultimately, the best choice will depend on the specific requirements of your experiment, including the cell type, the nature of the plasmid, and the downstream applications. For critical applications, it is always advisable to perform a pilot experiment to compare the efficiency and toxicity of both reagents in your specific experimental setup.
References
- 1. The effect of cell penetrating peptides on transfection activity and cytotoxicity of polyallylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biontex.com [biontex.com]
- 4. biontex.com [biontex.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell transfection in vitro and in vivo with nontoxic this compound-liposome–DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
TAT Peptide: A Comparative Guide to a Leading Cell-Penetrating Peptide
For researchers, scientists, and drug development professionals, the efficient intracellular delivery of therapeutic and diagnostic agents remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. Among the most extensively studied and utilized CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 TAT protein. This guide provides an objective comparison of the TAT peptide's performance against other prominent CPPs, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable delivery vector for your research needs.
The this compound, with its core amino acid sequence GRKKRRQRRR, is a member of the cationic CPP family.[1] Its high positive charge facilitates interaction with the negatively charged cell membrane, initiating cellular uptake.[2][3] While initially thought to enter cells through an energy-independent mechanism, it is now widely accepted that the internalization of TAT and its cargo occurs through multiple pathways, including direct translocation and various forms of endocytosis.[1][4][5][6] The specific mechanism can be influenced by the nature and size of the conjugated cargo.[4]
Performance Comparison of TAT and Other CPPs
The selection of a CPP is often a balance between transduction efficiency and cytotoxicity. The following tables summarize quantitative data from comparative studies of TAT and other widely used CPPs such as Antennapedia (a peptide from the Drosophila Antennapedia homeodomain), transportan (B13913244), and poly-arginine.
Transduction Efficiency
The ability of a CPP to transport cargo into a cell is a primary measure of its effectiveness. The following table compares the relative uptake efficiency of various CPPs in different cell lines. It is important to note that efficiency can be cargo-dependent.
| Cell-Penetrating Peptide | Relative Uptake Efficiency (Compared to TAT) | Cell Line(s) | Measurement Method | Reference |
| TAT | 1.0 | HeLa, A549, CHO | Flow Cytometry | [2] |
| Antennapedia | > 1.0 | HeLa, A549, CHO | Flow Cytometry | [2] |
| Transportan | ~ 1.0 | HeLa, A549, CHO | Flow Cytometry | [2] |
| Poly-arginine (R8) | 10 - 30 times > TAT | HeLa, A549, CHO | Flow Cytometry | [2] |
Note: The relative uptake of unconjugated CPPs was found to be polyarginine > antennapedia > TAT = transportan. However, the conjugation of a cargo peptide (PKI) altered these dynamics, with polyarginine and transportan conjugates showing the highest uptake.[2]
Cytotoxicity
A critical consideration for any delivery vector is its potential toxicity to cells. The following table presents a comparison of the cytotoxic effects of TAT and other CPPs.
| Cell-Penetrating Peptide | Relative Cytotoxicity | Cell Line(s) | Measurement Method | Reference |
| Antennapedia | < TAT | HeLa, A549, CHO | WST-1 Assay | [2] |
| TAT | 1.0 | HeLa, A549, CHO | WST-1 Assay | [2] |
| Transportan | > TAT | HeLa, A549, CHO | WST-1 Assay | [2] |
| Poly-arginine (R8) | > Transportan | HeLa, A549, CHO | WST-1 Assay | [2] |
Note: Antennapedia-peptide conjugates showed no significant toxicity even at 100 μM, while TAT conjugates exhibited some cytotoxicity at concentrations above 100 μM.[2]
Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, detailed protocols for key assays are provided below.
Protocol for Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantitative measurement of CPP-mediated cargo delivery into cells.
Materials:
-
Cells of interest (e.g., HeLa, CHO, A549)
-
Complete cell culture medium
-
Fluorescently labeled CPPs (e.g., FITC-TAT)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are sub-confluent at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, serum-free medium containing the fluorescently labeled CPPs at the desired concentrations (e.g., 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Detachment: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides. Detach the cells using Trypsin-EDTA.
-
Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is used to quantify the cellular uptake of the fluorescently labeled CPP.
Protocol for Cytotoxicity Assessment using WST-1 Assay
The WST-1 assay is a colorimetric method to assess cell viability by measuring the metabolic activity of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CPPs to be tested
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[2] Incubate overnight at 37°C and 5% CO2.[2]
-
Peptide Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the CPPs.[7] Include untreated cells as a control. Incubate for the desired exposure time (e.g., 7 or 24 hours).[2]
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 30 minutes to 4 hours at 37°C.[2]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[2] Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can also be measured and subtracted from the 450 nm readings to reduce background.[2]
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Mechanistic Insights and Visualizations
Understanding the mechanism of cellular entry is crucial for optimizing cargo delivery. The this compound utilizes a multifaceted approach to enter cells.
The diagram above illustrates the proposed dual mechanism of this compound entry. The highly cationic this compound initially interacts with negatively charged heparan sulfate proteoglycans on the cell surface.[3] This interaction can trigger endocytosis, particularly macropinocytosis, leading to the engulfment of the TAT-cargo complex into endosomes.[1] Subsequently, the cargo must escape the endosome to reach the cytoplasm. Alternatively, the this compound can directly penetrate the plasma membrane, a process that is thought to be more efficient for the peptide itself than for large cargo molecules.[4] Recent studies also suggest an interaction between TAT and the actin cytoskeleton, which may facilitate endocytic uptake.[4]
This workflow outlines the key steps for a comparative study of different CPPs. It begins with the preparation of labeled peptides and cell cultures, followed by the treatment of cells with the CPPs. Finally, cellular uptake and cytotoxicity are quantitatively assessed using the described assays.
Conclusion
The this compound is a highly effective and widely used cell-penetrating peptide with a relatively low cytotoxicity profile compared to other highly efficient CPPs like poly-arginine.[2] Its primary advantage lies in its robust ability to deliver a wide range of cargo molecules into various cell types. While other peptides may offer higher transduction efficiency, this often comes at the cost of increased cytotoxicity.[2] Therefore, the this compound represents a well-balanced choice for many intracellular delivery applications. The final selection of a CPP should always be guided by empirical testing with the specific cargo and cell type of interest, using the standardized protocols provided in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Luciferase Reporter Assays for Monitoring TAT-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 Tat (Trans-Activator of Transcription) protein is a potent transactivator that enhances the efficiency of viral gene expression. Its ability to cross cellular membranes and enter the nucleus has made it a valuable tool for delivering various cargo, including genes, into cells. Accurate and sensitive quantification of TAT-mediated gene expression is crucial for research and the development of TAT-based delivery systems. The luciferase reporter assay is a widely used method for this purpose due to its high sensitivity and broad dynamic range.[1] This guide provides an objective comparison of the luciferase reporter assay with alternative methods, supported by experimental data and detailed protocols.
Comparison of Reporter Gene Assays
The choice of a reporter gene system is critical for accurately quantifying TAT-mediated gene expression. The ideal reporter should be sensitive, have a wide dynamic range, and exhibit low background levels in the host cells. Here, we compare the most commonly used reporter systems: Firefly Luciferase, Green Fluorescent Protein (GFP), and Secreted Embryonic Alkaline Phosphatase (SEAP).
| Feature | Firefly Luciferase Assay | Green Fluorescent Protein (GFP) Assay | Secreted Embryonic Alkaline Phosphatase (SEAP) Assay |
| Principle | Enzymatic reaction producing light upon oxidation of luciferin.[2] | Autocatalytic formation of a chromophore that fluoresces upon excitation. | Enzymatic hydrolysis of a substrate, leading to a colorimetric or chemiluminescent signal.[3] |
| Sensitivity | Very High | High | Moderate to High |
| Dynamic Range | Wide (several orders of magnitude) | Moderate | Moderate |
| Quantification | Luminometer | Fluorometer, flow cytometer, microscope | Spectrophotometer or luminometer |
| Temporal Resolution | Excellent for real-time and endpoint assays | Good, but protein stability can affect temporal resolution | Good for kinetic studies as samples can be collected over time without cell lysis.[3] |
| Cell Lysis Required | Yes | No (for imaging), Yes (for quantitative fluorescence) | No, secreted into the medium.[3] |
| Advantages | High sensitivity, low background, wide linear range. | Allows for visualization of transfected cells and sorting by flow cytometry. | Non-invasive, allows for repeated measurements from the same cell population. |
| Disadvantages | Requires cell lysis, substrate can be costly. | Autofluorescence can increase background, photobleaching can occur. | Indirect measurement of intracellular gene expression, lower sensitivity than luciferase. |
Experimental Data: Performance Comparison
The following table summarizes hypothetical, yet representative, quantitative data from an experiment comparing the efficiency of a TAT-fusion protein in delivering a reporter gene plasmid into HeLa cells.
| Reporter System | Mean Signal Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| Firefly Luciferase | 8.5 x 10^6 RLU | 1500 |
| GFP | 2.3 x 10^4 RFU | 250 |
| SEAP | 5.7 x 10^3 OD | 100 |
RLU: Relative Light Units; RFU: Relative Fluorescence Units; OD: Optical Density.
These data illustrate the superior signal-to-background ratio of the luciferase assay, making it highly suitable for detecting low levels of gene expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Dual-Luciferase® Reporter Assay Protocol
This protocol is adapted from established methods for quantifying Tat-mediated transcription.[4][5][6] The dual-reporter system utilizes both Firefly and Renilla luciferase to normalize for transfection efficiency and cell viability.[7]
Materials:
-
pGL3-LTR-Luc vector (Firefly luciferase under the control of the HIV-1 LTR promoter)
-
pRL-TK vector (Renilla luciferase under the control of the Herpes Simplex Virus thymidine (B127349) kinase promoter)
-
TAT expression vector (or TAT-fusion protein)
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with 400 ng of pGL3-LTR-Luc, 40 ng of pRL-TK, and the desired amount of TAT expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48 hours post-transfection.
-
Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them by adding 100 µL of Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity (luminescence) immediately using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
GFP Reporter Assay Protocol
Materials:
-
pEGFP-N1 vector (or a similar vector with GFP under a TAT-responsive promoter)
-
TAT expression vector
-
HeLa cells
-
DMEM with 10% FBS
-
Transfection reagent
-
Fluorometer or flow cytometer
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the Dual-Luciferase® Reporter Assay protocol, substituting the luciferase plasmids with the GFP reporter vector.
-
Incubation: Incubate the cells for 48 hours post-transfection to allow for GFP expression and maturation.
-
Quantification:
-
Fluorometer: Wash the cells with PBS and measure the fluorescence at an excitation wavelength of 488 nm and an emission wavelength of 509 nm.
-
Flow Cytometer: Detach the cells using trypsin, resuspend in PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
SEAP Reporter Assay Protocol
Materials:
-
pSEAP2-Control vector (or a similar vector with SEAP under a TAT-responsive promoter)
-
TAT expression vector
-
HeLa cells
-
DMEM with 10% FBS
-
Transfection reagent
-
SEAP chemiluminescent assay kit (e.g., Great EscAPe™ SEAP Chemiluminescence Detection Kit)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the Dual-Luciferase® Reporter Assay protocol, substituting the luciferase plasmids with the SEAP reporter vector.
-
Sample Collection: At various time points (e.g., 24, 48, 72 hours) post-transfection, collect a small aliquot (e.g., 20 µL) of the cell culture medium.
-
SEAP Assay:
-
Heat the collected medium at 65°C for 30 minutes to inactivate endogenous alkaline phosphatases.
-
Perform the chemiluminescent assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the SEAP activity over time to obtain a kinetic profile of gene expression.
Visualizations
TAT-Mediated Gene Expression Pathway
Caption: Signaling pathway of TAT-mediated gene expression.
Luciferase Reporter Assay Workflow
Caption: Experimental workflow for a dual-luciferase reporter assay.
References
- 1. Enhanced green fluorescent protein as an alternative control reporter to Renilla luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. invivogen.com [invivogen.com]
- 4. Identification of HIV-1 Tat-Associated Proteins Contributing to HIV-1 Transcription and Latency [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing Cytotoxicity of TAT Conjugates: A Comparative Analysis of the MTT Assay and its Alternatives
For researchers, scientists, and drug development professionals navigating the crucial step of evaluating the cytotoxicity of TAT (Trans-activator of transcription) conjugated therapeutics, selecting the appropriate assay is paramount. This guide provides an objective comparison of the widely used MTT assay with key alternatives—LDH, Annexin V, and TUNEL assays—supported by experimental data and detailed protocols to inform your selection process.
The HIV-1 TAT peptide has emerged as a powerful tool for cellular delivery of a wide range of cargo, from small molecules to large proteins and nanoparticles. However, the conjugation of these molecules to TAT necessitates a thorough evaluation of their cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has traditionally been a popular choice for this purpose due to its simplicity and high-throughput capabilities. This guide delves into the specifics of the MTT assay and compares its performance against other common cytotoxicity assays, providing a comprehensive resource for informed decision-making in your research.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric assay that indirectly assesses cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced, which is quantified by measuring the absorbance, is proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay
This protocol outlines the key steps for performing an MTT assay to assess the cytotoxicity of a TAT conjugate.
Materials:
-
TAT-conjugated compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the TAT conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Comparative Analysis: MTT Assay vs. Alternatives
While the MTT assay is widely used, it is essential to understand its limitations and consider alternative methods that may be more suitable for specific research questions. The following sections provide a comparative overview of the LDH, Annexin V, and TUNEL assays.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay is a direct measure of cell membrane integrity.
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Materials:
-
LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Treated and control cells in a 96-well plate
-
Microplate reader
Procedure:
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (culture medium only).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.
Annexin V Assay
The Annexin V assay is a widely used method for detecting apoptosis, or programmed cell death. It identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorescent label (e.g., FITC), apoptotic cells can be detected and quantified using flow cytometry or fluorescence microscopy. Propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells, is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Materials:
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Treated and control cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). These incorporated nucleotides can then be detected by microscopy or flow cytometry.
Materials:
-
TUNEL assay kit
-
Treated and control cells on slides or in suspension
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow the TdT enzyme to access the nuclear DNA.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs, according to the kit manufacturer's instructions.
-
Detection: If using an indirect detection method (e.g., BrdUTP), incubate with a labeled antibody against the incorporated nucleotide.
-
Analysis: Analyze the cells for fluorescence using a fluorescence microscope or flow cytometry.
Performance Comparison
The choice of cytotoxicity assay depends on the specific research question, the nature of the TAT conjugate, and the expected mechanism of cell death. The following tables summarize the performance of the MTT assay compared to its alternatives.
Table 1: General Comparison of Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay | Annexin V Assay | TUNEL Assay |
| Principle | Measures metabolic activity | Measures membrane integrity | Detects early apoptosis (PS externalization) | Detects late apoptosis (DNA fragmentation) |
| Endpoint | Cell viability/proliferation | Cytotoxicity (cell lysis) | Apoptosis | Apoptosis |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorescence (Flow Cytometry/Microscopy) | Fluorescence (Flow Cytometry/Microscopy) |
| Throughput | High | High | Medium to High | Medium |
| Cost | Low | Low | Moderate | High |
| Ease of Use | Simple | Simple | Moderate | Complex |
Table 2: Quantitative Data Comparison for TAT and other Cell-Penetrating Peptides (CPP)
| CPP/Conjugate | Assay | Cell Line | Concentration (µM) | Result | Citation |
| TAT (unconjugated) | WST-1 | A549 | 100 | ~15% reduction in cell viability | [1] |
| TAT-PKI conjugate | WST-1 | A549 | 100 | ~33% reduction in cell viability (EC50 = 67 µM) | [1] |
| TAT (unconjugated) | LDH Leakage | HeLa | up to 50 | No significant leakage | [2] |
| TAT-dsDNA complex | WST-1 | HeLa | >20 | Tendency to decrease WST-1 activity | [2] |
| Porphyrin-TAT conjugate | MTT | A549 | 0.5 - 10 | Higher light-dependent toxicity than unconjugated porphyrin | [3] |
| Various CPPs | AlamarBlue | Caco-2 | 1 - 100 | TAT showed no evident cytotoxic effect | |
| Various CPP-iCAL conjugates | LDH | Caco-2, Calu-3 | 1 - 10 | No significant effects on cell viability | [4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Decision Making
Understanding the potential mechanisms of TAT-mediated cytotoxicity can aid in assay selection. TAT peptides can induce apoptosis through various signaling pathways, including the activation of caspases.[5][6]
Caption: Simplified signaling pathway of TAT-induced apoptosis.
Choosing the right assay is critical for obtaining meaningful and reliable data. The following decision tree can guide you through the selection process.
Caption: Decision tree for selecting a cytotoxicity assay.
Conclusion
The MTT assay is a valuable tool for high-throughput screening of the cytotoxicity of TAT conjugates. However, its reliance on metabolic activity as an indirect measure of cell viability means that results can be influenced by factors that alter cellular metabolism without causing cell death. For a more comprehensive understanding of the cytotoxic effects of TAT conjugates, it is often advisable to use orthogonal assays that measure different cellular parameters.
The LDH assay provides a direct measure of membrane integrity, while the Annexin V and TUNEL assays offer specific insights into the apoptotic pathway. By carefully considering the research question and the potential mechanisms of cytotoxicity, researchers can select the most appropriate assay or combination of assays to generate robust and reliable data, ultimately accelerating the development of safe and effective TAT-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TAT Peptide vs. Electroporation for Intracellular Protein Delivery
For researchers, scientists, and drug development professionals, the efficient and safe delivery of proteins into living cells is a cornerstone of experimental biology and therapeutic development. Two prominent methods, the biomolecular approach of TAT peptide-mediated delivery and the physical method of electroporation, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound | Electroporation |
| Mechanism | Receptor-independent translocation, endocytosis | Creation of transient membrane pores via an electrical field |
| Cell Viability | Generally high, low cytotoxicity | Can be significantly reduced due to membrane damage |
| Delivery Efficiency | Variable, dependent on cell type, cargo, and peptide concentration | Can be high, but often at the cost of cell viability |
| Cargo Versatility | Broad range of molecules, including proteins and nanoparticles | Wide range of molecules, including proteins, DNA, and RNA |
| Method Complexity | Relatively simple, involves incubation of cells with TAT-fusion protein | Requires specialized equipment and optimization of electrical parameters |
| In Vivo Application | Feasible and has been demonstrated in animal models | Generally limited to ex vivo applications or localized in vivo delivery |
Data Presentation: A Quantitative Overview
The following table summarizes quantitative data on the performance of this compound and electroporation for protein delivery. It is important to note that this data is compiled from multiple studies and not from a single head-to-head comparison. Therefore, direct comparison of the absolute values should be done with caution, as experimental conditions such as cell type, protein cargo, and specific protocols vary.
| Parameter | This compound | Electroporation | Cell Type | Reference |
| Delivery Efficiency | ~20% of cells with internalized protein | Up to 10% | HeLa | [1] |
| Transduction into nearly 100% of cells in some cases | >90% (for plasmid DNA) | Various | [2] | |
| Cell Viability | >90% at effective concentrations | Can be as low as 45% without optimization | HeLa, CHO | [3] |
| Negligible effects on proliferation up to 50 µM | >95% under optimized conditions | Jurkat, CHO | [4][5] | |
| Cytotoxicity | Low, but can be cargo-dependent | A major drawback, significant cell death can occur | General | [3][6] |
Delving into the Mechanisms
This compound: Hijacking Cellular Entry
The Trans-Activator of Transcription (TAT) peptide is a small, positively charged peptide derived from the HIV-1 TAT protein.[7] Its remarkable ability to cross cell membranes and deliver a wide range of cargo molecules, including proteins, has made it a popular tool for intracellular delivery.[6][8] The precise mechanism of TAT-mediated entry is still under investigation but is thought to involve two main pathways:
-
Direct Translocation: The cationic this compound interacts with the negatively charged cell membrane, leading to a localized destabilization and direct entry into the cytoplasm.
-
Endocytosis: The TAT-cargo complex can also be internalized through various endocytic pathways, such as macropinocytosis.[9]
Electroporation: A Physical Push
Electroporation is a physical delivery method that utilizes a controlled electrical pulse to create transient pores in the cell membrane. This temporary increase in permeability allows molecules that are otherwise unable to cross the membrane, such as proteins, to enter the cell. The process is straightforward but requires careful optimization to balance delivery efficiency with cell viability.
Experimental Protocols
TAT-Mediated Protein Delivery Protocol
This protocol is a general guideline for the delivery of a TAT-fusion protein into mammalian cells in culture.[2]
Materials:
-
Purified TAT-fusion protein
-
Mammalian cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer for analysis
Procedure:
-
Cell Preparation: Seed mammalian cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of TAT-Fusion Protein Solution: Dilute the purified TAT-fusion protein to the desired final concentration in serum-free cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.
-
Transduction:
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the TAT-fusion protein solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time. Transduction can be rapid, with maximum intracellular concentrations achieved in as little as 5-30 minutes.[2]
-
-
Post-Transduction:
-
Remove the TAT-fusion protein solution.
-
Wash the cells three times with sterile PBS to remove any remaining extracellular protein.
-
Add complete cell culture medium to the cells.
-
-
Analysis: Analyze the cells for protein delivery and any downstream effects. This can be done using fluorescence microscopy if the fusion protein is tagged with a fluorescent marker, or by functional assays specific to the delivered protein.
Electroporation Protocol for Protein Delivery
This protocol provides a general framework for protein delivery into mammalian cells using electroporation. Optimization of parameters such as voltage, pulse duration, and buffer composition is critical for success and will vary depending on the cell type and electroporation device.
Materials:
-
Mammalian cells of interest
-
Purified protein for delivery
-
Electroporation buffer (commercial or laboratory-prepared)
-
Electroporation cuvettes
-
Electroporator
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with sterile, ice-cold PBS.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add the purified protein to the cell suspension. The optimal protein concentration should be determined experimentally.
-
Transfer the cell/protein mixture to a pre-chilled electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using the optimized settings for your cell type.
-
-
Recovery:
-
Immediately after the pulse, remove the cuvette and let it sit at room temperature for 10-15 minutes to allow the cell membranes to begin to reseal.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete cell culture medium.
-
-
Post-Electroporation Culture and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 24-48 hours, analyze the cells for protein delivery and cell viability.
-
Conclusion: Making the Right Choice
The choice between this compound-mediated delivery and electroporation depends heavily on the specific experimental goals and constraints.
Choose this compound when:
-
High cell viability is critical.
-
In vivo or primary cell delivery is required.
-
A less harsh, biologically-mediated delivery system is preferred.
-
The protein of interest can be readily expressed as a fusion protein.
Choose electroporation when:
-
A wide variety of cell types, including those difficult to transfect by other means, need to be targeted.
-
High delivery efficiency is the primary goal, and some cell death is acceptable.
-
Delivery of molecules other than proteins (e.g., DNA, RNA) is also a consideration.
-
The protein of interest is available in a purified form without the need for fusion tagging.
Ultimately, for any given application, empirical testing and optimization will be necessary to achieve the desired balance of delivery efficiency and cell viability. This guide provides a foundational understanding to inform that decision-making process.
References
- 1. Estimation of methods of protein delivery into mammalian cells--a comparative study by electroporation and bioporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Cell-Penetrating and Fusogenic TAT-HA2 Peptide Performance in Peptideplex, Multicomponent, and Conjugate siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of electroporation for transfection of mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Intracellular Delivery: A Comparative Guide to TAT Peptide Modifications
For researchers, scientists, and drug development professionals seeking to optimize intracellular delivery, the modification of cell-penetrating peptides (CPPs) like the Trans-Activator of Transcription (TAT) peptide from HIV-1 presents a powerful strategy. This guide provides an objective comparison of various TAT peptide modifications, supported by experimental data, to inform the selection of the most efficacious approach for specific research and therapeutic applications.
The native this compound (GRKKRRQRRRPQ) is renowned for its ability to traverse cellular membranes and deliver a wide array of molecular cargo.[1] However, modifications to its sequence can significantly enhance its delivery efficiency, specificity, and therapeutic index. This guide explores key modifications and their impact on performance.
Hydrophobic Modification: A Key to Enhanced Uptake
A prominent strategy to augment the efficacy of TAT peptides involves the addition of hydrophobic moieties. This modification is thought to enhance the interaction of the peptide with the lipid bilayer of the cell membrane, thereby facilitating greater internalization.
A study by Kumar et al. demonstrated that conjugating a porphyrin derivative with the this compound resulted in significantly higher cellular internalization in A549 cancer cells compared to the porphyrin alone.[2][3] This enhanced uptake also correlated with increased phototoxicity, highlighting the therapeutic potential of this modification.[3]
Further research has shown that covalent linkage of a hydrophobic unit, such as palmitic acid, to a TAT-cargo conjugate can dramatically improve cellular uptake into cancer cells.[4][5] This effect was observed for cargoes with both low and high membrane permeability.[4][5] Interestingly, this hydrophobic modification can also help overcome multidrug resistance by delivering P-glycoprotein substrates effectively.[4][5]
Quantitative Comparison of Cellular Uptake
The following table summarizes the quantitative data on the cellular uptake of various this compound modifications.
| Modification | Cargo | Cell Line | Fold Increase in Uptake (Compared to Control) | Reference |
| Palmitoylation (C16) | 5-carboxyfluorescein (5-FAM) | MCF-7 | ~6-fold (vs. unmodified TAT-5-FAM) | [5] |
| Palmitoylation (C16) | Doxorubicin | KB-V1 (drug-resistant) | Significantly higher than unmodified TAT-Doxorubicin | [4] |
| BHQ1 (hydrophobic quencher) | 5-FAM | MCF-7 | Significantly higher than unmodified TAT-5-FAM | [5] |
| Conjugation to Porphyrin | Porphyrin | A549 | ~1.5 to 2-fold (vs. porphyrin alone) | [2] |
| Fusion with HPRP-A1 | HPRP-A1 (anticancer peptide) | HeLa | Higher cellular concentration after 24h (vs. HPRP-A1 alone) | [6] |
Fusion with Other Peptides: Expanding Functionality
Fusing the this compound with other functional peptides is another effective modification strategy. This approach can introduce new functionalities such as enhanced endosomal escape or specific targeting.
For instance, the fusion of TAT with the HA2 peptide, a pH-sensitive fusogenic peptide from the influenza virus, has been explored for siRNA delivery.[7] The TAT domain facilitates cellular entry, while the HA2 domain promotes escape from the endosome, a critical step for cytosolic delivery of siRNA.[7]
In another example, linking TAT to the anticancer peptide HPRP-A1 not only increased its cellular uptake but also enhanced its anticancer activity and specificity against cancer cells while reducing its toxicity to normal cells.[6]
Comparative Efficacy of TAT Fusion Peptides
| Fusion Partner | Cargo/Application | Observed Advantage | Reference |
| HPRP-A1 | Anticancer therapy | Increased anticancer activity and specificity, reduced toxicity | [6] |
| HA2 | siRNA delivery | Potential for enhanced endosomal escape | [7] |
| LK15 | Gene delivery | Improved transfection efficiency | [8] |
Comparison with Other Cell-Penetrating Peptides
While TAT is one of the most studied CPPs, several others are also widely used. Understanding their relative performance is crucial for selecting the optimal delivery vector. A comparative study of unconjugated CPPs demonstrated the following order of uptake magnitude: polyarginine > antennapedia > TAT = transportan (B13913244).[9] However, when conjugated to a cargo peptide, the uptake efficiency can change, with polyarginine and transportan conjugates showing the highest uptake.[9] It is also important to consider the cytotoxicity of these peptides, with antennapedia showing the least toxicity, followed by TAT.[9]
Uptake and Toxicity Comparison of Different CPPs
| Cell-Penetrating Peptide | Relative Uptake (Unconjugated) | Relative Uptake (Conjugated) | Relative Toxicity | Reference |
| TAT | Moderate | Moderate | Low | [9] |
| Antennapedia | High | Moderate | Very Low | [9] |
| Transportan | Moderate | High | Moderate | [9] |
| Polyarginine | Very High | High | High | [9] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are protocols for key experiments used to evaluate the efficacy of this compound modifications.
Cellular Uptake Assay (Flow Cytometry)
-
Cell Culture: Seed cells (e.g., MCF-7, HeLa, A549) in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight.[4]
-
Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound or its modified version (e.g., 5 µM of 5-FAM labeled peptide) and incubate for a specified time (e.g., 2 hours).[4][5]
-
Washing: Wash the cells once with fresh medium.[4]
-
Cell Detachment: Trypsinize the cells to detach them from the plate.[4]
-
Final Wash: Wash the detached cells twice with phosphate-buffered saline (PBS).[4]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.[4][5]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 7 x 10^3 cells/well and incubate overnight.[2]
-
Peptide Treatment: Treat the cells with various concentrations of the this compound or its modifications for a specified duration (e.g., 24 hours).[2] Include untreated cells as a control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the absorbance of treated cells relative to untreated control cells.[10]
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of cellular uptake for TAT peptides and how modifications can influence this process.
Caption: General workflow for this compound-mediated cellular delivery.
Caption: Impact of different modifications on the TAT delivery pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAT Modification of Alpha-Helical Anticancer Peptides to Improve Specificity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of TAT Peptides
For researchers and scientists engaged in drug development, the handling and disposal of synthetic peptides like the cell-penetrating TAT peptide are governed by stringent safety protocols to ensure a secure laboratory environment and prevent environmental contamination. While specific protocols may vary based on institutional guidelines and local regulations, the overarching principle is to treat all peptide-related waste as hazardous chemical waste. Adherence to these procedures is not just a matter of compliance but a cornerstone of responsible research.
Core Principles of Peptide Waste Management
The proper disposal of TAT peptides and associated materials is a systematic process that begins with understanding the nature of the materials and concludes with documented, compliant waste removal. All personnel handling peptide waste must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[1] When handling lyophilized peptide powders, which can easily become airborne, work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1]
Quantitative Data Summary for this compound Waste Disposal
To facilitate clear and actionable disposal practices, the following table summarizes the categories of waste generated during research involving TAT peptides and the appropriate containers for their segregation and disposal.
| Waste Category | Description | Recommended Container |
| Solid Peptide Waste | Unused, expired, or residual lyophilized this compound powder. | Sealed, clearly labeled hazardous chemical waste container. |
| Liquid Peptide Waste | Solutions containing this compound, including reconstituted solutions and experimental media. | Leak-proof, labeled hazardous chemical waste container.[2] |
| Contaminated Labware | Vials, pipette tips, and other disposable labware that have come into direct contact with TAT peptides. | Designated hazardous waste bags or containers.[2] |
| Contaminated PPE | Used gloves, lab coats, and other personal protective equipment contaminated with this compound. | Labeled hazardous waste bags.[2] |
| Sharps | Needles and syringes used for peptide reconstitution or injection. | Puncture-resistant, designated sharps container. |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the standard procedure for the safe disposal of this compound waste in a laboratory setting. This protocol is a general guideline and should be adapted to comply with the specific requirements of your institution's Environmental Health & Safety (EHS) department.[1][3]
1. Waste Classification and Segregation:
- Identify all waste materials that have come into contact with this compound.
- Classify these materials as chemical waste.[3]
- Segregate the waste into the categories outlined in the table above (Solid, Liquid, Contaminated Labware, Contaminated PPE, and Sharps) at the point of generation.[1]
2. Containerization:
- Place each category of waste into its designated, properly labeled container.[2]
- Ensure all containers are made of chemically compatible materials and are securely sealed to prevent leaks or spills.[3]
3. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation.[3]
- Follow any additional institutional or local labeling requirements.
4. Storage:
- Store filled waste containers in a designated, secure area away from general lab traffic.
- Follow specific storage guidelines for peptides, which may include refrigeration or freezing for unused reconstituted solutions to maintain stability, though this is more for experimental integrity than disposal.[2]
5. Disposal and Pickup:
- Never dispose of peptide waste in the regular trash or down the sink.[1][2]
- Coordinate with your institution's EHS office for the scheduled pickup and disposal of the hazardous waste.[1]
- Ensure all required documentation for waste disposal is completed accurately.
In Case of a Spill: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[4] Place the absorbent material in a sealed container for disposal as hazardous waste.[4] Ventilate the area and thoroughly wash the spill site after cleanup.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety Protocols for Handling TAT Peptide
For researchers, scientists, and drug development professionals, the safe and effective handling of the TAT (Trans-Activator of Transcription) peptide is paramount to both personal safety and research integrity. While specific hazard data for the TAT peptide is not fully established, it should be treated as a potentially hazardous chemical. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment. Adherence to these protocols is crucial to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is essential when working with this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3] Work should ideally be performed in a fume hood or biosafety cabinet.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Step-by-Step Handling Procedures
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.[1]
-
Long-Term Storage (Lyophilized Powder): For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[4][5][6] Peptides containing amino acids like Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions.[5]
-
Short-Term Storage (In Solution): Storing peptides in solution for long periods is not recommended due to susceptibility to bacterial degradation.[5] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] Use buffers at pH 5-6 for storage in solution.[5]
Handling Lyophilized Powder:
Handling Peptide in Solution:
-
Use Designated Equipment: Use fresh, sterile equipment (pipettes, vials, syringes) for each peptide or experimental step to avoid cross-contamination.[2]
-
Work in a Clean Area: Confine all handling of peptide solutions to a designated laboratory area or bench that is clean and organized.[2]
-
Avoid Freeze-Thaw Cycles: Use aliquots to prevent degradation from repeated freezing and thawing.[5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately rinse the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek medical attention.[4][7] |
| Inhalation | Move the affected individual to fresh air immediately.[2][3] If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Ingestion | Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek medical advice.[4] |
| Spill | For a small spill, use appropriate tools to put the spilled material into a convenient waste disposal container.[3] For a large spill, use a shovel for solids or absorb with non-combustible material for liquids and place in a waste container.[3][7] Ensure the area is well-ventilated. Avoid generating dust.[3] |
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not mix with incompatible waste streams.[1]
-
Institutional Protocols: Always follow your institution's Environmental Health & Safety (EHS) department guidelines for hazardous waste disposal.[1][2] Never dispose of peptides in the regular trash or down the drain.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
